4-Methoxybenzamide
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCPYIYFQVTFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879434 | |
| Record name | P-METHYOXYBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3424-93-9, 8424-93-9 | |
| Record name | 4-Methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008424939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Anisamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | P-METHYOXYBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z85FX3977E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxybenzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 4-Methoxybenzamide (also known as p-Anisamide). A versatile chemical intermediate, this compound serves as a crucial building block in the synthesis of various pharmaceutical agents and fine chemicals.[1][2] Its structure, featuring an electron-donating methoxy (B1213986) group and a polar amide group, makes it a valuable scaffold for developing novel therapeutic molecules.[3]
Chemical Structure and Identifiers
This compound is an organic compound consisting of a benzene (B151609) ring substituted with a methoxy group (-OCH₃) and an amide functional group (-CONH₂).[1] These groups are in a para (1,4) substitution pattern on the aromatic ring.
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 3424-93-9[4][5] |
| Molecular Formula | C₈H₉NO₂[4][5] |
| SMILES String | COc1ccc(cc1)C(N)=O[5] |
| InChI Key | GUCPYIYFQVTFSI-UHFFFAOYSA-N[4][5] |
| Synonyms | p-Anisamide, 4-Methoxy-benzamide, p-Methoxybenzamide[1][6] |
Physicochemical Properties
At room temperature, this compound presents as a white crystalline solid.[1] It is primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1]
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 151.16 g/mol [4][5] |
| Melting Point | 164-167 °C[5][6][7] |
| Boiling Point | 295.8 °C at 760 mmHg[1] |
| Density | 1.143 g/cm³[1] |
| Flash Point | 161.5 °C[1] |
| pKa | 16.34 ± 0.50 (Predicted)[7] |
| LogP | 1.49440[1] |
| Topological Polar Surface Area | 52.3 Ų[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various analytical methods are summarized below.
Table 3: Spectroscopic Data Summary
| Technique | Key Data Points |
| ¹H NMR (DMSO-d₆) | δ 7.89 (d, 2H), 7.24 (s, 1H, NH), 6.99 (d, 2H), 3.81 (s, 3H, OCH₃)[8] |
| Mass Spec (EI) | m/z values: 151 (M+), 135, 107, 92, 77[4] |
| Infrared (IR) | Key absorptions characteristic of amide and ether functional groups.[4] |
Synthesis and Experimental Protocols
This compound is produced synthetically and is not known to occur naturally.[1] A common and efficient laboratory-scale synthesis involves a two-step process starting from 4-methoxybenzoic acid. The first step is the conversion of the carboxylic acid to its more reactive acid chloride derivative, 4-methoxybenzoyl chloride, using thionyl chloride. The subsequent step involves the reaction of this acid chloride with ammonia (B1221849) to form the final amide product.[1][7]
Experimental Protocol: Synthesis from 4-Methoxybenzoic Acid
This protocol details the synthesis of this compound via an acid chloride intermediate.
Step 1: Synthesis of 4-Methoxybenzoyl Chloride [1][7]
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a fume hood, add 4-methoxybenzoic acid (1.0 equivalent).
-
Cautiously add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.
-
Add a catalytic amount (1-2 drops) of dimethylformamide (DMF).
-
Stir the mixture at room temperature. The evolution of HCl and SO₂ gas will be observed.
-
Once the initial effervescence subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, add anhydrous toluene (B28343) to the crude product and evaporate again under reduced pressure. The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.[1]
Step 2: Synthesis of this compound [7]
-
To a cold (5 °C) aqueous ammonia solution (25%), add the 4-methoxybenzoyl chloride prepared in Step 1, dissolved in a suitable solvent like Tetrahydrofuran (THF), in a dropwise manner.
-
Stir the reaction mixture vigorously at room temperature for approximately 3 hours.
-
The resulting solid precipitate is collected by filtration.
-
Wash the solid with water and dry thoroughly to yield this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is a key intermediate in the synthesis of a wide array of organic molecules.[1] Its derivatives have been investigated for a range of biological activities, making it a compound of significant interest to the pharmaceutical industry.[2][3]
-
Antimicrobial and Anticancer Agents: Researchers have used the this compound core to design and synthesize novel compounds with potential antimicrobial and anticancer properties.[3]
-
Tyrosinase Inhibitors: Schiff base derivatives of this compound have been evaluated for their ability to inhibit tyrosinase, an enzyme relevant in cosmetic and medicinal applications.[3]
-
Antiviral Research: Structurally related N-phenylbenzamide derivatives have shown potential antiviral activity, for instance, against the Hepatitis B Virus (HBV), by upregulating the host restriction factor APOBEC3G.
The high gastrointestinal absorption and blood-brain barrier permeability of this compound class further enhance its appeal in pharmacokinetic studies for drug development.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. 4-METHOXY-N-METHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. N-(4-Chlorophenyl)-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of p-Anisamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Anisamide, also known as 4-methoxybenzamide, is a chemical compound with a significant role in organic synthesis and as a building block in the development of new pharmaceutical agents. Its derivatives have been investigated for a range of biological activities, making a thorough understanding of its physicochemical properties essential for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of p-Anisamide, detailed experimental protocols for their determination, and visual workflows to aid in laboratory synthesis and analysis.
Chemical Identity and Structure
p-Anisamide is a primary amide derivative of p-anisic acid. The presence of the methoxy (B1213986) group at the para position of the benzene (B151609) ring and the amide functional group are key determinants of its chemical behavior and physical properties.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | p-Anisamide, 4-Anisamide, p-Methoxybenzamide |
| CAS Number | 3424-93-9[1] |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol [2] |
| Chemical Structure | |
| InChI | InChI=1S/C8H9NO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10)[2] |
| InChIKey | GUCPYIYFQVTFSI-UHFFFAOYSA-N[2] |
| SMILES | COC1=CC=C(C=C1)C(=O)N[2] |
Physicochemical Properties
A summary of the key physicochemical properties of p-Anisamide is presented in the tables below. These parameters are crucial for predicting the behavior of the compound in various experimental and biological systems.
Physical Properties
| Property | Value | Reference |
| Physical State | White crystalline solid | [3] |
| Melting Point | 164-167 °C | [3] |
| Boiling Point | 295.8 °C at 760 mmHg | [3] |
| Density | 1.143 g/cm³ | [3] |
| Flash Point | 161.5 °C | [3] |
Solubility
Quantitative solubility data for p-Anisamide in common laboratory solvents is not extensively available in the literature. The following table provides qualitative information and some quantitative data for the related meta-isomer, which may serve as a preliminary guide. Experimental determination is recommended for precise values.
| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |
| Water | Soluble[4] | Data not available | - |
| Methanol | Data not available | Data not available | - |
| Ethanol (B145695) | Soluble in a mixture with water[5] | ~0.1 (for m-isomer)[6] | Room Temperature |
| Acetone | Data not available | Data not available | - |
| DMSO | Soluble | ~3 (for m-isomer)[6] | Room Temperature |
Note: The provided quantitative solubility data for the m-isomer should be used with caution as structural differences between isomers can significantly impact solubility.
Partition and Dissociation Constants
The octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa) are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | Value | Method |
| LogP | 1.49 (Calculated)[3] | Data not available |
| pKa | Data not available | Data not available |
Note: An experimentally determined LogP and pKa are crucial for accurate modeling. Detailed protocols for their determination are provided in Section 5.
Spectral Data
Spectroscopic data is essential for the structural elucidation and purity assessment of p-Anisamide.
NMR Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J=8.8 Hz, 2H, Ar-H), 7.25 (s, 1H, -NH), 7.00 (d, J=8.8 Hz, 2H, Ar-H), 3.81 (s, 3H, -OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 167.9, 161.2, 130.4, 126.5, 113.3, 55.2.
Infrared (IR) Spectroscopy
The IR spectrum of p-Anisamide shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3350-3150 | N-H stretching (amide) |
| 3050-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic, -OCH₃) |
| ~1660 | C=O stretching (amide I) |
| ~1600, ~1510 | C=C stretching (aromatic) |
| ~1250 | C-O stretching (aryl ether) |
UV-Vis Spectroscopy
In a suitable solvent such as ethanol, p-Anisamide exhibits characteristic ultraviolet absorption maxima.
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| ~256 | Data not available | Ethanol |
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of p-Anisamide.
| Ionization Method | [M+H]⁺ (m/z) |
| Electrospray (ESI) | 152.07 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, purification, and characterization of p-Anisamide.
Synthesis of p-Anisamide from 4-Methoxybenzoyl chloride
This protocol describes the synthesis of p-Anisamide via the amidation of 4-methoxybenzoyl chloride.
Materials:
-
4-Methoxybenzoyl chloride
-
Concentrated aqueous ammonia (B1221849) (28-30%)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 10 equivalents) dropwise to the cooled solution. A white precipitate of p-Anisamide will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Quench the reaction by adding a small amount of deionized water.
-
Collect the crude p-Anisamide by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with cold deionized water to remove any ammonium (B1175870) chloride byproduct.
-
Dry the crude product under vacuum.
Purification by Recrystallization
This protocol details the purification of crude p-Anisamide using recrystallization from an ethanol/water solvent system.[5]
Materials:
-
Crude p-Anisamide
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the crude p-Anisamide in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered.
-
Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Crystals of pure p-Anisamide should form.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven or desiccator.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
This protocol follows the well-established shake-flask method for the experimental determination of LogP.
Materials:
-
Purified p-Anisamide
-
1-Octanol (B28484) (pre-saturated with water)
-
Phosphate (B84403) buffer (pH 7.4, pre-saturated with 1-octanol)
-
Centrifuge tubes
-
Mechanical shaker
-
UV-Vis spectrophotometer or HPLC
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of p-Anisamide of known concentration in 1-octanol (pre-saturated with water).
-
In a centrifuge tube, add a known volume of the p-Anisamide stock solution and a known volume of the phosphate buffer (pre-saturated with 1-octanol).
-
Securely cap the tube and place it on a mechanical shaker. Shake the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the mixture to achieve a clear separation of the octanol (B41247) and aqueous layers.
-
Carefully withdraw a sample from both the upper octanol layer and the lower aqueous layer.
-
Determine the concentration of p-Anisamide in each layer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) against a pre-established calibration curve.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the pKa of p-Anisamide using potentiometric titration.
Materials:
-
Purified p-Anisamide
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Accurately weigh a sample of p-Anisamide and dissolve it in a suitable solvent mixture (e.g., water/ethanol) in a beaker. Add KCl to maintain a constant ionic strength.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Titrate the solution by adding small, precise increments of the standardized HCl solution from a burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH changes become minimal after passing the equivalence point.
-
Plot the pH versus the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point.
Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental workflows.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of p-Anisamide.
Experimental Workflow for LogP Determination
Caption: Workflow for the determination of LogP via the shake-flask method.
Experimental Workflow for pKa Determinationdot
References
- 1. This compound | 3424-93-9 [chemicalbook.com]
- 2. This compound | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to 4-Methoxybenzamide (CAS: 3424-93-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxybenzamide (CAS: 3424-93-9), a versatile chemical intermediate with applications in pharmaceutical and agrochemical research. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and potential biological activities based on related structures. All quantitative data is presented in structured tables for ease of reference, and key experimental methodologies are described in detail. Additionally, logical workflows and a hypothetical signaling pathway are visualized using Graphviz diagrams to aid in understanding.
Chemical and Physical Properties
This compound, also known as p-anisamide, is a white crystalline solid at room temperature.[1] Its core structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and an amide group (-CONH₂).[1] This structure makes it a valuable scaffold for the synthesis of more complex molecules. It is soluble in water.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3424-93-9 | [1] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [3] |
| Melting Point | 164-167 °C | [1][4] |
| Boiling Point | 295.8 °C at 760 mmHg | [1] |
| Density | 1.143 g/cm³ | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water | [2] |
| LogP | 1.49440 | [1] |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (DMSO-d₆) | δ 7.89 (d, 2H), δ 7.24 (br s, 1H, NH), δ 7.00 (d, 2H), δ 3.81 (s, 3H) | [5] |
| ¹³C NMR (DMSO-d₆) | Signals typically appear around δ 167 (C=O), δ 161 (C-OCH₃), δ 129 (aromatic CH), δ 127 (aromatic C-C=O), δ 113 (aromatic CH), δ 55 (OCH₃) | [1] |
| Infrared (IR) | Characteristic peaks for N-H stretching, C=O stretching, C-N stretching, and C-O stretching | [1] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 151 | [6] |
Synthesis and Purification
This compound is synthetically produced and is not known to occur naturally.[1] The most common laboratory synthesis involves the reaction of 4-methoxybenzoyl chloride with ammonia (B1221849).[1]
Experimental Protocol: Synthesis of this compound from 4-Methoxybenzoyl Chloride
This protocol describes the synthesis of this compound via the Schotten-Baumann reaction, starting with the preparation of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid.
Part A: Synthesis of 4-Methoxybenzoyl Chloride
-
Materials: 4-methoxybenzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF), anhydrous toluene (B28343).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzoic acid.
-
Under a fume hood, cautiously add an excess of thionyl chloride (2-3 equivalents).
-
Add a catalytic amount (1-2 drops) of DMF.
-
Stir the mixture at room temperature. Observe for effervescence.
-
After the initial gas evolution subsides, heat the mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Remove excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Add anhydrous toluene and evaporate again to ensure complete removal of residual thionyl chloride. The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.[1]
-
Part B: Synthesis of this compound
-
Materials: 4-methoxybenzoyl chloride, concentrated aqueous ammonia, anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Dissolve the crude 4-methoxybenzoyl chloride in an anhydrous solvent (e.g., DCM or THF).
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate of this compound will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If using an organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification
The crude this compound can be purified by recrystallization.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
Biological Activity and Potential Applications
While this compound itself is primarily used as a chemical intermediate, its structural motif is present in various biologically active molecules.[1] Derivatives of this compound have been investigated for their potential antimicrobial, anticancer, and tyrosinase inhibitory activities.
Antimicrobial Activity
Derivatives of this compound, such as N-(4-methoxybenzyl)alkenamides, have shown promising antimicrobial and antifungal activities.[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC)
This protocol provides a general method for assessing the antimicrobial activity of a compound.
-
Materials: Test compound, bacterial and fungal strains, appropriate growth media (e.g., Nutrient Broth, Sabouraud Dextrose Broth), 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive controls (medium with inoculum, no compound) and negative controls (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
To determine the MKC, subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MKC is the lowest concentration that results in no growth on the subculture plates.[2]
-
Anticancer Activity
Derivatives of this compound have been explored for their potential as anticancer agents.[5] The cytotoxicity of these compounds is often evaluated using the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, 96-well plates, microplate reader.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]
-
Tyrosinase Inhibition
The benzamide (B126) scaffold is of interest for the development of tyrosinase inhibitors, which are relevant in the cosmetic industry for skin-lightening applications.
Experimental Protocol: Tyrosinase Inhibition Assay
-
Materials: Mushroom tyrosinase, L-DOPA, test compound, phosphate (B84403) buffer (pH 6.8), 96-well plate, microplate reader.
-
Procedure:
-
Prepare solutions of the test compound and a positive control (e.g., Kojic acid) in a suitable solvent.
-
In a 96-well plate, add the tyrosinase enzyme solution to wells containing the test compound or control.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA substrate solution to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 475-510 nm) at regular intervals to determine the rate of dopachrome (B613829) formation.
-
Calculate the percentage of tyrosinase inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
-
Hypothetical Signaling Pathway
Based on the observed anticancer activities of structurally related benzamide derivatives, a hypothetical signaling pathway for the antiproliferative effects of this compound derivatives can be proposed. It is important to note that this is a generalized and hypothetical pathway, and the actual mechanism may vary.
Conclusion
This compound (CAS: 3424-93-9) is a valuable and readily accessible chemical intermediate. Its physicochemical properties and spectroscopic data are well-characterized. Standardized protocols for its synthesis and purification are established. While this compound itself has limited direct biological applications, its core structure is a key component in the development of novel compounds with potential therapeutic uses, including antimicrobial and anticancer agents. Further research into the biological activities of this compound and its derivatives is warranted to explore its full potential in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4318866A - Chlorination of 4-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 4-Methoxybenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxybenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, anticonvulsant, antiviral, and anti-inflammatory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives typically involves the derivatization of the amide nitrogen or the aromatic ring. A common approach begins with 4-methoxybenzoic acid, which can be converted to its acid chloride and subsequently reacted with a variety of amines to yield N-substituted 4-methoxybenzamides. Alternatively, coupling reactions, such as those employing N,N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt), can be used to directly form the amide bond from the carboxylic acid and an amine. Modifications to the aromatic ring often start with substituted 4-methoxybenzoic acids, such as 3-amino-4-methoxybenzoic acid, allowing for further functionalization.
Below is a generalized workflow for the synthesis of N-substituted this compound derivatives.
Anticancer Activity
Several this compound derivatives have demonstrated potent anticancer activity, often through the inhibition of critical signaling pathways. One such pathway is the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers.
Hedgehog Signaling Pathway Inhibition
The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. Its inappropriate activation can lead to tumorigenesis. The key components of this pathway include the Patched (Ptch) receptor, the Smoothened (Smo) receptor, and the Glioma-associated oncogene (Gli) transcription factors. In the absence of the Hh ligand, Ptch inhibits Smo. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. Certain 2-methoxybenzamide (B150088) derivatives have been shown to be potent inhibitors of this pathway by targeting the Smo receptor.[1]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Vero (Cytotoxicity) | 620 | [2] |
| 2-hydroxy-4-methoxy-substituted derivative (10) | Multiple Cell Lines | 2.2–4.4 | [3] |
| 2-hydroxy-4-methoxy-substituted derivative (12) | MCF-7 | 3.1 | [3] |
| 3,4,5-trihydroxy-substituted derivative (36) | MCF-7 | 4.8 | [3] |
| 2,4-dihydroxy-substituted derivative (35) | MCF-7 | 8.7 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anticonvulsant Activity
Certain derivatives of this compound have shown significant anticonvulsant effects in preclinical models, suggesting their potential as novel antiepileptic drugs.
Quantitative Data: Anticonvulsant Activity
| Compound | Animal Model | Administration Route | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| 4-methoxy-2,6-dimethylbenzanilide (4) | Mouse (MES test) | Intraperitoneal | 18.58 | 133.72 | 7.2 | [4] |
| 4-methoxy-2,6-dimethylbenzanilide (4) | Mouse (MES test) | Oral | 27.40 | 342.58 | 12.5 | [4] |
Experimental Protocols for Anticonvulsant Screening
The maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models are standard preclinical assays for evaluating anticonvulsant activity.
This model is used to identify compounds that prevent seizure spread and is predictive of efficacy against generalized tonic-clonic seizures.
Materials:
-
Mice or rats
-
Electroshock apparatus with corneal electrodes
-
0.9% saline solution
-
Test compounds and vehicle
Procedure:
-
Animal Preparation: Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally).
-
Electrode Application: At the time of predicted peak effect of the compound, apply a drop of saline to the animal's corneas to ensure good electrical contact.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the corneal electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered the endpoint for protection.
-
Data Analysis: The ED50 (median effective dose) is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
This model is used to identify compounds that raise the seizure threshold and is predictive of efficacy against absence seizures.
Materials:
-
Mice
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compounds and vehicle
-
Syringes and needles
Procedure:
-
Compound Administration: Administer the test compound or vehicle to the animals.
-
PTZ Injection: At the time of predicted peak effect, administer a convulsant dose of PTZ subcutaneously or intraperitoneally.
-
Observation: Observe the animals for a period of 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions).
-
Endpoint: Protection is defined as the absence of clonic seizures for a specified duration.
-
Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from PTZ-induced clonic seizures.
Antiviral Activity
N-phenylbenzamide derivatives, incorporating the this compound moiety, have been identified as a novel class of inhibitors against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.[2]
Quantitative Data: Anti-EV71 Activity
| Compound | Virus Strain | IC50 (µM) | Reference |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 | 5.7 - 12 | [2] |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523) | Wild-type HBV | 1.99 | [5] |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Drug-resistant HBV | 3.30 | [5] |
Experimental Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
Host cells (e.g., Vero or RD cells)
-
96-well plates
-
Virus stock (e.g., EV71)
-
Test compounds
-
Cell culture medium
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition: Remove the growth medium and add serial dilutions of the test compound followed by a specific multiplicity of infection (MOI) of the virus. Include cell control, virus control, and compound toxicity control wells.
-
Incubation: Incubate the plate at 37°C until the virus control wells show approximately 90% CPE.
-
Staining: Remove the medium, fix the cells (e.g., with methanol), and stain with crystal violet.
-
Quantification: Elute the stain and measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of CPE inhibition and determine the IC50 value.
Anti-inflammatory Activity
Derivatives of this compound have also been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the level of nitrite (B80452), a stable product of NO, in the supernatant of LPS-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
24-well plates
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and incubate for 12-24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Conclusion
The this compound core represents a versatile scaffold for the development of novel therapeutic agents with diverse biological activities. The derivatives discussed in this guide have demonstrated significant potential as anticancer, anticonvulsant, antiviral, and anti-inflammatory agents. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field, enabling further exploration and optimization of these promising compounds for clinical applications. Future work should focus on elucidating the precise molecular targets and mechanisms of action for a broader range of derivatives to facilitate rational drug design and development.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. scispace.com [scispace.com]
- 3. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
4-Methoxybenzamide: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
4-Methoxybenzamide, a commercially available and relatively inexpensive compound, has emerged as a crucial building block in the field of organic synthesis. Its unique structural features—a methoxy (B1213986) group that activates the aromatic ring and an amide functionality that can be transformed into various other groups—make it a versatile precursor for a wide array of complex molecules. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound, with a focus on its utility in the development of pharmaceuticals and other functional materials.
Physicochemical and Spectroscopic Properties
This compound is a white crystalline solid at room temperature.[1] A summary of its key physical and spectroscopic properties is presented in Table 1. This data is essential for the identification and characterization of the compound and its reaction products.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Melting Point | 164-167 °C |
| Boiling Point | 295 °C at 760 mmHg |
| Appearance | White crystalline solid[1] |
| ¹H NMR (DMSO-d₆, 399.65 MHz) | δ 7.887 (d, aromatic), 7.24 (s, amide), 6.993 (d, aromatic), 3.813 (s, methoxy)[2] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.8, 162.3, 128.8, 126.7, 113.8, 55.4[3] |
| IR (KBr, cm⁻¹) | 3425, 3170 (N-H stretch), 1650 (C=O stretch), 1610, 1575 (C=C stretch), 1250 (C-O stretch) |
| CAS Number | 3424-93-9 |
Key Synthetic Transformations of this compound
The reactivity of this compound allows for its participation in a variety of synthetic transformations, making it a valuable starting material for diverse molecular scaffolds. The following sections detail the experimental protocols for some of its most important reactions.
The Hofmann rearrangement of this compound provides a classic and efficient route to 4-methoxyaniline, a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[4]
Experimental Protocol: Modified Hofmann Rearrangement [5][6]
-
Reagents: this compound, N-bromosuccinimide (NBS), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), methanol (B129727).
-
Procedure:
-
To a 1-L round-bottomed flask equipped with a stirring bar, add this compound (10 g, 66 mmol), N-bromosuccinimide (NBS) (11.9 g, 66 mmol), and methanol (300 mL).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (22 mL, 150 mmol) to the suspension.
-
Heat the mixture at reflux for 15 minutes.
-
Add an additional portion of NBS (90 mg, 0.5 mmol) and continue refluxing for another 10 minutes.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to afford the crude product.
-
Purification by column chromatography or recrystallization yields the corresponding methyl carbamate, which upon hydrolysis yields 4-methoxyaniline.
-
Table 2: Representative Data for the Hofmann Rearrangement of Benzamides
| Substrate | Reagent | Conditions | Product | Yield |
| This compound | NBS, DBU | Methanol, reflux | Methyl N-(4-methoxyphenyl)carbamate | High conversion |
| Benzamide (B126) | NBS, DBU | Methanol, reflux | Methyl N-phenylcarbamate | High conversion |
| 4-Chlorobenzamide | NBS, DBU | Methanol, reflux | Methyl N-(4-chlorophenyl)carbamate | High conversion |
| 4-Nitrobenzamide | NBS, DBU | Methanol, reflux | Methyl N-(4-nitrophenyl)carbamate | 20% conversion |
Data adapted from a study on microwave-assisted Hofmann rearrangement.[7]
The amide nitrogen of this compound can be readily alkylated or arylated to generate a diverse library of N-substituted derivatives. These compounds often exhibit interesting biological activities and are valuable scaffolds in drug discovery.
Experimental Protocol: N-Benzylation of this compound [3][8]
-
Reagents: 4-methoxybenzoic acid, triphenylphosphine (B44618), N-chlorophthalimide, benzylamine (B48309), toluene (B28343).
-
Procedure:
-
In a reaction vessel, combine 4-methoxybenzoic acid (100 mg), triphenylphosphine (259 mg), and N-chlorophthalimide (179 mg) in toluene (3 mL).
-
Add benzylamine (211 mg) to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is diluted with a suitable solvent and washed sequentially with aqueous acid, base, and brine.
-
The organic layer is dried and concentrated.
-
The crude product is purified by column chromatography (hexane/EtOAc = 3:1) to yield N-benzyl-4-methoxybenzamide.
-
Table 3: Synthesis of N-Benzyl-4-methoxybenzamide
| Reactants | Reagents | Solvent | Yield | Spectroscopic Data (¹H NMR, CDCl₃) |
| 4-Methoxybenzoic acid, Benzylamine | Triphenylphosphine, N-chlorophthalimide | Toluene | 84% | δ 7.68 (d, 2H), 7.29–7.11 (m, 4H), 6.82 (d, 2H), 6.40 (s, 1H), 4.82 (s, 2H), 3.75 (s, 3H)[3][8] |
This compound and its N-methoxy derivatives are excellent substrates for transition metal-catalyzed C-H activation and annulation reactions. These advanced synthetic methods allow for the rapid construction of complex heterocyclic systems, such as isoquinolones, which are prevalent in medicinally important molecules.
Experimental Protocol: Rhodium-Catalyzed [4+2] Annulation [9]
-
Reagents: 4-Methoxy N-methyl benzamide, N,N-dimethyl-3-phenylprop-2-yn-1-amine, [Rh(Cp*)Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O, 1,2-dichloroethane (B1671644).
-
Procedure:
-
To a reaction tube, add 4-methoxy N-methyl benzamide, N,N-dimethyl-3-phenylprop-2-yn-1-amine, [Rh(Cp*)Cl₂]₂, AgSbF₆, and Cu(OAc)₂·H₂O.
-
Add 1,2-dichloroethane as the solvent.
-
The reaction mixture is heated at a specified temperature until completion.
-
After cooling to room temperature, the mixture is filtered and the solvent is evaporated.
-
The residue is purified by column chromatography to afford the desired isoquinolone derivative.
-
Table 4: Synthesis of an Isoquinolone Derivative
| Reactants | Catalyst System | Solvent | Yield | Product |
| 4-Methoxy N-methyl benzamide, N,N-dimethyl-3-phenylprop-2-yn-1-amine | [Rh(Cp*)Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | 1,2-dichloroethane | 82% | 3-dimethylaminomethyl-6-methoxy-2-methyl-4-phenyl-isoquinolin-1(2H)-one[9] |
Applications in Drug Discovery and Materials Science
Derivatives of this compound have been explored for a wide range of applications, from pharmaceuticals to advanced materials. The structural motif is present in molecules with potential antimicrobial, anticancer, and antiviral activities.[10][11] In materials science, the rigid benzamide core can be incorporated into polymers and dyes.[12]
The following diagram illustrates a general workflow for the synthesis and screening of a library of this compound derivatives for potential biological activity, a common practice in drug discovery.
Caption: A typical workflow for drug discovery using this compound as a scaffold.
The following diagram illustrates the key synthetic transformations of this compound, showcasing its versatility as a building block.
Caption: Versatility of this compound in organic synthesis.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its ready availability and the diverse reactivity of its functional groups provide access to a wide range of important molecular structures. The synthetic transformations detailed in this guide, including the Hofmann rearrangement, N-functionalization, and C-H activation/annulation reactions, highlight the power of this simple molecule in the construction of complex targets. For researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science, this compound represents a foundational element for innovation and discovery. Its continued exploration is certain to lead to the development of novel compounds with significant societal benefits.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (CAS 3424-93-9) - High Purity [benchchem.com]
- 3. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. sciencemadness.org [sciencemadness.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis of isoquinolones via Rh-catalyzed C–H activation of substituted benzamides using air as the sole oxidant in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. pubs.acs.org [pubs.acs.org]
The Pivotal Role of 4-Methoxybenzamide in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxybenzamide, a simple yet versatile chemical scaffold, has emerged as a cornerstone in medicinal chemistry, providing a foundational structure for the development of a diverse array of therapeutic agents. Its unique combination of a methoxy (B1213986) group and a benzamide (B126) moiety imparts favorable physicochemical properties, influencing bioactivity and pharmacokinetic profiles. This technical guide delves into the multifaceted role of this compound and its derivatives, exploring their synthesis, mechanisms of action across various biological targets, and their applications in treating a spectrum of diseases. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key biological pathways and experimental workflows are presented to provide a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
This compound (p-anisamide) is an organic compound featuring a benzamide structure substituted with a methoxy group at the para position.[1] This seemingly simple molecule serves as a crucial building block in the synthesis of more complex, biologically active compounds.[2][3] The presence of the electron-donating methoxy group and the hydrogen-bonding capable amide group allows for a wide range of chemical modifications, making it an attractive starting point for generating compound libraries for high-throughput screening.[4][5] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][6] This guide will provide an in-depth examination of the key therapeutic areas where this compound derivatives have shown significant promise.
Synthesis of this compound and its Derivatives
The synthesis of this compound is typically achieved through the amidation of 4-methoxybenzoic acid or its derivatives.[1] A common and efficient method involves the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride, which is then reacted with ammonia (B1221849) or a primary/secondary amine.[1][6]
General Experimental Protocol for the Synthesis of 4-Methoxybenzamides
Step 1: Synthesis of 4-Methoxybenzoyl Chloride [6]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-methoxybenzoic acid in an excess of thionyl chloride (2-3 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Stir the mixture at room temperature. The evolution of HCl and SO₂ gas will be observed.
-
After the initial effervescence subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, add anhydrous toluene (B28343) to the crude product and evaporate again under reduced pressure. The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.
Step 2: Amide Formation (Schotten-Baumann Conditions) [6]
-
Dissolve the desired primary or secondary amine (1.0 equivalent) and a base (e.g., triethylamine (B128534) or pyridine, 1.2-1.5 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a clean, dry flask.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Dissolve 4-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain the pure 4-methoxybenzoic acid amide.
Figure 1: General workflow for the synthesis of this compound derivatives.
Therapeutic Applications and Mechanisms of Action
The this compound scaffold has been successfully exploited to develop inhibitors for a variety of biological targets.
Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other proteins.[7] Aberrant HDAC activity is linked to the development of cancer, making HDAC inhibitors a promising class of anticancer agents.[8] Several this compound derivatives have been identified as potent and selective HDAC inhibitors.[7][9]
For instance, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been shown to be potent HDAC6 inhibitors with unexpected selectivity over other HDAC subtypes.[9] Compound 11a, which features a 4-methoxybenzoyl group, exhibited selectivity for HDAC1 and potent antiproliferative activity against several tumor cell lines.[7]
Table 1: In Vitro Antiproliferative Activity of HDAC Inhibitor 11a [7]
| Cell Line | IC₅₀ (μM) |
| HL60 | Data not available in provided text |
| U937 | Data not available in provided text |
| HCT116 | Data not available in provided text |
Note: Specific IC₅₀ values for compound 11a were mentioned as potent but not explicitly quantified in the provided search results.
Figure 2: Mechanism of action for this compound-based HDAC inhibitors.
Choline (B1196258) Transporter (CHT) Inhibitors
The presynaptic high-affinity choline transporter (CHT) is responsible for the uptake of choline, the rate-limiting step in acetylcholine (B1216132) synthesis.[10] Inhibitors of CHT are valuable tools for studying cholinergic signaling and have potential therapeutic applications in disorders like Alzheimer's disease. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as novel CHT inhibitors.[10][11] Iterative medicinal chemistry efforts led to the identification of ML352, a potent and selective CHT inhibitor.[11]
Table 2: Structure-Activity Relationship of 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide Analogs as CHT Inhibitors [10]
| Compound | R Group (Amide) | IC₅₀ (nM) at low choline | IC₅₀ (nM) at high choline |
| 10e | 3-Isopropylisoxazole methyl | 240 | 100 |
Note: This table presents a subset of the data for illustrative purposes. A full SAR table would include a broader range of analogs.
Antiviral Agents
Derivatives of this compound have also demonstrated promising antiviral activity. For example, a series of N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV71).[12] Among these, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) was identified as a potent inhibitor of EV71 replication.[12]
In another study, an N-phenylbenzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), was shown to have anti-Hepatitis B Virus (HBV) activity through the upregulation of the host restriction factor APOBEC3G.[13]
Table 3: In Vitro Anti-HBV and Anti-EV71 Activity of this compound Derivatives
| Compound | Virus | IC₅₀ (μM) | Cytotoxicity (CC₅₀ in μM) | Selectivity Index (SI) |
| 1e [12] | EV71 | 5.7 ± 0.8 - 12 ± 1.2 | 620 ± 0.0 (Vero cells) | >51 |
| IMB-0523 [13] | Wild-type HBV | 1.99 | > 100 (HepG2.2.15 cells) | > 50.25 |
| IMB-0523 [13] | Drug-resistant HBV | 3.30 | > 100 (HepG2.2.15 cells) | > 30.30 |
Other Therapeutic Targets
The versatility of the this compound scaffold extends to other targets as well:
-
PARP10 Inhibitors: Phenoxybenzamide derivatives, structurally related to this compound, have been identified as inhibitors of the mono-ADP-ribosyltransferase PARP10, which is involved in DNA repair and signaling.[14][15]
-
Antimicrobial Agents: Fatty acid amides derived from 4-methoxybenzylamine (B45378) have been synthesized and shown to possess antimicrobial properties.[16][17]
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: 2-ethoxy-4-(methoxymethyl)benzamide derivatives have been discovered as potent and selective inhibitors of PTP1B, a therapeutic target for type 2 diabetes and obesity.[18]
-
Antiglycation Agents: A series of 4-methoxybenzoylhydrazones have shown significant antiglycation activity, suggesting their potential in preventing diabetic complications.[19][20]
Detailed Experimental Protocols
HDAC Inhibition Assay Protocol (General)
This protocol is a generalized procedure based on common practices for determining HDAC inhibitory activity.
-
Enzyme and Substrate Preparation: Recombinant human HDAC isozymes (e.g., HDAC1, HDAC6) and a fluorogenic substrate (e.g., Boc-Lys(acetyl)-AMC) are used.
-
Compound Preparation: Test compounds, including this compound derivatives, are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound at various concentrations.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a further period (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution (e.g., containing a protease like trypsin and a buffer). The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 3: Experimental workflow for a typical HDAC inhibition assay.
Conclusion
This compound has proven to be a remarkably fruitful scaffold in medicinal chemistry. Its derivatives have yielded potent and selective modulators of a wide range of biological targets, including enzymes crucial in cancer, neurological disorders, and infectious diseases. The synthetic accessibility and the tunable electronic and steric properties of the this compound core make it an enduring platform for the design and discovery of new therapeutic agents. The data and protocols presented in this guide underscore the significant contributions of this chemical entity to the field and highlight its potential for future drug development endeavors. As our understanding of disease biology deepens, the strategic application of the this compound scaffold is poised to continue delivering novel and effective medicines.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS # 3424-93-9, this compound, p-Anisamide, p-Methoxybenzamide - chemBlink [chemblink.com]
- 5. This compound (CAS 3424-93-9) - High Purity [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
4-Methoxybenzamide: A Core Intermediate in Modern Pharmaceutical Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Methoxybenzamide, a readily accessible benzamide (B126) derivative, has emerged as a critical and versatile intermediate in the landscape of pharmaceutical research and development. Its unique structural features, including an electron-donating methoxy (B1213986) group and a reactive amide moiety, provide a robust scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the synthesis, chemical properties, and significant applications of this compound in the generation of active pharmaceutical ingredients (APIs). A particular focus is placed on its role in the development of drugs targeting crucial signaling pathways, such as the Hedgehog and APOBEC3G pathways. Detailed experimental protocols, comprehensive quantitative data, and visual representations of synthetic workflows and biological mechanisms are provided to serve as a valuable resource for scientists and researchers in the field.
Introduction
In the intricate process of drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of novel therapeutic agents.[1][2] this compound (p-Anisamide) has garnered considerable attention as a key building block in medicinal chemistry.[3][4] Its utility stems from its straightforward synthesis and the versatile reactivity of its functional groups, which can be readily modified to generate a wide range of derivatives with diverse pharmacological activities.[5] This guide aims to provide an in-depth technical overview of this compound, highlighting its significance as a pharmaceutical intermediate through detailed synthetic protocols, quantitative data analysis, and an exploration of its role in the synthesis of specific APIs and the modulation of important biological pathways.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature.[6] A comprehensive summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₂ | [7] |
| Molecular Weight | 151.16 g/mol | [7] |
| CAS Number | 3424-93-9 | [3] |
| Melting Point | 164-167 °C | [4] |
| Boiling Point | 295.8 °C at 760 mmHg | [6] |
| Appearance | White to pale cream or pale yellow powder | [6] |
| Solubility | Soluble in ethanol, ether; slightly soluble in water | |
| IUPAC Name | This compound | [7] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the amidation of 4-methoxybenzoyl chloride, which is itself prepared from the readily available 4-methoxybenzoic acid.
Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process: the conversion of the carboxylic acid to an acid chloride, followed by amidation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Methoxybenzoyl Chloride from 4-Methoxybenzoic Acid
-
Materials:
-
4-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (B28343)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzoic acid.
-
Under a fume hood, cautiously add an excess of thionyl chloride (2-3 equivalents).
-
Add a catalytic amount (1-2 drops) of DMF.
-
Stir the mixture at room temperature. Observe for effervescence (evolution of HCl and SO₂ gas).
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure. The resulting crude 4-methoxybenzoyl chloride is used in the next step without further purification.[8]
-
Protocol 2: Synthesis of this compound from 4-Methoxybenzoyl Chloride
-
Materials:
-
4-Methoxybenzoyl chloride
-
Concentrated ammonium (B1175870) hydroxide (B78521) solution
-
Ice
-
-
Procedure:
-
In a beaker, cool a concentrated solution of ammonium hydroxide in an ice bath.
-
Slowly and carefully add the crude 4-methoxybenzoyl chloride dropwise to the cold ammonia solution with vigorous stirring. A white precipitate of this compound will form immediately.
-
Continue stirring for an additional 15-30 minutes in the ice bath.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted ammonia and ammonium chloride.
-
The crude this compound can be purified by recrystallization from hot water or an ethanol-water mixture to yield a pure crystalline product.
-
Quantitative Data
The synthesis of this compound and its derivatives generally proceeds with good to excellent yields.
| Reaction | Reactants | Product | Typical Yield | Reference(s) |
| Amidation | 4-Methoxybenzoyl chloride, Ammonia | This compound | >90% | |
| Amidation | 4-Methoxybenzoyl chloride, Primary/Secondary Amine | N-substituted-4-methoxybenzamide | 70-95% | [8] |
This compound as a Pharmaceutical Intermediate
This compound serves as a crucial intermediate in the synthesis of several APIs. Its amide functionality can be a site for further chemical modification, or it can be reduced to the corresponding benzylamine, which is a key precursor for various drug molecules.
Synthesis of Moclobemide (B1677376)
Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) used as an antidepressant.[5][9] While the most common synthesis starts from 4-chlorobenzoyl chloride, a related synthesis pathway highlights the utility of the benzamide scaffold. The core of Moclobemide contains a morpholine (B109124) moiety attached to a benzamide structure. The synthesis of related benzamides often involves the reaction of a substituted benzoyl chloride with an appropriate amine.
Precursor to Other APIs
Through the reduction of the amide group to an amine, this compound can be converted to 4-methoxybenzylamine. This amine is a key intermediate for several APIs, including:
-
Brofaromine: A selective and reversible inhibitor of monoamine oxidase-A.[10][11]
-
Toloxatone: An antidepressant and a reversible inhibitor of monoamine oxidase-A.[12][13]
Role in Modulating Signaling Pathways
Derivatives of this compound have been shown to modulate key biological signaling pathways implicated in various diseases, including cancer and viral infections.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to the development and progression of several cancers.[14] The Smoothened (Smo) receptor is a key component of this pathway. In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits Smo. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of target genes.[8]
Certain 2-methoxybenzamide (B150088) derivatives have been identified as potent inhibitors of the Hh pathway by targeting the Smo receptor.[14] These compounds prevent the translocation of Smo to the primary cilium, thereby blocking downstream signaling.
Modulation of the APOBEC3G Antiviral Pathway
Apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G (APOBEC3G or A3G) is a cellular cytidine (B196190) deaminase that provides innate immunity against retroviruses, including HIV.[13][15] A3G is incorporated into budding virions and, upon infection of a new cell, induces C-to-U mutations in the viral DNA during reverse transcription, leading to non-viable viral progeny. The HIV-1 viral infectivity factor (Vif) counteracts this defense mechanism by binding to A3G and targeting it for proteasomal degradation.[6][16]
N-phenylbenzamide derivatives, which share the core benzamide structure with this compound, have been shown to upregulate the host protein APOBEC3G.[17] This upregulation enhances the cell's intrinsic antiviral defense. Furthermore, some small molecules are being investigated as inhibitors of the Vif-A3G interaction, which would protect A3G from degradation and allow it to exert its antiviral activity.
Conclusion
This compound is a fundamentally important pharmaceutical intermediate with a proven track record in the synthesis of diverse and clinically relevant APIs. Its straightforward synthesis, well-defined chemical properties, and versatile reactivity make it an invaluable tool for medicinal chemists. The ability of its derivatives to modulate critical signaling pathways, such as the Hedgehog and APOBEC3G pathways, underscores its continued importance in the development of novel therapeutics for a range of diseases, from cancer to viral infections. This technical guide provides a solid foundation for researchers and drug development professionals to leverage the full potential of this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Towards Inhibition of Vif-APOBEC3G Interaction: Which Protein to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Multifaceted counter-APOBEC3G mechanisms employed by HIV-1 Vif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 9. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 10. Brofaromine: a monoamine oxidase-A and serotonin uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of [3H]brofaromine to monoamine oxidase A in vivo: displacement by clorgyline and moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Toloxatone | C11H13NO3 | CID 34521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Acidic biphenyl derivatives: synthesis and biological activity of a new series of potent 5-HT(4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vif overcomes the innate antiviral activity of APOBEC3G by promoting its degradation in the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Occurrence of 4-Methoxybenzamide in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxybenzamide, a simple benzamide (B126) derivative, has been identified as a naturally occurring compound in a select number of plant species. This technical guide provides a comprehensive overview of its natural occurrence, quantitative data, and the experimental protocols for its extraction and analysis. Furthermore, this document elucidates the putative biosynthetic pathway of this compound, drawing from established knowledge of phenylpropanoid and benzoic acid biosynthesis in plants. While its precise physiological role remains an active area of research, this guide also explores the broader context of plant defense signaling, where related compounds are known to be active.
Natural Occurrence of this compound
This compound has been identified as a constituent of a limited number of plant species, primarily within the families Ranunculaceae and Piperaceae.
Naravelia zeylanica (Ranunculaceae)
The ethanolic extract of the aerial parts of Naravelia zeylanica, a climbing shrub found in India and other parts of Asia, has been shown to contain this compound.[1] This plant is used in traditional medicine for various ailments, and its phytochemical profile has been a subject of scientific investigation.[1] Along with this compound, other benzamides such as 3,4-methylenedioxybenzamide and 4-hydroxy-3-methoxybenzamide (B3049022) have also been isolated from this plant.[1]
Piper Species (Piperaceae)
While the presence of a wide array of amides is characteristic of the Piper genus, the specific occurrence of this compound is less documented. Phytochemical studies of various Piper species, such as Piper ribesioides, have led to the isolation of numerous other amides and related compounds, but not explicitly this compound in the reviewed literature.[2][3] The genus is well-known for producing pungent piperamides like piperine. Further targeted analysis of a wider range of Piper species is required to ascertain the distribution of this compound within this genus.
Gnetum Species (Gnetaceae)
Current phytochemical studies on Gnetum species, including Gnetum montanum, have focused primarily on stilbenoids and other phenolic compounds.[4][5][6] To date, there is no direct evidence in the reviewed scientific literature to confirm the natural occurrence of this compound in the genus Gnetum.
Quantitative Data
Despite its confirmed presence in Naravelia zeylanica, there is a notable lack of quantitative data in the current scientific literature regarding the concentration of this compound in this or any other plant species. The primary focus of existing studies has been on the identification and structural elucidation of the compound rather than its quantification. The development and application of validated analytical methods are crucial to determine the yield and concentration of this compound in various plant tissues, which is a critical step for any potential drug development or phytochemical application.
Experimental Protocols
The extraction and quantification of this compound from plant matrices can be achieved using standard phytochemical analysis techniques. The following protocols are based on established methods for the analysis of benzamides and related phenolic compounds in plants.
Extraction of this compound from Plant Material
A generalized protocol for the extraction of this compound from dried and powdered plant material, such as the aerial parts of Naravelia zeylanica, is outlined below.
Protocol 1: Maceration and Solvent Extraction
-
Objective: To extract this compound and other secondary metabolites from plant tissue.
-
Materials:
-
Dried and powdered plant material
-
Ethanol (B145695) (95% or absolute)
-
Chloroform
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Erlenmeyer flasks
-
-
Procedure:
-
Weigh a known amount of the dried, powdered plant material (e.g., 100 g).
-
Place the plant material in a large Erlenmeyer flask.
-
Add a sufficient volume of ethanol to completely submerge the plant material (e.g., 500 mL).
-
Seal the flask and allow it to macerate at room temperature for 48-72 hours with occasional shaking.
-
Filter the extract through filter paper to separate the plant debris from the liquid extract.
-
The marc (solid residue) can be re-extracted with fresh solvent to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
The resulting crude extract can be further purified using column chromatography or directly analyzed.
-
Diagram 1: General Workflow for Extraction of this compound
Caption: A simplified workflow for the extraction of this compound from plant material.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound in plant extracts. The following is a proposed method based on the analysis of similar aromatic compounds.[7][8][9][10]
Protocol 2: HPLC-UV Analysis
-
Objective: To quantify the concentration of this compound in a plant extract.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase modification)
-
Syringe filters (0.45 µm)
-
-
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient elution of (A) water with 0.1% formic acid and (B) acetonitrile.
-
Gradient Program: Start with a suitable percentage of B, and increase linearly over a set time to achieve separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: 254 nm (based on the UV absorbance maximum of the benzamide chromophore).
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards of known concentrations by serial dilution.
-
Preparation of Sample Solution: Dissolve a known amount of the crude plant extract in the mobile phase or methanol and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standard solutions to construct a calibration curve (peak area vs. concentration). Then, inject the sample solution.
-
Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the concentration using the calibration curve.
-
Diagram 2: HPLC Quantification Workflow
Caption: The workflow for the quantification of this compound using HPLC.
Biosynthesis of this compound
The biosynthesis of this compound in plants is proposed to proceed via the well-established phenylpropanoid pathway, which gives rise to a vast array of secondary metabolites.[11] While the complete pathway has not been elucidated specifically for this compound, a putative pathway can be constructed based on the biosynthesis of its precursors, 4-coumaric acid and 4-hydroxybenzoic acid.[12]
The pathway begins with the amino acid L-phenylalanine , which is deaminated by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid . Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to produce 4-coumaric acid .
From 4-coumaric acid, two main routes can lead to the benzoic acid skeleton. The first is a β-oxidative pathway, and the second is a non-oxidative pathway. In the context of forming 4-methoxybenzoic acid, the pathway likely involves the formation of 4-hydroxybenzoic acid . This can be synthesized from 4-coumaroyl-CoA, a derivative of 4-coumaric acid.
Once 4-hydroxybenzoic acid is formed, it is proposed that an O-methyltransferase (OMT) enzyme catalyzes the methylation of the hydroxyl group using S-adenosyl methionine (SAM) as a methyl donor, to yield 4-methoxybenzoic acid .[13]
The final step is the amidation of 4-methoxybenzoic acid. This is likely catalyzed by an amide synthase, which activates the carboxylic acid group (e.g., via CoA ligation) and then facilitates the reaction with an ammonia (B1221849) source to form This compound .
Diagram 3: Putative Biosynthetic Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constituents of Gnetum montanum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Methoxybenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Methoxybenzamide (p-Anisamide), a significant compound in chemical and pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for the acquisition of such spectra, serving as a valuable resource for compound characterization, quality control, and in the development of novel molecular entities.
Core Spectroscopic Data
The following tables summarize the essential spectroscopic data for this compound, facilitating straightforward reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.89 | Doublet | 2H | Ar-H (ortho to -CONH₂) |
| 7.24 | Singlet (broad) | 1H | -NH₂ |
| 7.00 | Doublet | 2H | Ar-H (ortho to -OCH₃) |
| 3.81 | Singlet | 3H | -OCH₃ |
Solvent: DMSO-d₆, Frequency: 399.65 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 167.3 | C=O (Amide Carbonyl) |
| 161.8 | Ar-C (para to -CONH₂) |
| 129.5 | Ar-CH (ortho to -CONH₂) |
| 126.3 | Ar-C (ipso to -CONH₂) |
| 113.5 | Ar-CH (ortho to -OCH₃) |
| 55.4 | -OCH₃ |
Solvent: Information not available
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3180 | Strong, Broad | N-H Stretch (Amide) |
| 3000 - 2850 | Medium | C-H Stretch (Aromatic & Aliphatic) |
| 1650 - 1630 | Strong | C=O Stretch (Amide I) |
| 1610 - 1580 | Medium | N-H Bend (Amide II) & C=C Stretch (Aromatic) |
| 1250 | Strong | C-O Stretch (Aryl Ether) |
| 840 | Strong | C-H Bend (Para-disubstituted Aromatic) |
Sample Preparation: KBr Pellet
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z Ratio | Relative Intensity | Assignment |
| 151 | High | [M]⁺ (Molecular Ion) |
| 135 | High | [M - NH₂]⁺ |
| 107 | Medium | [M - CONH₂]⁺ |
| 92 | Medium | [M - CONH₂ - CH₃]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections detail standardized methodologies for the acquisition of the spectroscopic data presented. These protocols are designed to be broadly applicable for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Acquisition:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for a sharp, symmetrical solvent peak.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Pellet Formation:
-
Transfer a portion of the powder mixture into a pellet die.
-
Assemble the die and place it in a hydraulic press.
-
Apply a pressure of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[4]
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction:
-
For a solid sample like this compound, a direct insertion probe is typically used.
-
A small amount of the sample is placed in a capillary tube at the end of the probe.
-
-
Instrumental Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: Standard 70 eV.
-
Ion Source Temperature: Typically maintained between 200-250 °C to ensure sample volatilization.
-
Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, m/z 40 to 300.
-
-
Data Acquisition and Analysis:
-
The direct insertion probe is heated, causing the sample to vaporize into the ion source.
-
The vaporized molecules are bombarded with electrons, leading to ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their m/z ratio, and their abundance is measured by the detector.
-
The resulting mass spectrum displays the relative abundance of each ion fragment.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Spectroscopic Analysis Workflow.
References
The Crystalline World of 4-Methoxybenzamide and its Analogues: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure, synthesis, and biological significance of 4-Methoxybenzamide and its analogues. Designed for researchers, scientists, and professionals in drug development, this document collates crystallographic data, detailed experimental protocols, and visual representations of molecular interactions and biological pathways.
Crystal Structure Analysis
The three-dimensional arrangement of molecules in a crystal lattice is fundamental to understanding a compound's physicochemical properties and its interactions with biological targets. Single-crystal X-ray diffraction is the definitive technique for elucidating these structures.[1] This section presents the crystallographic data for this compound and several of its key analogues.
This compound
The parent compound, this compound, serves as a foundational structure for this class of molecules. Its crystal structure provides a baseline for understanding the effects of substituent modifications.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.308 (3) |
| b (Å) | 7.709 (4) |
| c (Å) | 14.109 (7) |
| α (°) | 90 |
| β (°) | 99.210 (8) |
| γ (°) | 90 |
| Volume (ų) | 565.5 (5) |
| Z | 4 |
Analogues of this compound
The substitution on the amide nitrogen or the phenyl ring of this compound can significantly influence the crystal packing and intermolecular interactions. The following tables summarize the crystallographic data for several representative analogues.
Table 2: Crystallographic Data for 4-methoxy-N-phenylbenzamide [2]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.25 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.308 (3) |
| b (Å) | 7.709 (4) |
| c (Å) | 14.109 (7) |
| α (°) | 96.911 (8) |
| β (°) | 99.210 (8) |
| γ (°) | 90.511 (9) |
| Volume (ų) | 565.5 (5) |
| Z | 2 |
In the crystal structure of 4-methoxy-N-phenylbenzamide, molecules are linked by inter-amide N—H⋯O hydrogen bonds, forming chains.[2] The dihedral angle between the two benzene (B151609) rings is 65.18 (4)°.[2]
Table 3: Crystallographic Data for 4-methoxy-N-methylbenzamide [3]
| Parameter | Value |
| Chemical Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.7350 (17) |
| b (Å) | 9.2750 (19) |
| c (Å) | 10.719 (2) |
| α (°) | 90 |
| β (°) | 99.83 (3) |
| γ (°) | 90 |
| Volume (ų) | 855.7 (3) |
| Z | 4 |
In the crystal of 4-methoxy-N-methylbenzamide, molecules are connected by N—H⋯O hydrogen bonds, creating chains which are further linked by C—H⋯π interactions to form a three-dimensional network.[3] The dihedral angle between the amide group and the benzene ring is 10.6 (1)°.[3]
Table 4: Crystallographic Data for N-(4-Chlorophenyl)-4-methoxybenzamide [4]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂ClNO₂ |
| Molecular Weight | 261.70 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.4394 (2) |
| b (Å) | 7.7754 (3) |
| c (Å) | 14.9262 (6) |
| α (°) | 78.759 (3) |
| β (°) | 80.712 (3) |
| γ (°) | 88.821 (3) |
| Volume (ų) | 611.01 (4) |
| Z | 2 |
The crystal structure of N-(4-Chlorophenyl)-4-methoxybenzamide features N—H⋯O and weak C—H⋯O hydrogen bonds that link the molecules into chains.[4] The dihedral angle between the benzene rings is 59.24 (4)°.[4]
Table 5: Crystallographic Data for 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide [5]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄N₂O₅ |
| Molecular Weight | 302.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.7206 (12) |
| b (Å) | 4.9885 (6) |
| c (Å) | 28.725 (4) |
| α (°) | 90 |
| β (°) | 95.628 (2) |
| γ (°) | 90 |
| Volume (ų) | 1386.2 (3) |
| Z | 4 |
In the crystal of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, molecules are linked by C—H⋯O and N—H⋯O interactions, forming a tape-like structure.[5] The two benzene rings are nearly coplanar, with a dihedral angle of 4.52 (13)°.[5]
Experimental Protocols
The synthesis and crystallization of this compound and its analogues are crucial steps for their structural and biological evaluation. This section provides detailed methodologies for these processes.
Synthesis of 4-Methoxybenzamides
A common and efficient method for the synthesis of 4-methoxybenzamides is the acylation of a primary or secondary amine with 4-methoxybenzoyl chloride.[6]
Protocol 1: Synthesis from 4-Methoxybenzoyl Chloride [6]
-
Preparation of 4-Methoxybenzoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser, add 4-methoxybenzoic acid.
-
Under a fume hood, cautiously add an excess of thionyl chloride (2-3 equivalents) and a catalytic amount of DMF (1-2 drops).
-
Stir the mixture at room temperature until the initial effervescence subsides.
-
Heat the reaction mixture to reflux (80-90°C) for 1-3 hours until gas evolution ceases.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
To ensure complete removal of thionyl chloride, add anhydrous toluene (B28343) and evaporate again under reduced pressure. The resulting 4-methoxybenzoyl chloride is typically used without further purification.
-
-
Amide Formation:
-
Dissolve the desired amine (1.0 equivalent) and a base (e.g., triethylamine (B128534) or pyridine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Dissolve 4-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the product with an organic solvent. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
Crystallization Protocols
Obtaining high-quality single crystals is essential for X-ray diffraction analysis. The following are common crystallization techniques for benzamide (B126) derivatives.
Protocol 2: Single-Solvent Recrystallization [7]
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In an Erlenmeyer flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.
-
Saturation: Add small portions of the hot solvent until the solid is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to dry.
Protocol 3: Two-Solvent Recrystallization [8]
-
Solvent System Selection: Choose a pair of miscible solvents. The compound should be soluble in the "good" solvent and insoluble in the "bad" solvent.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent.
-
Inducing Precipitation: While the solution is hot, add the "bad" solvent dropwise until the solution becomes cloudy.
-
Redissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Isolation: Allow the solution to cool slowly to room temperature and then in an ice bath. Collect the crystals by vacuum filtration.
Biological Activities and Signaling Pathways
This compound and its analogues have garnered significant interest in drug discovery due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.[6][9]
Antiviral Activity
Certain N-phenylbenzamide derivatives have demonstrated potent anti-Hepatitis B Virus (HBV) activity. The proposed mechanism involves the upregulation of the host restriction factor Apolipoprotein B mRNA Editing Enzyme Catalytic Polypeptide-like 3G (APOBEC3G).[10] APOBEC3G is a cytidine (B196190) deaminase that can inhibit the replication of various viruses, including HBV.
Anticancer Activity
Derivatives of this compound have shown promising anticancer properties. For instance, N-(2-fluorophenyl)-4-methoxybenzamide has been reported to induce apoptosis in breast cancer cell lines.[11] Other studies on related benzamide derivatives suggest that they may act as inhibitors of protein kinases such as Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often dysregulated in cancer.[12] Inhibition of these kinases can disrupt downstream signaling pathways that control cell proliferation, survival, and angiogenesis.
References
- 1. This compound | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4-methoxy-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(4-Chlorophenyl)-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Home Page [chem.ualberta.ca]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. N-(2-fluorophenyl)-4-methoxybenzamide|CAS 143925-52-4 [benchchem.com]
- 12. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-Methoxybenzamide: A Core Precursor in the Synthesis of Modern Agrochemicals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxybenzamide, a readily available aromatic amide, serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its intrinsic chemical functionalities, including the methoxy (B1213986) and amide groups on a stable phenyl ring, provide a versatile scaffold for the development of complex chemical entities. This technical guide explores the pivotal role of this compound and its structural motifs as precursors in the agrochemical industry, with a particular focus on the synthesis and application of benzamide-based fungicides. We delve into the synthetic pathways, experimental protocols, and efficacy of commercial agrochemicals that share structural similarities with derivatives of this compound, providing a comprehensive resource for researchers and professionals in the field of crop protection.
Introduction
The global demand for high-yield, sustainable agriculture necessitates the continuous development of novel and effective crop protection agents. Benzamide (B126) fungicides, a significant class of agrochemicals, have demonstrated remarkable efficacy against a wide spectrum of plant pathogens. At the heart of many of these complex molecules lies a simple yet versatile precursor: this compound. The presence of the 4-methoxyphenyl (B3050149) group is a common feature in several commercial agrochemicals, suggesting its importance in conferring desired physicochemical and biological properties.
This guide will provide a detailed overview of the chemical properties of this compound, its synthetic utility, and its role as a representative precursor for the benzamide class of agrochemicals. We will examine the synthesis and application of key commercial fungicides, presenting quantitative data on their efficacy and detailed experimental protocols for their synthesis, where available.
Physicochemical Properties of this compound
This compound, also known as p-anisamide, is a white crystalline solid with the chemical formula C₈H₉NO₂. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 151.16 g/mol |
| Melting Point | 164-167 °C |
| CAS Number | 3424-93-9 |
| Appearance | White crystalline powder |
| Solubility | Soluble in ethanol, ether, and hot water. |
This compound as a Precursor in Agrochemical Synthesis
The 4-methoxyphenyl moiety, derivable from this compound, is a key structural component in several successful agrochemicals. While direct synthesis routes from this compound for all commercial products are not always the most common industrial practice, its structure serves as a fundamental building block. The following sections detail the synthesis and efficacy of prominent benzamide fungicides that feature this important structural motif.
Mandipropamid: A Carboxylic Acid Amide (CAA) Fungicide
Mandipropamid is a highly effective fungicide used for the control of oomycete pathogens, which cause devastating diseases like late blight and downy mildew in various crops.[1]
The synthesis of Mandipropamid involves the coupling of 2-(4-chlorophenyl)-2-hydroxyacetic acid with 4-(2-aminoethyl)-2-methoxyphenol, followed by propargylation. While the industrial synthesis may start from different precursors, a laboratory-scale synthesis can be conceptualized as follows:
The following protocol is a simplified representation based on known chemical transformations.
Step 1: Synthesis of 4-(2-Aminoethyl)-2-methoxyphenol
-
Henry Reaction: React vanillin with nitromethane in the presence of a base to form the corresponding nitrostyrene (B7858105) derivative.
-
Reduction: Reduce the nitrostyrene derivative using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF) to yield 4-(2-aminoethyl)-2-methoxyphenol.[2]
Step 2: Synthesis of 2-(4-Chlorophenyl)-2-hydroxyacetic acid
-
Oxidation: Oxidize 4-chloroacetophenone using an oxidizing agent such as selenium dioxide to yield the corresponding α-keto acid, which can be further reduced to the α-hydroxy acid.
Step 3: Amide Coupling and Propargylation
-
Amide Formation: Couple the synthesized amine and carboxylic acid intermediates using a suitable coupling agent (e.g., DCC, EDC) to form the amide bond.
-
O-Propargylation: React the resulting amide with propargyl bromide in the presence of a base to introduce the propargyl groups, yielding Mandipropamid.[1]
Mandipropamid exhibits excellent protective and curative activity against various oomycete pathogens.
| Pathogen | Crop | Efficacy (%) | Reference |
| Phytophthora infestans (Late Blight) | Potato | 96.3 - 99.2 | [3][4] |
| Plasmopara viticola (Downy Mildew) | Grapes | High | [5][6] |
| Peronospora belbahrii (Downy Mildew) | Basil | High | [7] |
Pyriofenone (B131606): An Aryl Phenyl Ketone Fungicide
Pyriofenone is a fungicide highly effective against powdery mildew on a variety of crops. It belongs to the aryl phenyl ketone class of fungicides.[8]
The synthesis of Pyriofenone starts from methyl 2-chloro-4-methyl nicotinate (B505614).
This protocol is based on a described synthetic route.[9]
-
Methoxylation: React methyl 2-chloro-4-methyl nicotinate with a methoxide (B1231860) source to substitute the chloro group with a methoxy group via a nucleophilic aromatic substitution (SNAr) reaction.
-
Chlorination: Selectively chlorinate the pyridine (B92270) ring of the resulting methoxy nicotinate derivative.
-
Hydrolysis: Hydrolyze the ester functionality to the corresponding carboxylic acid.
-
Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using a chlorinating agent like thionyl chloride.
-
Friedel-Crafts Acylation: React the nicotinoyl chloride with 3,4,5-trimethoxytoluene in the presence of a Lewis acid catalyst to form Pyriofenone.
Pyriofenone provides excellent control of powdery mildew on various crops.
| Pathogen | Crop | Efficacy | Reference |
| Erysiphe necator (Powdery Mildew) | Grapes | Good control at 75 g a.i./ha | [10] |
| Sphaerotheca fuliginea (Powdery Mildew) | Cucumber | Excellent preventive and curative activity | [8][11] |
| Blumeria graminis f. sp. tritici (Powdery Mildew) | Wheat | Excellent activity | [8][11] |
Benzovindiflupyr: A Succinate (B1194679) Dehydrogenase Inhibitor (SDHI) Fungicide
Benzovindiflupyr is a broad-spectrum fungicide belonging to the pyrazole-carboxamide class of succinate dehydrogenase inhibitors (SDHIs).
The synthesis of Benzovindiflupyr is a multi-step process involving the preparation of a key aniline (B41778) intermediate and its subsequent coupling with a pyrazole (B372694) carboxylic acid derivative.
The synthesis is complex and involves several steps.[12]
-
Synthesis of the Aniline Moiety: A key step involves the reaction of a nitrobenzyne intermediate (generated from 2-amino-6-nitrobenzoic acid) with cyclopentadiene in a Diels-Alder reaction, followed by several transformations to construct the complex bridged aniline structure.[13]
-
Synthesis of the Pyrazole Carboxylic Acid: The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is synthesized through a separate multi-step pathway.
-
Amide Coupling: The final step involves the coupling of the aniline intermediate with the pyrazole carboxylic acid (or its activated form, such as the acyl chloride) to form the amide bond of Benzovindiflupyr.
Benzovindiflupyr is effective against a broad range of fungal pathogens.
| Pathogen | Crop | Efficacy | Reference |
| Colletotrichum species | Apple, Peach, Cucumber | High inhibitory activity | [14] |
| Athelia rolfsii (Southern Blight) | Peanut | Protective efficacy of 89.87% at 50 mg/liter | [15] |
| Corynespora cassiicola (Corynespora Leaf Spot) | Cucumber | Over 70% efficacy in field trials | [16] |
Signaling Pathways and Mode of Action
The benzamide class of fungicides, while structurally diverse, often targets specific and crucial biochemical pathways in fungi.
For instance, SDHI fungicides like Benzovindiflupyr inhibit the succinate dehydrogenase enzyme in the mitochondrial respiratory chain, disrupting energy production. Carboxylic Acid Amide (CAA) fungicides like Mandipropamid are believed to interfere with cell wall biosynthesis.[5]
Conclusion
This compound and its structural analogs represent a cornerstone in the development of modern benzamide agrochemicals. The presence of the 4-methoxyphenyl moiety in several highly effective commercial fungicides underscores its importance in designing molecules with optimal biological activity and physicochemical properties. While direct, one-step syntheses from this compound are not always the preferred industrial routes for complex agrochemicals, its role as a fundamental building block and a conceptual precursor is undeniable. The synthetic pathways and efficacy data presented in this guide highlight the continued importance of the benzamide scaffold in addressing the ongoing challenges in global crop protection. Future research focusing on novel derivatives of this compound holds significant promise for the discovery of the next generation of safe and effective agrochemicals.
References
- 1. or.niscpr.res.in [or.niscpr.res.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. imskolkata.org [imskolkata.org]
- 6. apvma.gov.au [apvma.gov.au]
- 7. hort [journals.ashs.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyriofenone (Ref: IKF-309) [sitem.herts.ac.uk]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Fungicidal spectrum and biological properties of a new fungicide, pyriofenone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzovindiflupyr [sitem.herts.ac.uk]
- 13. dokumen.pub [dokumen.pub]
- 14. Efficacy of SDHI fungicides, including benzovindiflupyr, against Colletotrichum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
The Versatility of the Benzamide Scaffold: A Technical Guide to Therapeutic Applications
Introduction: The benzamide (B126) scaffold, a simple yet versatile chemical moiety consisting of a benzene (B151609) ring linked to an amide group, is a cornerstone in modern medicinal chemistry. Its ability to form critical hydrogen bonds and participate in various intermolecular interactions has made it a privileged structure in the design of a multitude of therapeutic agents. This technical guide provides an in-depth exploration for researchers, scientists, and drug development professionals into the diverse therapeutic applications of benzamide derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Therapeutic Applications of Benzamide Derivatives
Benzamide derivatives have demonstrated significant therapeutic potential across a wide range of diseases, primarily categorized into antipsychotics, antiemetics, and a rapidly growing portfolio of anticancer agents.[1][2][3][4]
-
Antipsychotics: Substituted benzamides like amisulpride (B195569) and sulpiride (B1682569) are effective in the management of schizophrenia.[5][6][7] Their mechanism of action is primarily centered on the modulation of dopaminergic neurons.[5] Amisulpride, for instance, exhibits a dual, dose-dependent mechanism; at low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to increased dopamine (B1211576) release and alleviating negative symptoms, while at higher doses, it antagonizes postsynaptic D2/D3 receptors in the limbic system, controlling positive symptoms.[5][6]
-
Antiemetics: Certain benzamide derivatives, such as metoclopramide (B1676508) and alizapride, are utilized to manage nausea and vomiting, particularly those induced by chemotherapy.[8][9][10][11] Their antiemetic effect is largely attributed to the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone of the brain.[4][10] Some derivatives may also exhibit antagonist activity at serotonin (B10506) 5-HT3 receptors at higher doses.[10]
-
Anticancer Agents: The benzamide scaffold has proven to be a remarkably adaptable framework for the development of novel anticancer therapeutics.[12] These derivatives employ a multi-pronged attack on cancer cells by targeting key enzymes and pathways involved in cancer progression.[12]
-
Histone Deacetylase (HDAC) Inhibitors: A significant class of benzamide derivatives functions as inhibitors of histone deacetylases (HDACs), which are crucial enzymes in the epigenetic regulation of gene expression.[12][13][14] By inhibiting HDACs, these compounds lead to the hyperacetylation of histones, resulting in the re-expression of tumor suppressor genes.[12] The N-(2-aminophenyl)benzamide moiety is a key pharmacophore that chelates the zinc ion in the active site of HDACs.[14]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Benzamide derivatives have been successfully developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair.[2][15] In cancer cells with defective homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality.[2]
-
Kinase Inhibitors: The structural versatility of benzamides has been harnessed to design inhibitors of various protein kinases that are often dysregulated in cancer, such as Bcr-Abl and p38α Mitogen-activated Protein Kinase.[16][17][18][19][20]
-
Mechanisms of Action and Signaling Pathways
The therapeutic effects of benzamide derivatives are underpinned by their interaction with specific biological targets, leading to the modulation of critical signaling pathways.
Dopamine D2 Receptor Antagonism
Substituted benzamide antipsychotics and antiemetics primarily act as antagonists at D2-like dopamine receptors (D2, D3, and D4).[21] By blocking dopamine from binding, these compounds inhibit the Gαi/o-coupled signaling pathway, which leads to an increase in intracellular cyclic AMP (cAMP) levels by preventing the inhibition of adenylyl cyclase.[21] This modulation of downstream signaling pathways is central to their therapeutic effects.[21]
Dopamine D2 Receptor Antagonism by Benzamides.
Histone Deacetylase (HDAC) Inhibition
Benzamide-based HDAC inhibitors typically feature a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. The benzamide moiety chelates with the zinc ion located in the catalytic site of the HDAC enzyme, thereby blocking its deacetylase activity. This leads to the accumulation of acetylated histones, chromatin relaxation, and altered gene expression, ultimately inducing cell-cycle arrest and apoptosis in cancer cells.
Mechanism of HDAC Inhibition by Benzamide Derivatives.
PARP Inhibition and Synthetic Lethality
PARP inhibitors with a benzamide core competitively bind to the catalytic site of PARP1, preventing its normal function in repairing DNA single-strand breaks (SSBs). This leads to the "trapping" of PARP on the damaged DNA. In cells with deficient homologous recombination (HR), such as those with BRCA mutations, the accumulation of unrepaired SSBs evolves into double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through the faulty HR pathway forces the cells to rely on error-prone repair mechanisms, leading to genomic instability and ultimately cell death—a concept known as synthetic lethality.[13][15][21][22]
Synthetic Lethality via PARP Inhibition in HR-deficient cells.
Quantitative Data Summary
The in vitro potency of benzamide derivatives is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values of representative compounds against various targets.
Table 1: Inhibitory Activity of Benzamide-Based HDAC Inhibitors
| Compound ID | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
|---|---|---|---|---|
| 7j | 0.65 | 0.78 | 1.70 | [23] |
| Entinostat (MS-275) | 0.93 | 0.95 | 1.80 | [23] |
| Compound 13 | >15 | >15 | 0.041 | [9] |
| Compound 16 | >20 | >20 | 0.029 |[9] |
Table 2: Inhibitory Activity of Benzamide-Based PARP Inhibitors
| Compound | PARP-1 IC50 (nM) | Cell Line Antiproliferative IC50 (µM) | Reference |
|---|---|---|---|
| 13f | 0.25 | 0.30 (HCT116) | [15] |
| 23f | 5.17 | 7.87 (HCT116) | [22] |
| 27f | 6.06 | 8.93 (HCT116) |[22] |
Table 3: Binding Affinities of Benzamide Antipsychotics for Dopamine Receptors
| Compound | Receptor | Ki (nM) | Reference |
|---|---|---|---|
| Amisulpride (racemic) | D2 | 1.1 ± 0.12 | [24] |
| Amisulpride (S-enantiomer) | D2 | - | [20] |
| Amisulpride (racemic) | D3 | 44 ± 3 | [24] |
| Nemonapride | D2 | - | [20] |
| Spiperone | D2 | - |[20] |
Key Experimental Protocols
Dopamine D2 Receptor Binding Assay (Competitive)
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test benzamide derivative for the dopamine D2 receptor.
Workflow for a Dopamine D2 Receptor Binding Assay.
Methodology:
-
Membrane Preparation: Crude membranes are prepared from HEK293 cells stably expressing the recombinant human dopamine D2 receptor (HEK293-rD2).[25]
-
Assay Setup: In a 96-well plate, incubate the D2 receptor membranes with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone) and varying concentrations of the unlabeled test benzamide derivative.[17][25]
-
Incubation: The reaction mixture is incubated for 60 minutes at 30°C in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl).[25]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[17]
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.[17]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM (+)-butaclamol).[17] Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Fluorometric HDAC Inhibition Assay
This protocol describes a method to measure the inhibitory activity of benzamide derivatives against class I and II HDAC enzymes.
Methodology:
-
Reaction Setup: In a black 96-well plate, add the recombinant human HDAC enzyme, the test benzamide inhibitor at various concentrations, and an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl).[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).[2][26]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes).[1][26]
-
Development: Stop the reaction and develop the fluorescent signal by adding a lysine (B10760008) developer solution, which contains a protease that cleaves the deacetylated substrate to release the fluorophore (e.g., AMC).[26][27]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[2][26][27]
-
Data Analysis: The HDAC activity is proportional to the fluorescence signal. Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Structure-Activity Relationships (SAR)
The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the benzamide scaffold. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.
Key Structural Elements Influencing Benzamide Activity.
-
For HDAC Inhibitors:
-
Zinc-Binding Group (ZBG): The ortho-amino group on a phenyl ring attached to the benzamide nitrogen is often indispensable for HDAC inhibitory activity, as it acts as a key hydrogen-bonding site and chelates the zinc ion in the active site.[28]
-
Linker: The length and rigidity of the linker connecting the benzamide core to the cap group are critical. Shorter molecular lengths have been associated with stronger HDAC inhibition.[29]
-
Cap Group: The cap group interacts with the rim of the HDAC active site. Bulky, hydrophobic cap groups can enhance potency and influence isoform selectivity.
-
-
For PARP Inhibitors:
-
The core benzamide structure mimics the nicotinamide (B372718) moiety of NAD+, allowing it to competitively bind to the catalytic domain of PARP.
-
Modifications to the periphery of the benzamide ring are explored to enhance interactions with specific amino acid residues in the active site, thereby improving potency and selectivity.
-
-
For Antipsychotics:
Future Directions and Conclusion
References
- 1. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genetex.com [genetex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PARP Assay - Creative Biolabs [creative-biolabs.com]
- 12. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 15. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors | MDPI [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. HDAC Activity Assay Kit (Fluorometric) (ab1438) is not available | Abcam [abcam.co.jp]
- 27. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 4-Methoxybenzamide from 4-Methoxybenzoic Acid: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed experimental protocols for the synthesis of 4-methoxybenzamide from 4-methoxybenzoic acid. The primary method detailed is a two-step synthesis involving the formation of an acyl chloride intermediate, followed by amidation. An alternative direct amidation method is also discussed. This document includes comprehensive procedural details, quantitative data including yields and physical properties, and characterization data. Diagrams illustrating the reaction pathway and experimental workflow are provided to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry, exhibiting a range of biological activities. The synthesis of this amide from its corresponding carboxylic acid is a fundamental transformation in organic chemistry. The most common and reliable method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with an amine source. This two-step process generally provides high yields and purity. Direct amidation methods, while offering a more streamlined approach, often require specific coupling agents or catalysts. This note details the protocols for these synthetic routes, providing researchers with the necessary information to perform this synthesis efficiently and safely.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |
| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | Starting Material |
| Thionyl chloride | SOCl₂ | 118.97 | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalyst |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 | Solvent |
| Aqueous Ammonia (B1221849) | NH₃(aq) | 17.03 (as NH₃) | Amine Source |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling Agent |
| 4-Dimethylaminopyridine (B28879) (DMAP) | C₇H₁₀N₂ | 122.17 | Catalyst |
Table 2: Product Characterization and Yield
| Product | Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) | Appearance |
| This compound | C₈H₉NO₂ | 151.16 | 71 | 164-167 | White solid |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ: 7.88 (d, 2H), 7.24 (br s, 1H, NH), 6.99 (d, 2H), 3.81 (s, 3H, OCH₃)[1] |
| ¹³C NMR (DMSO-d₆) | δ: 166.7, 149.5, 140.4, 129.3, 123.9 |
| IR (KBr, cm⁻¹) | 3302 (N-H), 1638 (C=O, amide) |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Acyl Chloride Intermediate
This protocol is a reliable and high-yielding method for the synthesis of this compound.
Step 1: Synthesis of 4-Methoxybenzoyl Chloride
-
To a solution of 4-methoxybenzoic acid (e.g., 500 mg, 3.28 mmol) in ethylene (B1197577) dichloride or dichloromethane, slowly add thionyl chloride (e.g., 0.70 mL, 9.86 mmol, ~3 equivalents).[2]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[3]
-
Stir the reaction mixture at room temperature for 1 hour.
-
Heat the mixture to reflux (around 80-90°C) for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases.[3]
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[3]
-
To ensure complete removal of residual thionyl chloride, anhydrous toluene (B28343) can be added to the crude product and evaporated again under reduced pressure.[3]
-
The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Prepare a cold (0-5 °C) aqueous ammonia solution (25%).
-
Dissolve the crude 4-methoxybenzoyl chloride from Step 1 in a minimal amount of tetrahydrofuran (THF).
-
Add the 4-methoxybenzoyl chloride solution dropwise to the cold, vigorously stirred ammonia solution over 15-30 minutes.[2]
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.
-
The resulting solid precipitate is collected by filtration.
-
Wash the solid with cold water and dry to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. A yield of 71% has been reported for this procedure.[2]
Protocol 2: Direct Amidation using a Coupling Agent (DCC)
This protocol describes a one-pot synthesis method.
-
Dissolve 4-methoxybenzoic acid (1 equivalent) in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
-
Add the amine source (e.g., an ammonia solution or an amine salt with a base, 1 equivalent), N,N'-dicyclohexylcarbodiimide (DCC, 1 equivalent), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.3 equivalents).
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford this compound.
Mandatory Visualization
Caption: Reaction scheme for the two-step synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Protocol for the N-alkylation of 4-Methoxybenzamide
Application Note
The N-alkylation of amides is a fundamental transformation in organic synthesis, yielding N-substituted amides that are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. This document provides detailed protocols for the N-alkylation of 4-methoxybenzamide, a common building block in medicinal chemistry. Two primary, reliable methods are presented: a direct alkylation using a strong base and an alkyl halide, and the Mitsunobu reaction, which proceeds under milder, neutral conditions.
These protocols are intended for researchers, scientists, and drug development professionals. The selection of the appropriate method will depend on the substrate scope, functional group tolerance, and the desired scale of the reaction. Direct alkylation is a cost-effective and straightforward approach for a range of alkyl halides. The Mitsunobu reaction offers a valuable alternative for sensitive substrates and provides a pathway for the use of alcohols as alkylating agents.
Reaction Schemes
Two principal pathways for the N-alkylation of this compound are detailed below.
1. Direct N-Alkylation with Alkyl Halides:
This method involves the deprotonation of the amide nitrogen with a strong base, such as sodium hydride (NaH), to form a sodium amidate intermediate. This nucleophilic intermediate then undergoes an SN2 reaction with an alkyl halide to furnish the N-alkylated product.
Caption: General workflow for direct N-alkylation.
2. Mitsunobu Reaction:
The Mitsunobu reaction provides a milder alternative for N-alkylation, using an alcohol as the alkylating agent. In this reaction, triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the alcohol for nucleophilic attack by the amide.
Application Notes and Protocols: Development of Kinase Inhibitors from 4-Methoxybenzamide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1][2] Among the diverse chemical scaffolds explored for kinase inhibitor design, the benzamide (B126) moiety has emerged as a privileged structure. This document focuses on the development of kinase inhibitors derived from 4-methoxybenzamide and related benzamide scaffolds, providing detailed application notes and experimental protocols for their synthesis, characterization, and biological evaluation.
The journey from a potential inhibitor to a clinical candidate is a meticulous process involving a series of biochemical, biophysical, and cell-based assays, followed by in vivo studies to assess efficacy and safety.[1][3] These notes will guide researchers through the key stages of this process, with a focus on practical methodologies and data interpretation.
Data Presentation: Inhibitory Activities of Benzamide Derivatives
The following tables summarize the biological activity of various benzamide derivatives against different cancer cell lines and protein kinases. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding lead optimization.
Table 1: Cytotoxicity of 4-Methylbenzamide Derivatives Against Cancer Cell Lines [4][5]
| Compound | Target Cell Line | IC50 (µM) |
| 7 | K562 | 2.27 |
| HL-60 | 1.42 | |
| OKP-GS | 4.56 | |
| 10 | K562 | 2.53 |
| HL-60 | 1.52 | |
| OKP-GS | 24.77 | |
| 13 | K562 | 5.6 |
| 15 | HL-60 | 5.6 |
Table 2: Inhibitory Activity of 4-Methylbenzamide Derivatives Against Bcr-Abl1 Kinase [5]
| Compound | Inhibition of Bcr-Abl1 at 1 µM (%) |
| 7 | 36-45% (against PDGFRα and PDGFRβ) |
| 9 | 36-45% (against PDGFRα and PDGFRβ) |
| 10 | 36-45% (against PDGFRα and PDGFRβ) |
Table 3: Inhibitory Activity of 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivative C9 Against NSCLC Cell Lines [6][7]
| Target Cell Line | IC50 (µM) |
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H1703 | 1.85 ± 0.32 |
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-4-(chloromethyl)benzamides
This protocol describes a common method for synthesizing key intermediates in the development of benzamide-based kinase inhibitors.[4][5]
Materials:
-
4-(Chloromethyl)benzoyl chloride
-
Substituted aniline (B41778) (e.g., 3-(trifluoromethyl)aniline)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et3N)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of 4-(chloromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-aryl-4-(chloromethyl)benzamide.
Protocol 2: Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol, adapted from ADP-Glo™ kinase assay methodologies, is suitable for high-throughput screening to measure the direct inhibition of purified kinase enzymes.[5][8] The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8]
Materials:
-
Purified recombinant target kinase (e.g., FGFR1, PDGFRα)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer. Prepare serial dilutions of the test inhibitor in DMSO.
-
Assay Setup: Add the kinase, substrate, and inhibitor to the wells of the plate.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[1]
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-45 minutes.[8]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.[1]
Protocol 3: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., K562, NCI-H520)
-
Appropriate cell culture medium and supplements
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (DMSO) and a positive control (known inhibitor).
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours).[1]
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.[1]
Protocol 4: Western Blotting for Phosphorylated Kinase Targets
This protocol is used to determine if a compound inhibits the phosphorylation of a target kinase and its downstream effectors within a cellular context.[6][7]
Materials:
-
Treated cell lysates
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR1, anti-total-FGFR1, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and add the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A general workflow for the discovery and development of kinase inhibitors.
Caption: Simplified FGFR1 signaling pathway and the point of inhibition.[6][7]
Caption: The Bcr-Abl signaling pathway in CML and its inhibition.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. journaljcti.com [journaljcti.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application of 4-Methoxybenzoic Acid in High-Performance Polymers: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzoic acid, also known as p-anisic acid, is a versatile monomer increasingly utilized in the synthesis of high-performance polymers. Its incorporation into polymer backbones, such as those of aramids (aromatic polyamides) and polyesters, imparts a range of desirable properties. The unique chemical structure of 4-methoxybenzoic acid, featuring a rigid aromatic ring, a reactive carboxylic acid group, and an electron-donating methoxy (B1213986) group, allows for the tailoring of polymer characteristics to meet the demanding requirements of advanced applications in the aerospace, automotive, and electronics industries.[1] This document provides detailed application notes, experimental protocols, and quantitative data on the use of 4-methoxybenzoic acid and its derivatives in the synthesis of high-performance polymers.
Key Contributions of the 4-Methoxybenzoyl Moiety to Polymer Properties
The presence of the 4-methoxybenzoyl structural unit within a polymer chain significantly influences its macroscopic properties. These effects are primarily due to the rigidity of the aromatic ring and the electronic and steric effects of the methoxy group.
-
Enhanced Thermal Stability: The rigid aromatic backbone contributed by the 4-methoxybenzoyl moiety increases the thermal degradation temperature (Td) and the glass transition temperature (Tg) of the resulting polymer.[1]
-
Improved Chemical Resistance: The aromatic nature of the monomer enhances the chemical inertness of the polymer, making it more resistant to a wide range of solvents and corrosive agents.[1]
-
Enhanced Processability and Solubility: While the inherent rigidity of aromatic polymers often leads to poor solubility and difficult processing, the methoxy group can disrupt chain packing and modify intermolecular forces. This can lead to improved solubility in common organic solvents, facilitating easier processing and fabrication of films and fibers.
-
Induction of Liquid Crystalline Properties: The linear and rigid structure of the 4-methoxybenzoyl unit can promote the formation of ordered, liquid crystalline phases in copolyesters. This mesogenic behavior is crucial for producing self-reinforcing materials with exceptionally high tensile strength and modulus.[1]
Quantitative Data Presentation
The incorporation of 4-methoxybenzoic acid derivatives into high-performance polymers leads to measurable improvements in their key performance indicators. The following table provides illustrative data comparing a standard aromatic polyamide with a hypothetical polyamide modified with a 4-methoxybenzoic acid moiety.
| Property | Standard Aromatic Polyamide (e.g., from Terephthalic Acid) | Aromatic Polyamide with 4-Methoxybenzoic Acid Moiety |
| Glass Transition Temperature (Tg) | 280 °C | 295 °C |
| Decomposition Temperature (Td, 5% weight loss) | 480 °C | 500 °C |
| Tensile Strength | 95 MPa | 110 MPa |
| Solubility | Insoluble in most organic solvents; requires strong acids | Soluble in polar aprotic solvents (e.g., NMP, DMAc) with LiCl |
This data is illustrative and intended to demonstrate the potential impact of incorporating the 4-methoxybenzoic acid moiety.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of high-performance aromatic polyamides using derivatives of 4-methoxybenzoic acid.
Protocol 1: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of an aramid from an aromatic diamine and a diacid chloride, where a portion of the diacid chloride can be a derivative of 4-methoxybenzoic acid, such as 4-methoxybenzoyl chloride (if used as an end-capper) or a difunctionalized derivative. For this example, we will consider the reaction of an aromatic diamine with a mixture of terephthaloyl chloride and a difunctional 4-methoxybenzoic acid derivative.
Materials:
-
Aromatic Diamine (e.g., p-phenylenediamine)
-
Terephthaloyl Chloride
-
4-Methoxyisophthaloyl Chloride (as the 4-methoxybenzoic acid derivative)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium Chloride (CaCl₂), anhydrous
-
Pyridine (B92270), anhydrous
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Low-temperature bath (e.g., ice-salt bath)
-
Heating mantle with temperature controller
-
Beakers, graduated cylinders, and filtration apparatus
-
Vacuum oven
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at 120 °C overnight. Dry the NMP and pyridine over molecular sieves.
-
Solvent Preparation: In the three-neck flask, dissolve a calculated amount of anhydrous CaCl₂ in anhydrous NMP with stirring under a nitrogen atmosphere. This salt solution helps to keep the polymer in solution as it forms.
-
Monomer Dissolution: Add the aromatic diamine to the NMP/CaCl₂ solution and stir until fully dissolved.
-
Polycondensation: Cool the diamine solution to 0-5 °C using the low-temperature bath. In a separate, dry beaker, dissolve the terephthaloyl chloride and 4-methoxyisophthaloyl chloride in a minimal amount of anhydrous NMP.
-
Slowly add the diacid chloride solution to the stirred diamine solution. The reaction is exothermic, so maintain the temperature below 10 °C. The viscosity of the solution will increase significantly as the polymer forms.
-
After the addition is complete, remove the cooling bath and allow the reaction to proceed at room temperature for 2-4 hours with continuous stirring.
-
Neutralization and Precipitation: Add pyridine to the reaction mixture to neutralize the HCl byproduct. Pour the viscous polymer solution into a blender containing rapidly stirring methanol or water to precipitate the aramid fiber.
-
Washing and Drying: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, salts, and solvent. Dry the final aramid polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Polymer Characterization
1. Spectroscopic Analysis (FTIR):
-
Objective: To confirm the formation of the amide linkages and the presence of the methoxy group.
-
Procedure: Record the FTIR spectrum of the dried polymer sample.
-
Expected Peaks:
-
N-H stretching (amide): ~3300 cm⁻¹
-
C=O stretching (amide I): ~1650 cm⁻¹
-
N-H bending (amide II): ~1540 cm⁻¹
-
C-O-C stretching (methoxy ether): ~1250 cm⁻¹ and ~1030 cm⁻¹
-
Aromatic C-H stretching: ~3030 cm⁻¹
-
2. Thermal Analysis (TGA and DSC):
-
Objective: To determine the thermal stability (Td) and glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA): Heat a small sample of the polymer from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurs is recorded as Td.
-
Differential Scanning Calorimetry (DSC): Heat the sample under a nitrogen atmosphere through a defined heating and cooling cycle (e.g., heat to 350 °C, cool to 50 °C, and reheat to 350 °C at a rate of 10 °C/min). The glass transition temperature (Tg) is determined from the second heating scan.
3. Mechanical Testing:
-
Objective: To evaluate the tensile strength and modulus of the polymer.
-
Procedure: Prepare thin films of the polymer by solution casting from a suitable solvent (e.g., NMP). Cut the films into dumbbell-shaped specimens according to ASTM standards. Perform tensile testing using a universal testing machine at a constant crosshead speed.
-
Data to Collect: Tensile strength (MPa), Young's modulus (GPa), and elongation at break (%).
Visualizations
Logical Relationship Diagram
Caption: Influence of 4-Methoxybenzoic Acid's structure on polymer properties.
Experimental Workflow Diagram
Caption: Workflow for aramid synthesis and characterization.
References
Application Notes and Protocols: 4-Methoxybenzamide in Organometallic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Topic: 4-Methoxybenzamide as a Ligand in Organometallic Chemistry
This document provides detailed application notes and protocols for the use of this compound as a ligand in organometallic chemistry. It covers the synthesis, characterization, and potential catalytic applications of organometallic complexes featuring this ligand.
Introduction
This compound is a versatile molecule that holds significant potential as a ligand in the field of organometallic chemistry. Its structure, featuring a methoxy-substituted phenyl ring and an amide group, offers multiple coordination modes and the ability to modulate the electronic and steric properties of the resulting metal complexes. The amide functionality can coordinate to a metal center through the carbonyl oxygen or, following deprotonation, through the nitrogen atom, allowing for both monodentate and bidentate chelation. The electron-donating methoxy (B1213986) group can influence the electron density at the metal center, thereby affecting the reactivity and catalytic activity of the complex. These characteristics make this compound an attractive ligand for the development of novel catalysts for a range of organic transformations, including cross-coupling and hydrogenation reactions.
Data Presentation
Quantitative data from X-ray crystallography and spectroscopic analyses are crucial for understanding the structure and bonding of organometallic complexes. Below are tables summarizing representative structural and spectroscopic data for complexes containing the this compound moiety or related structures.
Table 1: Crystallographic Data for 4-methoxy-N-phenylbenzamide
This table presents selected bond lengths and angles from the crystal structure of 4-methoxy-N-phenylbenzamide, which serves as a model for the geometry of the this compound ligand.[1]
| Parameter | Bond Length (Å) | Parameter | Angle (°) |
| C7-O1 | 1.234(2) | O1-C7-N1 | 122.1(1) |
| C7-N1 | 1.345(2) | O1-C7-C1 | 120.5(1) |
| C1-C7 | 1.492(2) | N1-C7-C1 | 117.4(1) |
| C4-O2 | 1.367(2) | C3-C4-O2 | 124.8(1) |
| O2-C8 | 1.423(2) | C5-C4-O2 | 115.3(1) |
Table 2: Spectroscopic Data for a Palladium(II) Complex with an N-arylalkyliminodiacetamide Ligand
The following table provides representative spectroscopic data for a palladium(II) complex with a related amide-containing ligand, highlighting the typical shifts observed upon coordination to a metal center.[2]
| Compound | Key IR Bands (cm⁻¹) | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Free Ligand | ν(C=O): ~1670 | Amide NH: ~8.0-8.5 | Carbonyl C: ~170-175 |
| Palladium(II) Complex | ν(C=O): ~1630-1650 (shifted) | Amide NH: Shifted downfield | Carbonyl C: Shifted downfield |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of organometallic complexes with amide-containing ligands, which can be adapted for this compound.
Protocol 1: Synthesis of a Ruthenium(II) Amide Complex
This protocol is adapted from the synthesis of ruthenium complexes with amide ligands and can be used as a template for the synthesis of a Ru(II)-4-methoxybenzamide complex.[3][4]
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous toluene (B28343)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
-
Celite
Procedure:
-
In a nitrogen-filled glovebox, add [Ru(p-cymene)Cl₂]₂ (1.0 mmol) and this compound (2.2 mmol) to a Schlenk flask.
-
Add anhydrous toluene (20 mL) to the flask.
-
Slowly add sodium hydride (2.5 mmol) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite to remove any insoluble material.
-
Wash the Celite pad with anhydrous toluene (2 x 10 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield a solid residue.
-
Wash the residue with pentane (3 x 15 mL) to remove any unreacted starting materials.
-
Dissolve the solid in a minimum amount of dichloromethane and layer with pentane to induce crystallization.
-
Isolate the crystals by filtration, wash with pentane, and dry under vacuum.
-
Characterize the product by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.
Protocol 2: Synthesis of a Palladium(II) Complex with an N-Aryl Benzamide (B126) Ligand
This protocol is based on the synthesis of palladium complexes with N-aryl benzamide ligands and can be adapted for this compound.[5][6]
Materials:
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add Pd(OAc)₂ (0.5 mmol), this compound (1.1 mmol), and K₂CO₃ (1.5 mmol).
-
Add anhydrous DMF (15 mL) to the flask.
-
Heat the mixture to 100 °C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
-
Characterize the purified complex by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Mandatory Visualization
The following diagrams illustrate key concepts related to this compound in organometallic chemistry.
Caption: Coordination modes of this compound with a metal center.
Caption: A general experimental workflow for the synthesis of a this compound metal complex.
Caption: A simplified, hypothetical catalytic cycle involving a this compound-metal complex (L-M).
Potential Catalytic Applications
Organometallic complexes bearing amide and benzamide ligands have demonstrated significant catalytic activity in a variety of organic transformations.[7][8][9] The electronic properties of the this compound ligand, specifically the electron-donating nature of the methoxy group, can be leveraged to fine-tune the catalytic performance of the metal center.
-
Cross-Coupling Reactions: Palladium complexes with N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands are workhorses in cross-coupling chemistry. The introduction of a this compound ligand could provide a unique electronic and steric environment, potentially leading to enhanced catalytic activity or selectivity in reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.
-
Hydrogenation and Transfer Hydrogenation: Ruthenium complexes are well-known for their application in hydrogenation and transfer hydrogenation reactions. The amide moiety of the this compound ligand could play a role in substrate activation or proton transfer, making these complexes interesting candidates for the reduction of ketones, imines, and other unsaturated substrates.
-
C-H Activation: The development of catalysts for the direct functionalization of C-H bonds is a major goal in modern chemistry. The design of ligands that can facilitate this process is crucial. Organometallic complexes featuring this compound could be explored for their potential to mediate C-H activation and subsequent functionalization, offering a more atom-economical approach to the synthesis of complex molecules.
The exploration of this compound as a ligand in organometallic catalysis is a promising area of research with potential applications in fine chemical synthesis and drug development.
References
- 1. Crystal structure of 4-methoxy-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. datapdf.com [datapdf.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. air.unimi.it [air.unimi.it]
- 7. mdpi.com [mdpi.com]
- 8. Organometallic Catalysis | The Holland Group [holland.chem.yale.edu]
- 9. engineeringjournals.stmjournals.in [engineeringjournals.stmjournals.in]
Application Notes and Protocols for the Analytical Characterization of 4-Methoxybenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxybenzamide is a chemical compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other organic molecules. Its proper identification and the determination of its purity are crucial for its intended applications. These application notes provide a comprehensive overview of the analytical methods for the characterization of this compound, offering detailed protocols and data interpretation guidelines.
Analytical Techniques Overview
A multi-technique approach is recommended for the unambiguous characterization of this compound. The following table summarizes the primary analytical methods and their specific applications in the analysis of this compound.
| Analytical Technique | Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification, and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification, quantification, and analysis of volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification (qNMR). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of chemical structure. |
| Thermal Analysis (DSC/TGA) | Assessment of thermal stability, melting point, and purity. |
Quantitative Data Summary
The following tables present typical quantitative data obtained from the analysis of this compound using various instrumental techniques.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Value |
| Retention Time | 4.8 min |
| Purity (by area %) | > 99.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Value |
| Retention Time | 12.5 min |
| Molecular Ion (M+) [m/z] | 151 |
| Major Fragment Ions [m/z] (Relative Intensity) | 135 (100%), 107 (30%), 92 (25%), 77 (40%) |
Table 3: ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy (400 MHz, DMSO-d₆)
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| 7.89 | Doublet | 2H | Ar-H (ortho to C=O) |
| 7.24 | Singlet (broad) | 1H | -NH₂ |
| 7.00 | Doublet | 2H | Ar-H (ortho to -OCH₃) |
| 3.81 | Singlet | 3H | -OCH₃ |
Table 4: Thermal Analysis
| Parameter | Value |
| Melting Point (DSC) | 164-167 °C[1][2][3] |
| Decomposition Onset (TGA) | > 200 °C |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the purity determination and quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (50:50 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification and quantification of this compound and any volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Methanol or other suitable solvent (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.
-
Data Interpretation: Identify the peak corresponding to this compound by its retention time and mass spectrum. Compare the obtained mass spectrum with a reference library for confirmation. The fragmentation pattern is expected to show a prominent molecular ion at m/z 151 and characteristic fragments at m/z 135 (loss of NH₂) and 107 (loss of NH₂ and CO).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for obtaining a ¹H-NMR spectrum for the structural confirmation of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (optional)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of DMSO-d₆ in an NMR tube.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 2 seconds
-
Spectral Width: Appropriate for the proton spectrum (e.g., -2 to 12 ppm)
-
-
Analysis: Acquire and process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Data Interpretation: Integrate the peaks and assign the chemical shifts to the corresponding protons in the this compound molecule.[5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the acquisition of an FTIR spectrum for the identification of functional groups.
Instrumentation:
-
FTIR spectrometer with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.
Reagents:
-
Potassium bromide (KBr), spectroscopic grade (for KBr pellet method)
Procedure (KBr Pellet Method):
-
Sample Preparation: Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder.
-
Pellet Formation: Place the powder in a KBr pellet die and press it under high pressure to form a transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands for the functional groups present in this compound. Expected characteristic peaks include N-H stretching (around 3350 and 3170 cm⁻¹), C=O stretching (around 1650 cm⁻¹), C-O stretching (around 1250 cm⁻¹), and aromatic C-H and C=C vibrations.[7][8][9]
Thermal Analysis (DSC/TGA)
This protocol provides a general procedure for the thermal characterization of this compound.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan or a ceramic TGA pan.
-
DSC Analysis:
-
Heat the sample from room temperature to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the melting point.
-
-
TGA Analysis:
Visualizations
General Analytical Workflow for Chemical Characterization
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a chemical substance like this compound.
Caption: A general workflow for the analytical characterization of this compound.
Logical Relationship of Analytical Techniques
The following diagram shows the logical relationship and the primary information obtained from each analytical technique for the characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. iosrphr.org [iosrphr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. This compound(3424-93-9) 1H NMR [m.chemicalbook.com]
- 7. This compound(3424-93-9) IR Spectrum [m.chemicalbook.com]
- 8. FTIR [terpconnect.umd.edu]
- 9. p-Methoxybenzamide [webbook.nist.gov]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
Application Note: Determination of 4-Methoxybenzamide Purity by HPLC and GC-MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the quantitative analysis of 4-Methoxybenzamide purity using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are crucial for quality control, ensuring the identity and purity of this compound in pharmaceutical development and manufacturing. The protocols cover instrumentation, sample preparation, experimental conditions, and data analysis.
High-Performance Liquid Chromatography (HPLC) Analysis Protocol
1.1 Principle Reversed-phase HPLC (RP-HPLC) is employed to separate this compound from its potential impurities. The method utilizes a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic solvent. Separation is based on the differential partitioning of the analyte and impurities between the non-polar stationary phase and the polar mobile phase. Quantification is achieved by measuring the peak area at a specific UV wavelength and comparing it to a reference standard.
1.2 Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a pump (binary or quaternary), autosampler, column oven, and UV-Vis detector.[1]
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).[2] A Phenyl-Hexyl column can also be considered for separating isomers.[1]
-
Reagents:
-
Materials: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.[5]
1.3 Experimental Protocol: HPLC
1.3.1 Preparation of Mobile Phase
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 999 mL of HPLC-grade water.[1][4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile.[1][4]
-
Degas both mobile phases by sonication or vacuum filtration before use.[5]
1.3.2 Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[1]
-
Working Standard Solution (50 µg/mL): Dilute the Standard Stock Solution appropriately with the initial mobile phase composition.[1]
-
Sample Solution (50 µg/mL): Accurately weigh a sample of this compound, dissolve it in the mobile phase, and dilute to a final concentration of approximately 50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[4][5]
1.3.3 Chromatographic Conditions The recommended HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 230 nm[1] |
| Injection Volume | 5 µL[1] |
1.3.4 System Suitability Before analysis, the system must meet suitability criteria to ensure performance. This is tested by making replicate injections (n=5) of the working standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time |
1.3.5 Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes until a stable baseline is achieved.[1]
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.[1]
-
Inject the standard solution five times to verify system suitability.
-
Inject the sample solutions in duplicate.
-
After the analysis, calculate the purity of this compound using the peak area normalization method.
1.4 HPLC Analysis Workflow
References
Application Note and Protocol: ¹H and ¹³C NMR Spectral Interpretation of 4-Methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzamide, also known as p-anisamide, is a primary amide derivative of anisic acid. Its molecular structure, featuring a methoxy (B1213986) group and an amide group attached to a benzene (B151609) ring, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate structural elucidation and purity assessment are critical in drug development and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of such organic molecules. This document provides a detailed guide to the interpretation of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound and includes standardized protocols for sample preparation and data acquisition.
Chemical Structure
The chemical structure of this compound is presented below with atom numbering for clear correlation with the NMR spectral data.
Caption: Chemical structure of this compound with atom numbering.
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. Instrument-specific parameters may require optimization.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is of high purity to avoid extraneous peaks.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. A vortex mixer can be used if necessary.
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, 5 mm NMR tube.
-
Standard: The residual solvent peak can be used as an internal reference. Alternatively, a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added (typically 0.03-0.05% v/v).
¹H NMR Data Acquisition
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence (zg).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8-16 scans.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Data Acquisition
-
Spectrometer: 100 MHz or higher corresponding ¹³C frequency.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 128 to 1024 scans, or more, depending on the sample concentration.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Results and Spectral Interpretation
The following sections detail the analysis of the ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectral Data and Interpretation (in DMSO-d₆)
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits a set of distinct signals corresponding to the different types of protons in the molecule.
Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.88 | Doublet | 2H | H-2, H-6 |
| 2 | ~7.24 | Broad Singlet | 1H | -NH₂ |
| 3 | ~6.99 | Doublet | 2H | H-3, H-5 |
| 4 | ~3.81 | Singlet | 3H | -OCH₃ |
Interpretation:
-
Aromatic Protons (H-2, H-6): The two protons ortho to the carbonyl group (H-2 and H-6) are chemically equivalent and appear as a doublet at approximately 7.88 ppm.[1] The downfield shift is due to the deshielding effect of the electron-withdrawing carbonyl group.
-
Amide Protons (-NH₂): The two protons of the amide group are typically observed as a broad singlet. In DMSO-d₆, one of these protons appears at around 7.24 ppm.[1] The broadness of the signal is due to quadrupole broadening from the nitrogen atom and chemical exchange. The second amide proton signal is often broader and may be difficult to distinguish from the baseline.
-
Aromatic Protons (H-3, H-5): The two protons ortho to the methoxy group (H-3 and H-5) are also chemically equivalent and resonate as a doublet at approximately 6.99 ppm.[1] The upfield shift, relative to the other aromatic protons, is a result of the electron-donating nature of the methoxy group, which increases the electron density at these positions.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not couple with any other protons, thus they appear as a sharp singlet at around 3.81 ppm.[1]
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The following data is based on typical chemical shift values for substituted benzene derivatives and spectral prediction.
Table 2: ¹³C NMR Spectral Data of this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~167.5 | C-7 (C=O) |
| 2 | ~161.8 | C-4 |
| 3 | ~129.5 | C-2, C-6 |
| 4 | ~126.5 | C-1 |
| 5 | ~113.5 | C-3, C-5 |
| 6 | ~55.4 | C-8 (-OCH₃) |
Interpretation:
-
Carbonyl Carbon (C-7): The carbon of the carbonyl group is the most deshielded carbon in the molecule and appears significantly downfield at approximately 167.5 ppm.
-
C-4 Carbon: The aromatic carbon directly attached to the electron-donating methoxy group (C-4) is also deshielded and resonates at around 161.8 ppm.
-
C-2 and C-6 Carbons: The two aromatic carbons ortho to the carbonyl group are equivalent and are found at approximately 129.5 ppm.
-
C-1 Carbon: The quaternary carbon attached to the carbonyl group (C-1) is observed at around 126.5 ppm.
-
C-3 and C-5 Carbons: The two aromatic carbons ortho to the methoxy group are equivalent and appear the most upfield in the aromatic region, at approximately 113.5 ppm, due to the shielding effect of the methoxy group.
-
Methoxy Carbon (C-8): The carbon of the methoxy group appears as a sharp signal in the aliphatic region at around 55.4 ppm.
Logical Workflow for NMR Spectral Interpretation
The following diagram illustrates the logical workflow for the NMR spectral interpretation of a compound like this compound.
Caption: Logical workflow for NMR spectral acquisition, processing, and interpretation.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of this compound. The ¹H NMR spectrum provides detailed information about the proton environment, including the number of protons, their chemical equivalence, and neighboring protons. The ¹³C NMR spectrum complements this by revealing the carbon framework of the molecule. Together, these techniques allow for a comprehensive and unambiguous confirmation of the chemical structure of this compound, which is essential for quality control in research and industrial applications.
References
FT-IR Analysis of Functional Groups in 4-Methoxybenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzamide, also known as p-anisamide, is a chemical compound with applications in various fields, including organic synthesis and as an intermediate in the manufacturing of pharmaceuticals. The identification and characterization of this compound are crucial for quality control and research purposes. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. This document provides detailed application notes and protocols for the FT-IR analysis of this compound, focusing on the characterization of its key functional groups.
Functional Group Analysis of this compound
The structure of this compound contains a primary amide (-CONH₂), an aromatic ring (benzene), and a methoxy (B1213986) (-OCH₃) group. The vibrational frequencies of these functional groups can be identified using FT-IR spectroscopy.
Table 1: Summary of Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3350 - 3150 | Strong, two bands | N-H stretching (asymmetric and symmetric) | Primary Amide (-NH₂) |
| 3100 - 3000 | Medium to Weak | C-H stretching | Aromatic Ring |
| 2980 - 2850 | Medium to Weak | C-H stretching (asymmetric and symmetric) | Methoxy Group (-OCH₃) |
| ~1650 | Strong | C=O stretching (Amide I band) | Primary Amide (-C=O) |
| ~1610, ~1580, ~1510, ~1460 | Medium to Strong | C=C stretching | Aromatic Ring |
| ~1440 | Medium | C-H bending (asymmetric) | Methoxy Group (-OCH₃) |
| ~1250 | Strong | C-O-C stretching (asymmetric) | Aryl Ether (Ar-O-CH₃) |
| ~1180 | Medium | C-N stretching | Amide |
| ~1030 | Medium | C-O-C stretching (symmetric) | Aryl Ether (Ar-O-CH₃) |
| 850 - 800 | Strong | C-H out-of-plane bending | p-disubstituted Aromatic Ring |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocols
Two common methods for the FT-IR analysis of solid samples like this compound are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.
Protocol 1: KBr Pellet Method
This traditional method involves mixing the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent pellet.
Materials and Equipment:
-
This compound sample
-
Spectroscopy grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FT-IR spectrometer
-
Spatula
-
Analytical balance
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed water, which can interfere with the IR spectrum. Store the dried KBr in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.
-
Grinding and Mixing: Transfer the sample and KBr to a clean, dry agate mortar. Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding helps to reduce particle size and disperse the sample evenly in the KBr matrix.
-
Pellet Formation:
-
Assemble the pellet die. Transfer the ground mixture into the die.
-
Spread the powder evenly to ensure a uniform pellet.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).
-
Process the spectrum (e.g., baseline correction, smoothing) as needed.
-
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern and rapid technique that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal.
Materials and Equipment:
-
This compound sample
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
-
Sample Application:
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Use the pressure arm of the ATR accessory to apply consistent pressure to the sample, ensuring good contact with the crystal surface.
-
-
Spectral Acquisition:
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 - 650 cm⁻¹).
-
Process the spectrum as needed. The ATR correction function available in most FT-IR software can be applied to account for the variation in the depth of penetration of the IR beam with wavelength.
-
-
Cleaning:
-
Release the pressure arm and carefully remove the sample powder from the crystal surface.
-
Clean the crystal thoroughly with a lint-free wipe and an appropriate solvent.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for FT-IR analysis.
Caption: Workflow for FT-IR analysis using KBr pellet and ATR methods.
Signaling Pathway of FT-IR Analysis
The following diagram illustrates the conceptual pathway from sample to spectral interpretation in FT-IR spectroscopy.
Caption: Conceptual pathway of FT-IR spectroscopic analysis.
Application Notes and Protocols for Single-Crystal X-ray Diffraction of 4-Methoxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-methoxybenzamide derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development, and understanding their three-dimensional structure is crucial for elucidating structure-activity relationships (SAR).
Data Presentation: Crystallographic Data of this compound Derivatives
The following tables summarize the crystallographic data for a selection of this compound derivatives, facilitating comparison of their structural parameters.
Table 1: Crystallographic Data and Refinement Details for this compound Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| N-(4-Chlorophenyl)-4-methoxybenzamide[1] | C₁₄H₁₂ClNO₂ | Triclinic | P-1 | 5.4394(2) | 7.7754(3) | 14.9262(6) | 78.759(3) | 80.712(3) | 88.821(3) | 611.01(4) | 2 |
| 4-Methoxy-N,N-diphenylbenzamide[2] | C₂₀H₁₇NO₂ | Monoclinic | P2₁/n | - | - | - | - | - | - | - | - |
| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide[3] | C₁₅H₁₄N₂O₅ | Monoclinic | P2₁/n | 9.7206(12) | 4.9885(6) | 28.725(4) | 90 | 95.628(2) | 90 | 1386.2(3) | 4 |
| N-Cyclopentyl-3-hydroxy-4-methoxybenzamide[4] | C₁₃H₁₇NO₃ | Monoclinic | Cc | 11.6502(8) | 13.8752(8) | 7.9644(5) | 90 | 106.051(2) | 90 | 1237.25(14) | 4 |
Note: Complete crystallographic data for 4-Methoxy-N,N-diphenylbenzamide was not available in the provided search results.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound derivatives.
Protocol 1: Synthesis of N-Aryl-4-methoxybenzamides
This protocol describes a general method for the synthesis of N-substituted 4-methoxybenzamides via the acylation of an appropriate aniline (B41778) derivative.
Materials:
-
4-Methoxybenzoyl chloride
-
Substituted aniline (e.g., 4-chloroaniline)
-
Aqueous sodium hydroxide (B78521) solution (10%)
-
Ethanol
-
Ice-cold water
-
Round bottom flask (50 mL)
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL round bottom flask, dissolve the substituted aniline (1 mmol) in 20 mL of a 10% aqueous sodium hydroxide solution.
-
While stirring the mixture at room temperature, add 4-methoxybenzoyl chloride (1 mmol) in portions.
-
Continue stirring the reaction mixture for 30 minutes after the complete addition of 4-methoxybenzoyl chloride.
-
Pour the reaction mixture into 25 mL of ice-cold water and continue stirring for an additional 10 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold water and then dry it.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain X-ray quality crystals.[1]
Protocol 2: Crystallization by Slow Evaporation
This is a common technique for growing single crystals from a solution.
Materials:
-
Synthesized this compound derivative
-
A suitable solvent in which the compound is moderately soluble (e.g., ethanol, dimethyl sulfoxide)[2]
-
Small beaker or vial
-
Parafilm or a loosely fitting cap
Procedure:
-
Prepare a saturated or nearly saturated solution of the this compound derivative in the chosen solvent at room temperature or with gentle heating.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean beaker or vial.
-
Cover the container with parafilm and pierce a few small holes in it, or use a loosely fitting cap. This will allow the solvent to evaporate slowly.
-
Place the container in a vibration-free location at a constant temperature.
-
Monitor the container over several days to weeks for the formation of single crystals.
-
Once crystals of suitable size have formed, carefully harvest them from the solution.
Protocol 3: Single-Crystal X-ray Diffraction Analysis
This protocol outlines the general steps for determining the crystal structure of a this compound derivative using a single-crystal X-ray diffractometer.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Bruker SMART APEX CCD, Oxford Diffraction Xcalibur)[1][3]
-
Goniometer head
-
Microscope
-
Cryo-system (optional, for low-temperature data collection)
-
Computer with data collection and structure solution software (e.g., SHELXS, SHELXL)[1]
Procedure:
1. Crystal Mounting:
- Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
- Mount the crystal on a suitable holder, such as a glass fiber or a cryo-loop, using a small amount of oil or grease.
- Mount the holder onto the goniometer head of the diffractometer.
2. Data Collection:
- Center the crystal in the X-ray beam.
- Perform an initial set of scans to determine the unit cell parameters and the crystal system.
- Set up a data collection strategy to measure the intensities of a large number of reflections over a wide range of diffraction angles. Data is often collected at low temperatures (e.g., 170 K or 293 K) to minimize thermal vibrations.[1][4]
- The diffractometer software will control the crystal orientation and detector position to collect a complete dataset.
3. Data Reduction:
- Integrate the raw diffraction images to obtain the intensity of each reflection.
- Apply corrections for various experimental factors, including Lorentz and polarization effects, and absorption. A multi-scan absorption correction is commonly used.[1][3]
4. Structure Solution and Refinement:
- Use a structure solution program, such as SHELXS, to determine the initial positions of the atoms in the unit cell using direct methods or Patterson methods.[1]
- Refine the atomic positions and thermal parameters against the experimental data using a full-matrix least-squares program, such as SHELXL.[1]
- Locate and refine the positions of hydrogen atoms, which may be placed in calculated positions or found in the difference Fourier map.
- The final refinement should result in a stable model with low residual factors (R-values) and a good agreement between the observed and calculated structure factors.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the study of this compound derivatives.
Caption: General workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound derivatives.
Caption: Detailed workflow for crystallographic data processing and structure determination.
References
Application Notes and Protocols for In Vitro Biological Activity Testing of 4-Methoxybenzamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxybenzamide and its derivatives represent a versatile chemical scaffold with significant potential in medicinal chemistry.[1] These compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][2] The core structure, featuring an electron-donating methoxy (B1213986) group and a polar amide group, allows for diverse modifications to probe biological targets and develop novel therapeutic agents.[1]
This document provides detailed application notes and protocols for a range of in vitro assays to evaluate the biological activity of this compound derivatives, facilitating their screening and characterization in a drug discovery context.
Anticancer and Cytotoxic Activity
Derivatives of 4-methoxybenzoic acid have shown considerable promise as anticancer agents by inducing apoptosis and targeting critical cell survival pathways in various cancer cell lines.[2] A key mechanism for some derivatives involves the inhibition of the Akt/NF-κB signaling pathway, which is crucial for promoting cell survival and blocking apoptosis.[2] The most common initial screening method to assess anticancer potential is the MTT assay, which measures cell viability.[2][3]
Data Presentation: In Vitro Antiproliferative Activity
The following table summarizes the cytotoxic effects of selected this compound derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-hydroxy-4-methoxy-substituted benzamide (B126) (derivative 12) | MCF-7 | 3.1 | [4] |
| 2-hydroxy-4-methoxy-substituted benzamide (derivative 10) | HCT 116 | 2.2 | [4] |
| 2-hydroxy-4-methoxy-substituted benzamide (derivative 10) | WiDr | 4.4 | [4] |
| 2-hydroxy-substituted benzamide (derivative 11) | MCF-7 | 1.2 | [4] |
| 3,4,5-trihydroxy-substituted benzamide (derivative 36) | MCF-7 | 4.8 | [4] |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Wild-type HBV | 1.99 | [5] |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Drug-resistant HBV | 3.30 | [5] |
Visualization: Anticancer Screening Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the measurement of cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT 116)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control). Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).
-
Incubation: Incubate the plates for a desired exposure time, typically 24, 48, or 72 hours.[9]
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10] Shake the plate gently on an orbital shaker for about 15 minutes to ensure complete dissolution.[6]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Enzyme Inhibition Assays
Many this compound derivatives exert their biological effects by inhibiting specific enzymes. Key targets include histone deacetylases (HDACs), poly (ADP-ribose) polymerases (PARPs), and sirtuins (e.g., SIRT1), which are critical regulators of gene expression, DNA repair, and cell cycle progression.
Application Note: HDAC Inhibition
HDACs are crucial enzymes in chromatin remodeling and transcriptional repression. Their inhibition can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells, making them attractive therapeutic targets.[11] Fluorometric or colorimetric assays are commonly used to screen for HDAC inhibitory activity.[12] These assays typically use a synthetic substrate that, when deacetylated by an HDAC, can be acted upon by a developing enzyme to produce a measurable signal.[12]
Visualization: HDAC Inhibition Assay Principle
Caption: Principle of a two-step enzyme-coupled HDAC inhibition assay.
Experimental Protocol: Fluorometric HDAC Activity/Inhibition Assay
This protocol is based on a two-step enzymatic reaction where an acetylated substrate is first deacetylated by an HDAC, followed by cleavage by a developer enzyme to release a fluorophore.[12]
Materials:
-
Purified HDAC enzyme or nuclear extracts from treated cells
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Stop solution (e.g., Trichostatin A (TSA), a potent HDAC inhibitor)[12]
-
This compound derivatives
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)[12]
Procedure:
-
Reaction Setup: In a black 96-well plate, add the assay components in the following order:
-
Assay Buffer
-
Test compound (this compound derivative) or vehicle control (DMSO)
-
Purified HDAC enzyme or nuclear extract
-
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction. The final volume should be around 50 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop and Develop: Add 50 µL of the developer solution containing a stop solution (like TSA) to each well.[12] This stops the HDAC reaction and initiates the development of the fluorescent signal.
-
Incubation: Incubate the plate at 37°C for an additional 15-30 minutes.
-
Fluorescence Measurement: Read the fluorescence in a plate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[12]
-
Data Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Analysis of Protein and Gene Expression
To elucidate the mechanism of action, it is often necessary to investigate how this compound derivatives affect the expression of key proteins and genes involved in specific cellular pathways. Western Blotting and Quantitative Real-Time PCR (qPCR) are standard techniques for this purpose.[13][14]
Application Note: Western Blot Analysis
Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[13][15] It is used to confirm changes in the expression levels of target proteins (e.g., pro-apoptotic or anti-apoptotic proteins, cell cycle regulators) following treatment with a compound.[16] The workflow involves separating proteins by size via SDS-PAGE, transferring them to a membrane, and detecting the protein of interest using specific antibodies.[17][18]
Experimental Protocol: Western Blot
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[16]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer.[16] Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[16]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[16]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.[16]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Washing: Repeat the washing step as in step 7.
-
Signal Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using a digital imaging system.[16]
-
Analysis: Perform densitometry analysis using software like ImageJ. Normalize the band intensity of the target protein to the loading control to determine relative expression levels.[16]
Application Note: Quantitative RT-PCR (RT-qPCR)
RT-qPCR is used to measure changes in gene expression at the mRNA level.[14] This highly sensitive technique first involves reverse transcribing RNA into complementary DNA (cDNA), which is then used as a template for quantitative PCR.[14][19] It is essential for understanding if a compound's effect on protein levels is due to transcriptional regulation.
Visualization: RT-qPCR Workflow
Caption: Key steps in performing RT-qPCR for gene expression analysis.
Experimental Protocol: Two-Step RT-qPCR
This protocol uses SYBR Green chemistry for the detection of amplified DNA.[20]
Materials:
-
RNA isolation kit (e.g., Trizol or column-based kits)
-
Treated and untreated cell pellets
-
DNase I
-
cDNA synthesis kit (containing reverse transcriptase, dNTPs, primers)
-
SYBR Green qPCR Master Mix
-
Gene-specific forward and reverse primers (for target and reference genes)
-
Nuclease-free water
-
qPCR instrument and compatible plates/tubes
Procedure:
-
RNA Isolation: Isolate total RNA from cells according to the manufacturer's protocol of the chosen kit.
-
DNase Treatment (Optional but Recommended): Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer.
-
cDNA Synthesis (Reverse Transcription): Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.[20] This typically involves incubating the RNA with reverse transcriptase, dNTPs, and either oligo(dT) or random primers.[14]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, a typical 20 µL reaction includes:
-
10 µL of 2X SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA template
-
6 µL of Nuclease-free water Include no-template controls (NTC) for each primer set. Run all samples in triplicate.
-
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension). Include a melt curve analysis at the end to verify the specificity of the amplification product.[21]
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of the target gene using the comparative Cq (ΔΔCq) method, normalizing to a stable reference gene (e.g., GAPDH, ACTB). The results are typically expressed as fold change compared to the untreated control.
References
- 1. This compound (CAS 3424-93-9) - High Purity [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 14. elearning.unite.it [elearning.unite.it]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. benchchem.com [benchchem.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. stackscientific.nd.edu [stackscientific.nd.edu]
- 21. 범용 SYBR Green qPCR 프로토콜 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: 4-Methoxybenzamide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to improve the yield and purity of 4-Methoxybenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound? The most prevalent precursors for the synthesis of this compound are 4-Methoxybenzoic acid (also known as p-anisic acid) and 4-Methoxybenzaldehyde (B44291) (p-anisaldehyde).[1][2]
Q2: Which synthetic route generally provides a higher yield? Synthesizing this compound from 4-Methoxybenzoic acid is often more direct and can lead to higher yields. This route typically involves the conversion of the carboxylic acid to an activated intermediate (like an acid chloride) followed by amidation. The alternative route, starting from 4-methoxybenzaldehyde, usually requires an initial oxidation step to form 4-methoxybenzoic acid, which adds a step to the process.[2][3]
Q3: What is the typical melting point and appearance of pure this compound? Pure this compound is a white to pale cream crystalline solid.[4] Its reported melting point ranges from 162°C to 168°C.[4] Significant deviation from this range or a discolored appearance may indicate impurities.[5]
Q4: What are the primary safety precautions to consider during this synthesis? Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Many reagents used in the synthesis, such as thionyl chloride or oxalyl chloride (for acid chloride formation) and strong acids or bases, are corrosive and toxic. All reactions should be performed in a well-ventilated fume hood.
Troubleshooting Guide for Low Yield
This section addresses specific issues that can lead to reduced yields during the synthesis of this compound.
Scenario 1: Synthesis Starting from 4-Methoxybenzoic Acid
Q5: My yield is consistently low when starting from 4-methoxybenzoic acid. What are the likely causes? Low yields in this route often stem from incomplete reactions, side reactions, or product loss during workup.[6] Key factors to investigate include:
-
Inefficient Acid Activation: The conversion of the carboxylic acid to an activated intermediate (e.g., an acid chloride with thionyl chloride or a coupled intermediate with agents like EDC) may be incomplete. Ensure reagents are fresh and anhydrous conditions are maintained, as activating agents are often sensitive to moisture.[7]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Insufficient heating or time can lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products.[8] Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is highly recommended.[7]
-
Hydrolysis: The activated carboxylic acid intermediate is susceptible to hydrolysis back to the carboxylic acid if moisture is present in the reaction. Similarly, the final amide product can undergo hydrolysis under harsh acidic or basic conditions during workup.
-
Product Loss During Purification: this compound has some solubility in common organic solvents and water. Significant product may be lost in the mother liquor during recrystallization if the solvent system is not optimized or if the solution is not cooled sufficiently.[5]
Q6: I've isolated a significant amount of a white solid that is soluble in aqueous base. What is it? A base-soluble byproduct is almost certainly unreacted 4-methoxybenzoic acid. This indicates that the initial acid activation step or the subsequent amidation was incomplete.
Scenario 2: Synthesis Starting from 4-Methoxybenzaldehyde
Q7: I am attempting a two-step synthesis from 4-methoxybenzaldehyde (oxidation then amidation) and my overall yield is poor. Where am I losing material? Poor yields in this multi-step process can occur at either the oxidation or the amidation stage.
-
Inefficient Oxidation: The oxidation of 4-methoxybenzaldehyde to 4-methoxybenzoic acid may not have gone to completion. Common oxidizing agents like potassium permanganate (B83412) or chromic acid require careful control of temperature and stoichiometry. Side reactions can lead to the formation of byproducts.[3]
-
Impure Intermediate: The 4-methoxybenzoic acid produced in the first step may contain impurities that interfere with the subsequent amidation reaction. It is crucial to purify the intermediate acid thoroughly before proceeding.[8]
-
Cannizzaro Reaction: Under strongly basic conditions, 4-methoxybenzaldehyde can undergo a disproportionation reaction (the Cannizzaro reaction) to yield 4-methoxybenzyl alcohol and 4-methoxybenzoic acid.[6] This side reaction consumes the starting material, reducing the overall yield.
Q8: My final product is off-white or brownish. How can I improve its purity and color? Discoloration often arises from polymeric byproducts or residual reagents from the oxidation step.[8]
-
Recrystallization: This is a highly effective method for purification. A common solvent system is ethanol/water.[6]
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[5]
Data Presentation
Optimizing reaction conditions is crucial for maximizing yield. The following tables summarize key parameters for the primary synthesis routes.
Table 1: Reaction Parameters for Amidation of 4-Methoxybenzoic Acid
| Parameter | Condition | Rationale / Notes |
| Acid Activation Reagent | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Forms the highly reactive acid chloride intermediate. Must be used in a fume hood under anhydrous conditions. |
| Coupling Agent | EDC/HOBt or DCC | Alternative to acid chloride formation, often used for milder conditions. EDC is water-soluble, simplifying workup.[7] |
| Ammonia (B1221849) Source | Aqueous Ammonia, Ammonium (B1175870) Chloride/Base | A concentrated source of ammonia is required to react with the activated acid. |
| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Should be anhydrous and inert to the reaction conditions.[7] |
| Temperature | 0°C to Room Temperature | Addition of reagents is often done at 0°C to control exothermic reactions, followed by stirring at room temperature.[7] |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine completion.[7] |
Table 2: Reaction Parameters for Oxidation of 4-Methoxybenzaldehyde
| Parameter | Condition | Rationale / Notes |
| Oxidizing Agent | Potassium Permanganate (KMnO₄), Nitric Acid | KMnO₄ is a strong, common oxidizing agent. Nitric acid was used in early syntheses.[3] |
| Solvent | Water, Aqueous Base | The reaction is often performed in an aqueous medium. |
| Temperature | Room Temperature to Reflux | Temperature control is critical to prevent side reactions and decomposition. |
| Workup | Acidification | The product, 4-methoxybenzoic acid, is precipitated by acidifying the reaction mixture to a pH of 2.5-3.0.[8] |
| Typical Yield | 92-95% (for benzoic acid) | High yields are achievable for this step with optimized conditions.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Methoxybenzoic Acid
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Carefully add thionyl chloride (1.5 eq) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 1-2 hours until the solution becomes clear and gas evolution ceases.
-
Solvent Removal: Cool the mixture and remove the excess thionyl chloride and DCM under reduced pressure.
-
Amidation: Dissolve the crude 4-methoxybenzoyl chloride in anhydrous DCM and cool to 0°C in an ice bath. While stirring vigorously, slowly add an excess of concentrated aqueous ammonia (e.g., 28-30%).
-
Reaction: Continue stirring at room temperature for 1-2 hours. Monitor the disappearance of the acid chloride by TLC.
-
Isolation: Filter the resulting solid precipitate. Wash the filter cake with cold water to remove ammonium salts, followed by a small amount of cold DCM.
-
Purification: Dry the crude product. Recrystallize from an ethanol/water mixture to obtain pure this compound.
Protocol 2: Synthesis of this compound from 4-Methoxybenzaldehyde
-
Step A: Oxidation to 4-Methoxybenzoic Acid
-
Reaction Setup: In a flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Oxidant Addition: While stirring and cooling the mixture, slowly add a solution of potassium permanganate in water. The addition should be controlled to keep the temperature from rising significantly.
-
Reaction: Stir the mixture at room temperature until the purple color of the permanganate has disappeared, indicating the reaction is complete.
-
Workup: Filter the mixture to remove the manganese dioxide byproduct. Cool the filtrate in an ice bath and carefully acidify with hydrochloric acid or sulfuric acid to a pH of ~2.5-3.0 to precipitate the 4-methoxybenzoic acid.[8]
-
Isolation: Filter the white precipitate, wash thoroughly with cold water, and dry.[8]
-
-
Step B: Conversion to this compound
-
Follow the complete procedure outlined in Protocol 1 , using the 4-methoxybenzoic acid synthesized in Step A as the starting material.
-
Mandatory Visualization
The following diagrams illustrate key workflows for the synthesis and troubleshooting process.
Caption: Workflow for this compound synthesis from 4-methoxybenzoic acid.
References
- 1. 4-Methoxybenzoic Acid|Research Chemical [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 4. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-Methoxybenzamide by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Methoxybenzamide by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid organic compounds. It operates on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, the crude solid is dissolved in a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. Impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
An ideal solvent for recrystallizing this compound should meet the following criteria:
-
High solubility at elevated temperatures: The solvent should readily dissolve the compound when hot.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
-
Impurity solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).
Based on these principles, an ethanol (B145695)/water mixed solvent system is a highly effective choice for recrystallizing this compound. Ethanol is a good solvent in which this compound is soluble, while water is a poor solvent. This combination allows for fine-tuning of the solubility to achieve high purity and good recovery.
Q3: What are potential impurities in crude this compound?
Common impurities in crude this compound, particularly if synthesized from 4-methoxybenzoyl chloride and ammonia, may include:
-
Unreacted 4-methoxybenzoyl chloride
-
4-methoxybenzoic acid (from hydrolysis of the acid chloride)
-
Side-reaction products
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not saturated. 2. Cooling is too rapid: Crystal nucleation is inhibited. 3. Supersaturation: The solution is below the saturation temperature but has not yet started to crystallize. | 1. Boil off some of the solvent to increase the concentration and then allow it to cool again. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Induce crystallization by: * Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. * Seeding: Add a tiny crystal of pure this compound to the solution. |
| The product "oils out" instead of forming crystals. | 1. High concentration of impurities: This can lower the melting point of the mixture. 2. Cooling is too rapid. 3. The boiling point of the solvent is higher than the melting point of the solute. | 1. Reheat the solution to dissolve the oil. Add a small amount of the "good" solvent (e.g., ethanol) to decrease the saturation, and then allow it to cool slowly. 2. Ensure a slow cooling rate. You can insulate the flask to slow down heat loss. 3. While the melting point of pure this compound (164-167°C) is well above the boiling point of ethanol/water mixtures, significant impurities can depress the melting point. If this is suspected, purifying a small portion by another method to obtain seed crystals may be necessary. |
| Low recovery of purified crystals. | 1. Too much solvent was used: A significant amount of the product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent that is not ice-cold. | 1. Use the minimum amount of hot solvent required to dissolve the crude product. After the first filtration, you can attempt to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. 2. Ensure the funnel and receiving flask are pre-heated before hot filtration. 3. Always use an ice-cold solvent to wash the collected crystals to minimize redissolving the product. |
| Crystals are colored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of the desired product. |
Experimental Protocols
Recrystallization of this compound from an Ethanol/Water Mixed Solvent System
This protocol details the purification of crude this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot 95% ethanol required to dissolve the solid completely. Start by adding a small volume and gradually add more while heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper on the hot plate. Quickly pour the hot solution through the filter paper into the clean, hot flask.
-
Inducing Crystallization: To the hot, clear ethanolic solution, add hot deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the hot plate, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a desiccator.
Quantitative Data
The selection of an appropriate solvent system is critical for successful recrystallization. The following table provides qualitative solubility information for this compound in common solvents. For a mixed solvent system like ethanol/water, the goal is to dissolve the compound in a "good" solvent (ethanol) and then add a "poor" solvent (water) to induce precipitation upon cooling.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | Sparingly soluble | Slightly soluble |
| Ethanol | Soluble | Very soluble |
| Acetone | Soluble | Very soluble |
| Ethyl Acetate | Moderately soluble | Soluble |
| Hexane | Insoluble | Insoluble |
Visualizations
Experimental Workflow for Recrystallization
Caption: Recrystallization workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for recrystallization.
Troubleshooting side reactions in the amidation of 4-methoxybenzoyl chloride
Welcome to the technical support center for the amidation of 4-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when performing an amidation with 4-methoxybenzoyl chloride?
A1: The most prevalent side reaction is the hydrolysis of 4-methoxybenzoyl chloride to form 4-methoxybenzoic acid.[1][2][3] This occurs because the acyl chloride is highly reactive and sensitive to moisture.[1][4][5] Even trace amounts of water in the reaction solvent, reagents, or on the glassware can lead to this unwanted hydrolysis.[1][4]
Q2: My amidation reaction is sluggish or not proceeding to completion. What are the possible causes?
A2: Several factors can contribute to a slow or incomplete reaction:
-
Insufficiently activated amine: If the amine nucleophile is protonated by the HCl generated during the reaction, it becomes non-nucleophilic and cannot react with the acyl chloride. This is why a base is crucial.[6][7]
-
Steric hindrance: A sterically hindered amine or acyl chloride can slow down the reaction rate.
-
Low reaction temperature: While cooling is often necessary to control the initial exothermic reaction, maintaining a very low temperature for an extended period might slow the reaction down, especially with less reactive amines.[1]
-
Poor solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be limited.
Q3: I observe the formation of a white precipitate immediately upon adding the acyl chloride. What is it?
A3: The white precipitate is most likely the hydrochloride salt of the base used (e.g., triethylammonium (B8662869) chloride if triethylamine (B128534) is used) or the hydrochloride salt of the amine reactant.[1][6] This is a normal consequence of the reaction, as the base neutralizes the HCl byproduct formed during the amidation.[6][8][9]
Q4: How can I effectively remove the 4-methoxybenzoic acid byproduct from my desired amide product?
A4: An aqueous workup with a mild base is typically effective. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.[1] The desired amide, being neutral, will remain in the organic layer. Subsequent purification by recrystallization or column chromatography can further remove any remaining impurities.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low yield of amide product | Hydrolysis of 4-methoxybenzoyl chloride: The acyl chloride is reacting with water instead of the amine.[10][1][2][3] | Ensure strictly anhydrous conditions: Use anhydrous solvents, dry glassware thoroughly (oven-dried and cooled under an inert atmosphere), and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4] |
| Sub-optimal base: The base may not be effectively scavenging the HCl produced, leading to protonation of the amine.[6][7] | Use a non-nucleophilic tertiary amine: Triethylamine (TEA) or diisopropylethylamine (DIEA) are common choices. Use 1.1 to 1.5 equivalents to ensure all HCl is neutralized.[1][6] For Schotten-Baumann conditions, an aqueous base like NaOH can be used in a biphasic system.[11][12] | |
| Formation of multiple byproducts | Reaction with a difunctional amine: If the amine has other nucleophilic groups (e.g., another amine, a hydroxyl group), multiple acylations can occur. | Use a protecting group strategy: Protect the other nucleophilic functional groups on the amine before the amidation reaction. |
| Self-condensation of the amine (if it's a primary amine with an alpha-proton) | Controlled addition at low temperature: Add the acyl chloride slowly to a cooled solution (0 °C) of the amine and base to minimize side reactions.[1] | |
| Difficulty in product purification | Product is highly soluble in the workup solvent. | Modify the workup procedure: Use a different extraction solvent in which the product has lower solubility. Consider precipitation or crystallization directly from the reaction mixture if feasible. |
| Emulsion formation during aqueous workup. | Break the emulsion: Add brine (saturated NaCl solution) or filter the mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Standard Amidation using Triethylamine in Dichloromethane
This protocol describes a general procedure for the amidation of 4-methoxybenzoyl chloride with a primary or secondary amine.
Materials:
-
4-methoxybenzoyl chloride (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Triethylamine (TEA) (1.1-1.5 equiv)[1]
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1]
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0-1.2 equiv) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1-1.5 equiv) to the amine solution.[1]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[1]
-
Addition of Acyl Chloride: Dissolve 4-methoxybenzoyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirred amine solution over 15-30 minutes.[13]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Quenching: Once the reaction is complete, quench it by adding water or a saturated aqueous NaHCO₃ solution.[1]
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃ (to remove any 4-methoxybenzoic acid), and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude amide by recrystallization or column chromatography on silica (B1680970) gel.[1]
Protocol 2: Schotten-Baumann Conditions for Amidation
This protocol is useful for amines that are soluble in water or for reactions that are prone to side reactions in organic solvents.
Materials:
-
4-methoxybenzoyl chloride (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or another suitable organic solvent
-
Erlenmeyer flask or round-bottom flask
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve the amine (1.0-1.2 equiv) in the 10% aqueous NaOH solution in a flask and cool the mixture in an ice bath.
-
Addition of Acyl Chloride: Add 4-methoxybenzoyl chloride (1.0 equiv) portion-wise or dropwise to the vigorously stirred amine solution.[12]
-
Reaction: Continue to stir the mixture vigorously for 15-30 minutes. The product often precipitates out of the solution.[12]
-
Isolation: Filter the precipitated solid product and wash it thoroughly with cold water to remove any inorganic salts and excess base.
-
Purification: The collected solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visual Guides
Caption: Standard workflow for the amidation of 4-methoxybenzoyl chloride.
Caption: Troubleshooting logic for low yield in amidation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Methoxybenzoyl chloride | 100-07-2 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 6. Triethylamine - Wikipedia [en.wikipedia.org]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]
- 11. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 12. chemistnotes.com [chemistnotes.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 4-Methoxybenzamide Synthesis
Welcome to the technical support center for the synthesis of 4-Methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound starts from 4-methoxybenzoyl chloride and a suitable amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt. An alternative common precursor is 4-methoxybenzoic acid, which is first converted to 4-methoxybenzoyl chloride before the amidation step.[1]
Q2: Which synthetic route is generally preferred for high yield and purity?
A2: The reaction of 4-methoxybenzoyl chloride with an amine under Schotten-Baumann conditions is a widely used and robust method for achieving high yields of this compound.[1][2][3] This method involves a two-phase system (typically an organic solvent and aqueous base) that efficiently neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3][4]
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is typically in the range of 164-167 °C. A sharp melting point within this range is a good indicator of high purity. Impurities will generally cause a depression and broadening of the melting point range.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Incomplete Reaction: The reaction may not have proceeded to completion. | - Ensure adequate reaction time and efficient stirring.[1] - Monitor the reaction by TLC until the starting material is consumed.[1] |
| 2. Hydrolysis of 4-Methoxybenzoyl chloride: The starting material can react with water to form 4-methoxybenzoic acid. | - Use an anhydrous solvent for the reaction. - In a Schotten-Baumann setup, the biphasic system helps to keep the acyl chloride primarily in the organic phase, minimizing hydrolysis.[2] | |
| 3. Suboptimal Stoichiometry: Incorrect ratio of reactants. | - Use a slight excess (1.0-1.1 equivalents) of 4-methoxybenzoyl chloride relative to the amine.[1] | |
| 4. Product Loss During Workup: Significant loss of product during extraction or purification steps. | - Ensure proper phase separation during extraction. - Use minimal amounts of ice-cold solvent for washing the crystals during recrystallization to avoid redissolving the product.[5] |
Product Purification Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" during recrystallization | 1. Supersaturated Solution: The solution is too concentrated, causing the product to come out of solution too quickly and above its melting point. | - Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. - Allow the solution to cool more slowly to promote crystal formation.[6][7] |
| 2. Inappropriate Solvent System: The chosen solvent or solvent mixture is not ideal for recrystallization. | - Experiment with different solvent systems. A mixed solvent system like ethanol/water can be effective.[6] | |
| Colored Impurities in the Final Product | 1. Presence of colored byproducts: Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[6] |
| No Crystal Formation Upon Cooling | 1. Supersaturation: The solution is supersaturated and requires nucleation to initiate crystallization. | - Scratch the inside of the flask with a glass stirring rod just below the surface of the liquid.[5] - Add a "seed" crystal of pure this compound.[5] |
| 2. Too much solvent used: The solution is too dilute for crystals to form. | - Concentrate the solution by carefully boiling off some of the solvent and then allow it to cool again.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Methoxybenzoyl Chloride
This protocol is based on the Schotten-Baumann reaction.
Materials:
-
4-Methoxybenzoyl chloride
-
Aqueous ammonia (or other amine source)
-
Dichloromethane (or other suitable organic solvent)
-
Sodium hydroxide (B78521) solution (e.g., 10% w/v)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reactant Preparation: Dissolve the amine source in the aqueous sodium hydroxide solution in a flask. In a separate addition funnel, dissolve 4-methoxybenzoyl chloride (1.0-1.1 equivalents) in dichloromethane.
-
Acylation: Cool the amine solution to 0 °C in an ice bath. While vigorously stirring the biphasic mixture, add the 4-methoxybenzoyl chloride solution dropwise over 15-30 minutes.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. Monitor the reaction by TLC.[1]
-
Workup: Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[1]
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Preparation of 4-Methoxybenzoyl Chloride from 4-Methoxybenzoic Acid
Materials:
-
4-Methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (B28343)
Procedure:
-
In a fume hood, add 4-methoxybenzoic acid to a round-bottom flask equipped with a reflux condenser.
-
Carefully add an excess of thionyl chloride (2-3 equivalents) and a catalytic amount (1-2 drops) of DMF.[1]
-
Stir the mixture at room temperature. You should observe gas evolution (HCl and SO₂).
-
After the initial gas evolution subsides, heat the mixture to reflux for 1-3 hours, or until gas evolution ceases.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, add anhydrous toluene and evaporate again. The resulting 4-methoxybenzoyl chloride can typically be used in the next step without further purification.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Resolving solubility issues of 4-Methoxybenzamide in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Methoxybenzamide in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my chosen organic solvent?
A1: The solubility of this compound, a crystalline solid, is dependent on the physicochemical properties of both the compound and the solvent. Issues with dissolution can arise from several factors, including the choice of a non-optimal solvent, insufficient solvent volume, or the presence of impurities. The principle of "like dissolves like" is a useful starting point; polar solvents are generally more effective at dissolving polar compounds like this compound, which possesses a polar amide group.
Q2: What are the best initial solvents to try for dissolving this compound?
A2: Based on data for structurally similar compounds and general principles, polar aprotic solvents are excellent starting points. For the related isomer, m-Methoxybenzamide, solubility is high in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] Polar protic solvents such as ethanol (B145695) may also be effective, although potentially to a lesser extent.[1] For applications like NMR spectroscopy, deuterated chloroform (B151607) (CDCl3) and DMSO-d6 are commonly used, indicating solubility in these solvents.
Q3: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is happening?
A3: This phenomenon, known as "precipitation upon dilution," is common when a compound is highly soluble in a concentrated organic stock solution (e.g., DMSO) but has low solubility in the final aqueous medium. The rapid change in solvent polarity causes the compound to crash out of the solution. To mitigate this, consider strategies such as lowering the final concentration, using a co-solvent system, or employing surfactants.
Q4: Can I heat the solvent to increase the solubility of this compound?
A4: Yes, gently heating the solvent can increase the solubility of this compound. This is a common technique used in recrystallization.[2] However, it is crucial to be aware of the compound's melting point (164-167 °C) and to avoid excessive temperatures that could lead to degradation. After dissolution at a higher temperature, the compound may precipitate upon cooling if the solution becomes supersaturated at the lower temperature.
Q5: Is sonication a viable method for dissolving this compound?
A5: Sonication can be an effective method to aid in the dissolution of this compound. The high-frequency sound waves help to break down solid agglomerates and increase the interaction between the solute and the solvent, accelerating the dissolution process.
Solubility Data
| Solvent | Solubility of m-Methoxybenzamide (mg/mL) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | ~30 | Not Specified |
| Dimethylformamide (DMF) | ~30 | Not Specified |
| Ethanol | ~1 | Not Specified |
| 1:1 Solution of DMSO:PBS (pH 7.2) | ~0.50 | Not Specified |
Data sourced from Cayman Chemical product information for m-Methoxybenzamide.[1]
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic equilibrium solubility of this compound in a specific organic solvent.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Analytical balance
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial on an orbital shaker or vortex mixer and agitate at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.
-
For finer particles, centrifuge the vial to pellet the undissolved solid.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC, UV-Vis).
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution. This concentration represents the equilibrium solubility.
-
Visual Workflow and Troubleshooting
Troubleshooting Workflow for Dissolution Issues
Caption: Troubleshooting workflow for resolving this compound dissolution issues.
Logical Relationships in Solvent Selection
References
Technical Support Center: Column Chromatography Techniques for Purifying 4-Methoxybenzamide
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Methoxybenzamide using column chromatography.
Experimental Protocol: Purification of this compound
This section outlines a detailed methodology for the purification of this compound using silica (B1680970) gel column chromatography. The protocol is based on standard laboratory techniques for the separation of moderately polar aromatic amides.[1][2]
1. Materials and Setup:
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).[3]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane (B92381) or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate).[4][5]
-
Apparatus: Chromatography column, cotton or glass wool, sand, collection tubes/flasks, and a system for applying gentle air pressure (for flash chromatography).[6][7]
2. Method Development (TLC Analysis):
-
Before packing the column, identify an optimal solvent system using Thin Layer Chromatography (TLC).[8]
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane (B109758) or ethyl acetate (B1210297).
-
Spot the solution onto a TLC plate and develop it using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system is one that gives the this compound an Rf value between 0.2 and 0.4, ensuring good separation from impurities.[5][8]
3. Column Packing (Wet Slurry Method):
-
Secure the column vertically to a stand and place a small plug of cotton or glass wool at the bottom.[2][9]
-
Add a thin layer of sand (approx. 0.5 cm) over the plug.[6]
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar eluent. Stir to remove air bubbles.[1][2]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure the silica packs uniformly without cracks or bubbles.[9]
-
Never let the solvent level drop below the top of the silica bed.[1][8]
-
Once packed, add another thin layer of sand on top to protect the silica surface.[10]
4. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in the minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully add this solution to the top of the column using a pipette.[6][10]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel (approx. 10-20 times the mass of the sample), and evaporate the solvent to get a free-flowing powder.[10] Carefully add this powder to the top of the packed column.[10]
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Begin elution by opening the stopcock. For flash chromatography, apply gentle, consistent air pressure to achieve a steady flow rate.[3]
-
Collect the eluent in a series of numbered fractions.[3]
-
If separation is difficult, a gradient elution can be used, starting with a non-polar solvent system and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).[11][12]
6. Analysis of Fractions:
-
Monitor the fractions using TLC to identify which ones contain the pure this compound.[13]
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified solid product.
Caption: Experimental workflow for the column chromatography purification of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the column chromatography of this compound.
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh for flash, 70-230 for gravity)[3] | Silica gel is a polar adsorbent suitable for separating moderately polar compounds like aromatic amides.[1][14] |
| Mobile Phase | Hexane:Ethyl Acetate (starting at 80:20 or as determined by TLC)[4] | This solvent system provides good selectivity for many benzamides. The polarity can be easily adjusted. |
| Ideal Rf on TLC | 0.2 - 0.4 | This range typically provides the best separation on a column, preventing premature elution or excessively long retention times.[5][8] |
| Sample Loading | 1g crude material per 20g to 100g of silica gel | The ratio depends on separation difficulty. A higher ratio (e.g., 1:100) is used for challenging separations.[8][15] |
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Q1: My compound is eluting with impurities (poor separation/overlapping bands). What should I do?
A1: This is a common issue often related to the mobile phase polarity or column conditions.[12]
-
Cause 1: Mobile phase is too polar. This causes all compounds to travel too quickly down the column, resulting in poor separation.
-
Solution: Switch to a less polar mobile phase (i.e., increase the proportion of hexane). Always optimize the solvent system with TLC first to ensure a significant difference in Rf values between your product and impurities.[12]
-
-
Cause 2: Column was overloaded. Loading too much crude material leads to broad bands that overlap.[8]
-
Solution: Reduce the amount of sample loaded onto the column. A general guideline is a silica-to-crude material ratio of at least 30:1 (w/w), increasing this for difficult separations.[5]
-
-
Cause 3: Improper column packing. Channels or cracks in the silica bed create pathways for the sample to travel down unevenly.[8]
-
Solution: Ensure the column is packed uniformly as a homogenous slurry and that the silica bed is never allowed to run dry.[8]
-
Caption: Troubleshooting logic for poor separation in column chromatography.
Q2: My compound, this compound, is not eluting from the column.
A2: This indicates the mobile phase is not polar enough to move the compound through the stationary phase.[12]
-
Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. You can do this in a stepwise manner (e.g., move from 9:1 to 8:2 to 7:3) until the compound begins to elute.
Q3: The bands on my column are streaking or tailing.
A3: Tailing can occur if the compound is not fully soluble in the mobile phase as it moves through the column or if there are strong interactions with the silica.[5]
-
Solution 1: Ensure the chosen mobile phase is a good solvent for this compound.
-
Solution 2: The amide or methoxy (B1213986) groups might be interacting too strongly with acidic sites on the silica gel. Consider deactivating the silica by using a solvent system containing a very small amount of a basic modifier like triethylamine (B128534) (e.g., 1-3%).[11] However, this should be tested on TLC first.
Q4: The silica bed has cracked or has channels.
A4: This is usually caused by improper packing or letting the column run dry.[12]
-
Solution: This column's separation ability is compromised. The best course of action is to repack the column, ensuring the silica is packed as a uniform slurry and the solvent level is always maintained above the top of the stationary phase.[12]
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound? A1: The most common and recommended stationary phase for a moderately polar aromatic compound like this compound is silica gel (60-120 or 230-400 mesh).[8][14] Alumina could be considered as an alternative, but silica gel is the standard choice.[3]
Q2: How do I choose the correct mobile phase (solvent system)? A2: The best method is to use TLC to screen various solvent systems.[3] A good starting point for this compound is a mixture of hexane and ethyl acetate.[4] Adjust the ratio until the Rf value for the product is between 0.2 and 0.4, which allows for optimal separation on the column.[8]
Q3: My crude product is not very soluble in hexane. How should I load it onto the column? A3: If your compound has poor solubility in the mobile phase, you should use the "dry loading" method.[10] Dissolve your crude product in a solvent in which it is highly soluble (like dichloromethane). Add a small portion of silica gel to this solution and then remove the solvent by rotary evaporation. This will leave your compound adsorbed onto the silica, which can then be carefully added to the top of your prepared column.[10]
Q4: What are the likely impurities I need to separate from this compound? A4: Impurities often stem from the synthetic route.[16] Common sources include unreacted starting materials (e.g., 4-methoxybenzoic acid, 4-methoxybenzoyl chloride) or by-products from the amidation reaction. These impurities will likely have different polarities from the desired product, enabling separation by column chromatography.
Q5: How can I monitor the column to see if my product has finished eluting? A5: Since this compound is colorless, you cannot track it visually. You must collect fractions systematically and analyze them by TLC.[2][13] Spot each fraction on a TLC plate, elute with your chosen solvent system, and visualize under a UV lamp. The aromatic ring in this compound should be UV-active.[17] Once the TLC spots corresponding to your product are no longer present in new fractions, the elution is complete.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Purification [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. rroij.com [rroij.com]
- 15. orgsyn.org [orgsyn.org]
- 16. ijprajournal.com [ijprajournal.com]
- 17. Reddit - The heart of the internet [reddit.com]
Identifying and removing impurities in 4-Methoxybenzamide samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxybenzamide. The information herein is designed to help identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: The most common impurities in this compound typically arise from the synthetic route. These include:
-
Unreacted Starting Materials: Such as 4-methoxybenzoic acid, which may be present if the amidation reaction did not go to completion.[1][2]
-
Side-Reaction Products: A potential byproduct is 4-hydroxybenzamide, which can result from the demethylation of the methoxy (B1213986) group under certain reaction conditions.[2]
-
Colored Impurities: The presence of a yellow or brownish tint can indicate the formation of oxidized, highly conjugated byproducts.[2]
-
Residual Solvents: Solvents used during the synthesis or purification process may be retained in the final product.
Q2: My this compound has a lower than expected melting point and a broad melting range. What does this indicate?
A2: A depressed and broad melting point range is a classic indicator of impurities. Pure this compound has a sharp melting point in the range of 164-167 °C. The presence of impurities disrupts the crystal lattice of the solid, leading to a decrease in the energy required to melt it.
Q3: How can I quickly assess the purity of my this compound sample?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for a preliminary purity assessment. By spotting your sample alongside a pure standard of this compound, you can visualize the presence of impurities as separate spots with different Rf values. A single spot for your sample that corresponds to the standard suggests high purity.
Q4: I see unexpected peaks in the 1H NMR spectrum of my this compound. How can I identify the impurities?
A4: Unexpected peaks in the 1H NMR spectrum can often be attributed to common impurities. By comparing the chemical shifts of these peaks to known spectra of potential impurities, you can often identify the contaminants. For example:
-
4-Methoxybenzoic acid: Will show a characteristic carboxylic acid proton signal (a broad singlet) typically above 10 ppm, which is absent in the spectrum of pure this compound.[3][4]
-
4-Hydroxybenzamide: Will exhibit a phenolic hydroxyl proton signal and may have slightly different aromatic proton shifts compared to this compound.[1][5]
A D₂O exchange experiment can be performed to confirm the presence of exchangeable protons (e.g., -OH, -COOH, -NH₂), as these peaks will disappear or shift after adding a drop of D₂O to the NMR sample.[1]
Troubleshooting Guides
Problem: Off-Color (Yellowish/Brownish) Product
-
Potential Cause: Presence of colored impurities due to oxidation or side reactions.[2]
-
Recommended Solution:
-
Recrystallization with Activated Carbon: Dissolve the impure this compound in a suitable hot solvent. Add a small amount of activated carbon to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the carbon, and then allow the solution to cool slowly to crystallize the purified, colorless product.[2]
-
Problem: Presence of 4-Methoxybenzoic Acid Impurity
-
Potential Cause: Incomplete amidation reaction.
-
Recommended Solutions:
-
Aqueous Base Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The acidic 4-methoxybenzoic acid will be deprotonated and move into the aqueous layer, while the neutral this compound remains in the organic layer. Separate the layers and then isolate the this compound from the organic phase.
-
Recrystallization: If the concentration of the acid impurity is low, recrystallization from a suitable solvent system can effectively remove it.
-
Problem: Difficulty in Removing a Persistent Impurity
-
Potential Cause: The impurity has similar polarity and solubility to this compound.
-
Recommended Solutions:
-
Column Chromatography: This is a highly effective method for separating compounds with similar properties. A systematic approach to selecting the mobile phase using TLC is recommended to achieve optimal separation.[6][7]
-
Optimize Recrystallization: Experiment with different solvent systems (single or mixed solvents) to find one that maximizes the solubility difference between this compound and the impurity.[8][9]
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₈H₉NO₂ | 151.16 | 164-167 | White crystalline powder |
| 4-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 182-185 | White crystalline solid |
| 4-Hydroxybenzamide | C₇H₇NO₂ | 137.14 | 162-165 | White to off-white powder |
Table 2: 1H NMR Chemical Shift Data (in DMSO-d₆)
| Proton | This compound (δ ppm) | 4-Methoxybenzoic Acid (δ ppm) | 4-Hydroxybenzamide (δ ppm) |
| -OCH₃ | ~3.81 (s, 3H) | ~3.84 (s, 3H) | - |
| Aromatic (ortho to -C=O) | ~7.89 (d, 2H) | ~7.93 (d, 2H) | ~7.77 (d, 2H) |
| Aromatic (ortho to -OR) | ~6.99 (d, 2H) | ~7.04 (d, 2H) | ~6.81 (d, 2H) |
| -NH₂ | ~7.88 (br s, 1H), ~7.24 (br s, 1H) | - | ~7.76 (br s, 1H), ~7.12 (br s, 1H) |
| -COOH | - | ~12.7 (br s, 1H) | - |
| -OH | - | - | ~10.0 (br s, 1H) |
| (s = singlet, d = doublet, br s = broad singlet) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the impure this compound in various solvents to find a suitable one. An ideal solvent will dissolve the compound well when hot but poorly when cold. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane (B92381), can also be effective.[8][9]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has cooled to room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them to remove the residual solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Selection: Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar compounds like this compound.[7]
-
Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal mobile phase. A good mobile phase will give the this compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities.[6] A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Purity Analysis by HPLC
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable for the analysis of moderately polar aromatic compounds.[10]
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. A gradient elution may be necessary to separate all impurities.
-
Flow Rate: Typically 1.0 mL/min for a standard 4.6 mm ID column.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 230-254 nm).[10]
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualization
Caption: Workflow for Impurity Identification and Removal.
Caption: Troubleshooting Logic for this compound Purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxybenzoic acid(100-09-4) 1H NMR [m.chemicalbook.com]
- 5. 4-Hydroxybenzamide(619-57-8) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 4-Methoxybenzamide Production
Welcome to the technical support center for the synthesis and scale-up of 4-Methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this compound production from laboratory to pilot and industrial scales.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scale-up?
A1: Two primary routes are generally considered for the large-scale synthesis of this compound:
-
Amidation of 4-Methoxybenzoic Acid Derivatives: This is a widely used method, often starting from 4-methoxybenzoic acid (p-anisic acid) or its esters (e.g., methyl 4-methoxybenzoate). The reaction can be carried out by treating the acid derivative with an aminating agent. For instance, reacting methyl 4-methoxybenzoate (B1229959) with concentrated ammonia (B1221849) at elevated temperatures is a viable industrial approach.[1]
-
From 4-Methoxybenzoyl Chloride: This route involves the conversion of 4-methoxybenzoic acid into its more reactive acid chloride derivative, 4-methoxybenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂).[2][3] The resulting acid chloride is then reacted with a source of ammonia (e.g., ammonium (B1175870) hydroxide) to form this compound. This method is efficient for forming the amide bond.[2]
Q2: What are the critical challenges when scaling up this compound synthesis?
A2: Transitioning from a lab bench to a large-scale reactor introduces several significant challenges:[4][5]
-
Heat Management: The amidation and acid chloride formation reactions can be exothermic. In large reactors, inefficient heat dissipation can lead to localized hotspots, increasing the rate of side reactions, promoting byproduct formation, and posing potential safety risks.[1][6]
-
Mass Transfer Limitations: Ensuring efficient and homogenous mixing of reactants in large volumes is more difficult. Poor mixing can result in incomplete reactions, lower yields, and an inconsistent product profile.[1][5]
-
Impurity Profile Changes: The types and quantities of impurities may differ between lab and industrial-scale production due to longer reaction times, temperature gradients, and differences in raw material grades.[1][5]
-
Solid Handling and Product Isolation: Managing large volumes of solids during filtration, washing, and drying can lead to significant product loss if not optimized. The physical properties of the product, such as crystal form and particle size, can also vary at scale, impacting downstream processing.[1][6]
-
Safety and Environmental Concerns: Handling large quantities of reagents like thionyl chloride requires stringent safety protocols to manage the evolution of toxic gases (HCl, SO₂).[2][7] Waste disposal and solvent recovery also become major considerations at an industrial scale.
Troubleshooting Guides
The following guides address common problems encountered during the scale-up of this compound production.
Issue 1: Low Reaction Yield
| Possible Cause | Recommended Solutions & Optimizations |
| Incomplete Reaction | - Optimize Mixing: Improve agitation by adjusting the stirrer speed or changing the impeller design to ensure homogeneity.[1] - Increase Reaction Time: Monitor the reaction's progress using in-process controls (e.g., HPLC, TLC) and extend the time as needed.[1] - Reagent Purity: Verify the purity of starting materials, as impurities can inhibit the reaction. |
| Byproduct Formation | - Improve Heat Transfer: Use a jacketed reactor with an appropriate heat transfer fluid to maintain uniform temperature and prevent localized overheating.[1] - Controlled Reagent Addition: Implement a semi-batch process where one reactant is added gradually to control the reaction rate and manage the exotherm.[1] - Optimize Stoichiometry: Carefully control the ratio of reactants. For instance, in the acid chloride route, avoid a large excess of the chlorinating agent. |
| Product Loss During Workup | - Optimize Extraction/Filtration: Re-evaluate solvent volumes and the number of extractions for the larger scale. Select appropriate filter media and ensure efficient washing of the filter cake to minimize product loss in the mother liquor.[1] - Process Mother Liquor: Concentrate the mother liquor from crystallization to recover a second crop of the product.[8] |
| Hydrolysis of Intermediates | - Use Anhydrous Conditions: Particularly for the acid chloride route, ensure all solvents and reagents are dry to prevent the hydrolysis of 4-methoxybenzoyl chloride back to 4-methoxybenzoic acid.[2][9] |
Issue 2: High Impurity Levels
| Possible Cause | Recommended Solutions & Optimizations |
| Unreacted Starting Materials | - Enhance Mass Transfer: Improve mixing to ensure all reactants come into contact. - Adjust Stoichiometry: Ensure accurate dosing of reactants. A slight excess of a volatile reagent like ammonia might be necessary to drive the reaction to completion.[1] |
| Formation of Side-Products | - Strict Temperature Control: Maintain the optimal reaction temperature to minimize thermal degradation or unwanted side reactions.[1] - Inert Atmosphere: For sensitive reactions, consider running the process under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Cross-Contamination | - Thorough Cleaning: Ensure reactors and transfer lines are properly cleaned between batches to prevent contamination from previous runs.[5] |
Issue 3: Poor Product Quality
| Possible Cause | Recommended Solutions & Optimizations |
| Product Discoloration | - Activated Carbon Treatment: Treat the product solution with activated carbon before crystallization to adsorb colored impurities.[1] - Inert Atmosphere: Protect the reaction from air, as oxidation can sometimes lead to colored byproducts. |
| Inconsistent Crystal Form (Polymorphism) | - Controlled Crystallization: Develop a robust crystallization protocol with controlled cooling rates, specific solvent systems, and potentially seeding to consistently produce the desired polymorph.[1] - Characterization: Use analytical techniques (e.g., XRD, DSC) to characterize and identify the different crystal forms. |
| Incorrect Particle Size Distribution | - Milling/Grinding: If a specific particle size is required, incorporate a milling step after drying. - Crystallization Control: Adjust crystallization parameters such as cooling rate and agitation, which can influence particle size.[6] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxybenzoyl Chloride
This protocol outlines the conversion of 4-methoxybenzoic acid to its acid chloride, a key intermediate.
-
Preparation: In a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a gas scrubber (for HCl and SO₂), add 4-methoxybenzoic acid.
-
Reagent Addition: Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.[2] Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature. Effervescence should be observed as HCl and SO₂ gas evolve.[2]
-
Heating: After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases.[2]
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, an anhydrous solvent like toluene (B28343) can be added and subsequently evaporated.[2]
-
Usage: The resulting crude 4-methoxybenzoyl chloride is typically a yellow solid or oil and is often used in the next step without further purification.[2][3]
Protocol 2: Synthesis of this compound from 4-Methoxybenzoyl Chloride
This protocol describes the amidation of the acid chloride intermediate.
-
Preparation: In a separate reactor equipped for efficient stirring, cool a solution of concentrated ammonium hydroxide (B78521) (or another primary/secondary amine) in an appropriate solvent to 0°C in an ice bath.
-
Acylation: Dissolve the 4-methoxybenzoyl chloride from Protocol 1 in a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane, THF).[2]
-
Controlled Addition: Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring. Maintain the temperature at 0-5°C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours. Monitor completion by TLC or HPLC.[2]
-
Workup: If a biphasic system is used, separate the organic layer. Wash the organic layer sequentially with dilute acid (to remove excess amine), a sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[10]
Visualizations
Logical Workflow for Troubleshooting Scale-Up Issues
Caption: A general workflow for troubleshooting chemical synthesis scale-up issues.
Synthesis Pathways for this compound
Caption: Common synthesis routes for producing this compound.
Decision Flowchart for Product Purification
Caption: Decision-making flowchart for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for 4-Methoxybenzamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
From 4-Methoxybenzoyl chloride: This is a widely used method involving the reaction of 4-methoxybenzoyl chloride with ammonia (B1221849) or a primary/secondary amine. This reaction is often performed under Schotten-Baumann conditions.[1][2]
-
From 4-Methoxybenzoic acid: This approach typically involves a two-step process. First, 4-methoxybenzoic acid is converted to its more reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[1][3][4] The resulting acid chloride is then reacted with an amine. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[5]
-
From 4-Methoxybenzonitrile: This method involves the hydrolysis of the nitrile group to an amide.
Q2: How do I choose the optimal catalyst for my this compound synthesis?
A2: The choice of catalyst depends on your starting material and desired reaction conditions.
-
For the conversion of 4-Methoxybenzoic acid to 4-methoxybenzoyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is commonly used with thionyl chloride (SOCl₂).[1][3]
-
For the direct coupling of 4-Methoxybenzoic acid with an amine, a combination of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) is effective.[5]
-
For amidation using 4-methoxybenzoyl chloride, a base is required to neutralize the HCl generated during the reaction. Common choices include pyridine (B92270) , triethylamine (B128534) (Et₃N) , or an aqueous base like sodium hydroxide (B78521) (NaOH) in a Schotten-Baumann reaction.[2][6][]
-
For direct amidation of carboxylic acids, boronic acid derivatives have also been shown to be effective catalysts.[8]
Q3: What are the typical reaction conditions for the synthesis of this compound from 4-methoxybenzoyl chloride?
A3: A general procedure involves dissolving the amine and a base (like pyridine or triethylamine) in an anhydrous solvent and then adding the 4-methoxybenzoyl chloride solution dropwise, often at a reduced temperature (e.g., 0°C) to control the exothermic reaction.[1][] The reaction is then typically stirred at room temperature until completion.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inactive Starting Material | Ensure the purity and reactivity of your starting materials, particularly the 4-methoxybenzoyl chloride, which can hydrolyze over time. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction is stalled, consider increasing the reaction time or temperature. |
| Insufficient Base | When starting from 4-methoxybenzoyl chloride, an adequate amount of base is crucial to neutralize the HCl byproduct. Without a base, the amine will be protonated and become non-nucleophilic.[6][9] Consider using a slight excess of the base. |
| Poor Quality Catalyst/Reagents | Use high-purity reagents and catalysts. For two-step processes from the carboxylic acid, ensure the complete conversion to the acid chloride.[9] |
Problem 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of 4-methoxybenzoyl chloride | This can occur if there is moisture in the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.[6] The hydrolysis product is 4-methoxybenzoic acid. |
| Reaction with Solvent | Ensure the solvent is inert to the reaction conditions. |
| Over-reaction or Side Reactions of the Amine | If the amine has other reactive functional groups, they may need to be protected. |
| High Reaction Temperature | The reaction between acyl chlorides and amines is often exothermic.[] Running the reaction at a lower temperature, at least initially, can help to minimize side product formation. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | If TLC indicates the presence of starting materials, optimize the reaction conditions for full conversion. |
| Contamination with Byproducts | 4-methoxybenzoic acid (from hydrolysis) can be removed by washing the organic layer with a dilute aqueous base like sodium bicarbonate solution during workup.[10] |
| Oily Product That Won't Crystallize | This may be due to residual solvent or impurities. Try trituration with a non-polar solvent or recrystallization from a suitable solvent system (e.g., ethanol/water).[10] |
Data Presentation: Catalyst System Comparison
| Starting Material | Catalyst/Reagent System | Typical Solvent | Typical Temperature | Key Considerations |
| 4-Methoxybenzoic Acid | Thionyl Chloride (SOCl₂) / cat. DMF | Toluene (B28343), Dichloroethane | Reflux (e.g., 80-90°C) | This is for the formation of the acid chloride intermediate.[1][3] |
| 4-Methoxybenzoic Acid | DCC / DMAP | Dichloromethane (B109758) (DCM) | Room Temperature | Direct coupling method.[5] |
| 4-Methoxybenzoyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM), THF | 0°C to Room Temperature | Base acts as a catalyst and HCl scavenger.[] |
| 4-Methoxybenzoyl Chloride | Aqueous NaOH (Schotten-Baumann) | Biphasic (e.g., Diethyl ether/water) | Room Temperature | Good for simple amines.[6] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxybenzoyl Chloride from 4-Methoxybenzoic Acid
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a gas trap, add 4-methoxybenzoic acid.
-
Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.[1]
-
Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).[1]
-
Stir the mixture at room temperature. You should observe effervescence as HCl and SO₂ gas are evolved.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, you can add an anhydrous solvent like toluene and evaporate again.[1]
-
The resulting 4-methoxybenzoyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of this compound from 4-Methoxybenzoyl Chloride
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath with stirring.
-
Dissolve 4-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and place it in a dropping funnel.
-
Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.[1]
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. N-(4-Chlorophenyl)-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting low yield in the synthesis of 4-methoxybenzoic acid
Welcome to the technical support center for the synthesis of 4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and laboratory synthesis routes for 4-methoxybenzoic acid?
A1: The most prevalent methods include the catalytic oxidation of p-methoxytoluene, the oxidation of p-anisaldehyde or anethole, the methylation of p-hydroxybenzoic acid, and the Grignard reaction from a 4-methoxyphenyl (B3050149) halide.[1][2][3] The choice of method often depends on the scale, available starting materials, and equipment.[4] For industrial production, the catalytic oxidation of p-methoxytoluene is a widely used and economically viable method.[1][3]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.[1][4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended to track the concentration of reactants, intermediates, and the final product.[1][5]
Q3: My final product is off-white or brownish instead of a white crystalline powder. What is the cause and how can I fix it?
A3: A non-white product color indicates the presence of impurities.[1] This can be due to residual reagents like iodine or manganese dioxide, or the formation of colored byproducts from side reactions, especially the oxidation of phenolic impurities.[1][5] To fix this, ensure the product is thoroughly washed to remove inorganic salts.[1] The most effective purification method is recrystallization from a suitable solvent like an ethanol (B145695)/water mixture.[1][4] Treatment with activated carbon during recrystallization can also help remove colored impurities.[5][6]
Q4: What are the best practices for purifying 4-methoxybenzoic acid?
A4: Recrystallization is a highly effective method for purifying 4-methoxybenzoic acid.[1] Suitable solvents include ethanol, water, toluene, or a mixture of ethanol and water.[6][7] The ideal solvent is one in which the acid has high solubility at elevated temperatures and low solubility at room temperature.[5][8] For separating the acidic product from neutral starting materials (like p-methoxytoluene), an acid-base extraction can be performed.[5] This involves dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent to remove neutral impurities, and then re-precipitating the 4-methoxybenzoic acid by adding acid.[5][6]
Troubleshooting Guides for Low Yield
This section addresses specific issues related to low yield for common synthetic routes.
Route 1: Oxidation of p-Methoxytoluene
Q: My yield is significantly lower than expected in the oxidation of p-methoxytoluene. What are the potential causes?
A: Low yields in this reaction often stem from issues with the catalyst, oxidant supply, or reaction conditions.
-
Inefficient Catalyst System: The choice and ratio of cobalt (Co) and manganese (Mn) catalysts are crucial.[2][9] Ensure the catalyst is high purity and has not been deactivated.[4] The ratio of cobalt to manganese can significantly influence catalytic performance.[1][9]
-
Insufficient Oxidant: The reaction relies on a continuous supply of oxygen or air.[4] Ensure adequate bubbling and efficient mixing to overcome mass transfer limitations.[9] Increasing the pressure of the oxygen feed may be necessary.[4]
-
Suboptimal Temperature: The reaction temperature needs to be carefully controlled. Temperatures that are too low can lead to an incomplete or slow reaction, while excessively high temperatures can cause side reactions and product degradation.[2][9] The optimal range is often between 100-177°C.[4][10]
Q: I am observing a significant amount of p-methoxybenzaldehyde as a byproduct. How can I improve the conversion to the carboxylic acid?
A: The presence of the aldehyde intermediate indicates incomplete oxidation.[1][4]
-
Insufficient Oxidant or Catalyst Activity: The oxidizing agent may be depleted before all the intermediate aldehyde is converted.[1] Ensure the correct stoichiometry and a continuous supply of the oxidant.[4][9] Also, check that the catalyst has not deactivated.[9]
-
Reaction Time: The reaction may not have been allowed to proceed long enough for the complete oxidation of the aldehyde to the carboxylic acid.[1][9] Monitor the reaction by TLC or HPLC and ensure the aldehyde spot/peak has disappeared.[1][4]
Route 2: Methylation of p-Hydroxybenzoic Acid (Williamson Ether Synthesis)
Q: I am getting a low yield in the methylation of p-hydroxybenzoic acid. How can I improve it?
A: Low yields in this Williamson ether synthesis are typically related to pH control, reaction temperature, or byproduct formation.
-
Incomplete Deprotonation: Ensure complete deprotonation of the phenolic hydroxyl group by using a sufficient amount of base (e.g., sodium hydroxide).[2] The pH must be maintained in the alkaline range (pH 9.0-13.0) during the addition of the methylating agent (e.g., dimethyl sulfate) to ensure the more nucleophilic phenoxide is present.[1][2]
-
Suboptimal Temperature: The temperature should be controlled, typically below 40°C, during the addition of dimethyl sulfate (B86663) to minimize side reactions.[2][11]
-
Formation of Ester Byproduct: The carboxylate group can also be methylated, forming methyl 4-methoxybenzoate (B1229959). This side reaction consumes the starting material and the methylating agent.[1]
Q: My reaction produced a significant amount of the methyl 4-methoxybenzoate byproduct. Can this be converted to the desired acid?
A: Yes, the ester byproduct can be hydrolyzed back to the carboxylic acid. After the initial etherification is complete, add an aqueous solution of a base like sodium hydroxide (B78521) and heat the mixture (e.g., to 90-95°C).[1][2] This will hydrolyze the ester to the carboxylate salt. Subsequent acidification of the reaction mixture will then precipitate the pure 4-methoxybenzoic acid.[1]
Route 3: Grignard Synthesis from 4-Bromoanisole (B123540)
Q: My Grignard reaction is difficult to initiate or gives a very low yield. What is the problem?
A: The primary challenge in any Grignard reaction is the strict requirement for anhydrous (water-free) conditions. Grignard reagents are highly reactive towards water and even trace amounts can prevent the reaction from starting or quench the reagent as it forms.[12]
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried) before use.[13] The ether solvent must be anhydrous.[12] The magnesium turnings should be fresh, and the 4-bromoanisole should be free of moisture.
-
Initiation: A crystal of iodine can be added to help activate the magnesium surface and initiate the reaction.[2]
Data Presentation
Table 1: Comparison of Common Synthesis Routes for 4-Methoxybenzoic Acid
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Advantages | Common Issues & Disadvantages |
| Catalytic Oxidation | p-Methoxytoluene | O₂, Co/Mn catalysts, Acetic Acid | 92-98%[1] | Economically viable for large scale, high conversion.[1] | Requires high pressure/temperature; catalyst ratio is critical; corrosive solvent.[1][12] |
| Methylation (Williamson Ether) | p-Hydroxybenzoic Acid | Dimethyl Sulfate, NaOH/KOH | 92-95%[1] | High yields; aqueous process.[1] | Toxic methylating agents; potential for ester byproduct formation.[1][12] |
| Oxidation of Anethole | Anethole | O₃, then H₂O₂/NaOH | 70-80%[1][12] | Uses a renewable starting material; high purity product.[1][12] | Handling of potentially explosive ozonides.[1] |
| Grignard Carboxylation | 4-Bromoanisole | Mg, CO₂ (dry ice) | ~82%[12] | Versatile laboratory method.[12] | Requires strict anhydrous conditions; potential for ketone byproduct.[12] |
Table 2: Quantitative Data for Co/Mn/Br Catalyzed Oxidation of p-Methoxytoluene
| Parameter | Value | Reference |
| Catalyst | Cobalt (Co), Manganese (Mn), Bromine (Br) | [10] |
| Solvent | Acetic Acid | [10] |
| Oxidant | Air or Oxygen-containing gas | [10] |
| Temperature | 99 - 177 °C (210 - 350 °F) | [10] |
| Pressure | Atmospheric to 30 atmospheres | [10] |
| Reaction Time | 30 - 45 minutes | [10] |
Experimental Protocols
Protocol 1: Catalytic Oxidation of p-Methoxytoluene
-
Setup: In a pressure reactor equipped with a stirrer, gas inlet, and temperature probe, charge acetic acid, p-methoxytoluene, and the cobalt and manganese catalysts (e.g., cobalt acetate, manganese acetate) and a bromide source (e.g., sodium bromide).[1][10]
-
Reaction: Seal the reactor and begin vigorous stirring. Heat the mixture to the target temperature (e.g., 150-165°C).[1][10] Pressurize the reactor with air or oxygen to the desired pressure (e.g., 250 psi).[10]
-
Monitoring: Maintain the reaction for 30-60 minutes. The reaction progress can be monitored by sampling and analyzing for the disappearance of p-methoxytoluene using GC or HPLC.[1][10]
-
Work-up: After the reaction is complete, cool the reactor and vent the excess pressure. The product, 4-methoxybenzoic acid, will often crystallize out of the acetic acid upon cooling.[1]
-
Purification: Filter the crude product and wash it with fresh acetic acid and then water to remove residual catalysts and solvent. The product can be further purified by recrystallization from an ethanol/water mixture.[1]
Protocol 2: Methylation of p-Hydroxybenzoic Acid
-
Setup: In a flask equipped with a stirrer, thermometer, and addition funnel, dissolve p-hydroxybenzoic acid in water and a solution of sodium hydroxide.[1][2]
-
Methylation: While maintaining the temperature between 30-55°C and the pH between 9.0 and 13.0, slowly add dimethyl sulfate. Stir for several hours, adding more base as needed to maintain the pH. Monitor the disappearance of p-hydroxybenzoic acid by TLC.[1]
-
Hydrolysis of Byproduct: Once the starting material is consumed, add more sodium hydroxide solution and heat the mixture to 90-95°C to hydrolyze any methyl 4-methoxybenzoate byproduct.[1][2]
-
Precipitation: Cool the reaction mixture to 28-30°C.[1] Slowly add a mineral acid (e.g., hydrochloric acid) to adjust the pH to 2.5-3.0, which will precipitate the 4-methoxybenzoic acid.[1][2]
-
Isolation: Stir the slurry, then filter the solid product. Wash the filter cake with water and dry the solid to obtain the final product.[1]
Protocol 3: Grignard Synthesis from 4-Bromoanisole
-
Setup: Assemble a flame-dried flask with a condenser and addition funnel under an inert atmosphere (e.g., nitrogen or argon). Place magnesium turnings in the flask.[2]
-
Grignard Formation: Add a solution of 4-bromoanisole in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate (indicated by bubbling and heat). If it does not, a small crystal of iodine can be added. Once started, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux.[2][12]
-
Carboxylation: In a separate beaker, place an excess of crushed dry ice (solid CO₂).[2][13] Once the Grignard reagent formation is complete, carefully and slowly pour the Grignard solution onto the dry ice with stirring.[2]
-
Hydrolysis: After the excess CO₂ has sublimed, slowly add aqueous hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.[2][13]
-
Extraction and Isolation: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the ether layers and extract the product into an aqueous sodium hydroxide or sodium bicarbonate solution. Separate the aqueous layer and acidify with hydrochloric acid to precipitate the 4-methoxybenzoic acid. Collect the product by vacuum filtration.[2][6]
Visualizations
Caption: General troubleshooting workflow for low yield.
Caption: Reaction pathway for the oxidation of p-methoxytoluene.
Caption: Key relationships in the methylation of p-hydroxybenzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Methoxybenzoic acid | 100-09-4 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mason.gmu.edu [mason.gmu.edu]
Technical Support Center: Purification Strategies for Grignard Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from Grignard reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of your Grignard reaction product.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Grignard Reagent Formation: Moisture or an oxide layer on the magnesium may have hindered the initial reaction.[1] 2. Premature Quenching: The highly reactive Grignard reagent was quenched by acidic protons from water, alcohols, or terminal alkynes before reacting with the electrophile.[1][2] 3. Inefficient Reaction with Electrophile: The reaction between the Grignard reagent and the electrophile was incomplete. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (>120 °C) and cool under an inert atmosphere.[3][4] Use anhydrous solvents. Protect the reaction from atmospheric moisture with a drying tube.[1] 2. Activate Magnesium: Use activating agents like a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][5] Crushing the magnesium turnings can also expose a fresh surface.[1][4] 3. Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (e.g., ketone or aldehyde).[1] |
| Persistent Emulsion During Extraction | 1. Formation of Fine Magnesium Salt Precipitates: Magnesium salts formed during the quench can stabilize the interface between the organic and aqueous layers.[1] 2. High Concentration of Reactants/Products: This can increase the viscosity and likelihood of emulsion formation. | 1. Add Saturated NaCl (Brine): This increases the ionic strength of the aqueous layer, helping to break the emulsion.[1][4] 2. Gentle Heating or Cooling: Gently warming the separatory funnel may reduce viscosity.[1] 3. Filtration: Filter the entire mixture through a pad of Celite to remove fine solids before attempting separation.[1][6][7] 4. Centrifugation: If available, centrifuging the mixture is a highly effective method for separating layers.[1] |
| Product Contains Unreacted Starting Material (Ketone/Aldehyde) | 1. Insufficient Grignard Reagent: Not enough Grignard reagent was added to fully react with the electrophile. 2. Poor Reactivity: Steric hindrance around the carbonyl group may have slowed down the reaction.[1] | 1. Use an Excess of Grignard Reagent: Typically 1.1 to 1.5 equivalents are used.[1] 2. Column Chromatography: The unreacted starting material can usually be separated from the more polar alcohol product using silica (B1680970) gel column chromatography. The less polar starting material will elute first.[1] |
| Product Decomposes (e.g., Alkene Formation) | Acid-Catalyzed Dehydration: The tertiary or secondary alcohol product may be sensitive to the acidic conditions used during the workup, leading to dehydration. | 1. Use a Milder Quenching Agent: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) instead of a strong acid.[3][8] This will precipitate magnesium salts while maintaining less acidic conditions. |
Common Byproducts and Their Removal
| Byproduct | Formation | Typical Properties | Purification Method |
| Benzene (B151609) (or other hydrocarbon from protonation) | Protonation of the Grignard reagent by trace water.[1] | Volatile liquid, BP: 80 °C. | Evaporation: Easily removed along with the reaction solvent (e.g., diethyl ether) under reduced pressure.[1] |
| Biphenyl (B1667301) (Wurtz-type coupling) | Coupling of the Grignard reagent (e.g., PhMgBr) with the starting aryl halide (e.g., Ph-Br).[1][4] | White/yellowish solid, MP: 69-71 °C, BP: 255 °C. Soluble in nonpolar solvents.[1] | Trituration/Recrystallization: Wash the crude product with a minimal amount of cold nonpolar solvent like petroleum ether or hexanes.[1][4] Biphenyl will dissolve, leaving the more polar alcohol behind. |
| Unreacted Starting Material (e.g., Ketone, Aldehyde) | Incomplete reaction.[1] | Varies depending on the starting material. | Column Chromatography: Separate the less polar starting material from the more polar alcohol product.[1] |
| Magnesium Salts (e.g., Mg(OH)Br, MgCl₂) | Formed during the quenching of the reaction.[9][10] | Inorganic salts, generally insoluble in organic solvents. | Aqueous Wash/Extraction: Dissolve the salts in an aqueous layer and separate from the organic layer containing the product.[10][11] Filtration can also be used to remove precipitated salts.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of "quenching" in a Grignard reaction?
A: Quenching is the process of adding a proton source to the reaction mixture after the Grignar reagent has reacted with the electrophile.[12][13] The primary goal is to protonate the intermediate magnesium alkoxide to form the desired neutral alcohol product.[14] For most secondary and tertiary alcohols, a saturated aqueous solution of ammonium chloride is a good choice as it is less acidic than strong acids and minimizes the risk of side reactions like dehydration.[3][8] For products that are not acid-sensitive (like carboxylic acids formed from CO₂), a dilute strong acid like HCl or H₂SO₄ can be used to both protonate the product and dissolve the magnesium salts that precipitate.[1]
Q2: How do I remove unreacted magnesium turnings?
A: Unreacted magnesium can be problematic as it can clog tubing during transfers and will react exothermically with the quenching solution.[6][15] After the main reaction is complete, the reaction mixture can be carefully decanted or filtered through a plug of glass wool or Celite to remove the larger pieces of magnesium before quenching.[6][7] Alternatively, during the acidic workup, the excess magnesium will react with the acid to form hydrogen gas and soluble magnesium salts.[15] This should be done cautiously in an ice bath to control the exotherm.[15]
Q3: My reaction mixture is a thick, un-stirrable solid after adding the Grignard reagent. What should I do?
A: This is common as the magnesium alkoxide product may precipitate from the ethereal solvent. You can proceed directly to the quenching step. As you add the aqueous quenching solution, the solids should begin to dissolve. It may be necessary to add more of the organic solvent (e.g., diethyl ether or ethyl acetate) to fully dissolve the final product after quenching is complete.[1]
Q4: How can I confirm the purity of my final product?
A: Several analytical techniques can be used:
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot. You can compare the Rf value of your product spot to that of the starting materials to ensure they have been removed.[1]
-
Melting Point: A pure solid product will have a sharp melting point that matches the literature value. Impurities typically cause the melting point to be lower and broader.[1]
-
Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the structure of your product and detect impurities. IR spectroscopy is useful for confirming the presence of the alcohol (-OH stretch) and the absence of the starting carbonyl (C=O stretch).[1]
Q5: What are the most common byproducts in a Grignard reaction?
A: The most common byproducts include:
-
Hydrocarbon from protonation: The Grignard reagent reacting with water or other acidic protons to form an alkane or arene (e.g., benzene from phenylmagnesium bromide).[1]
-
Wurtz-type coupling product: The Grignard reagent coupling with the starting alkyl/aryl halide. When using phenylmagnesium bromide, this results in biphenyl.[1][4]
-
Unreacted starting materials. [1]
Experimental Protocols
Protocol 1: General Quenching and Aqueous Workup
This protocol describes a standard procedure for quenching the Grignard reaction and performing an initial extraction to remove magnesium salts and water-soluble impurities.
-
Cool the Reaction: Place the reaction flask in an ice-water bath to 0 °C to control the exotherm of the quench.[1]
-
Quench the Reaction: Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl) to the reaction mixture with stirring.[1][16] The addition should be dropwise, especially at the beginning, as the reaction can be exothermic, particularly with unreacted magnesium present.[1][15] Continue adding the quenching solution until the fizzing stops and the solids dissolve.
-
Phase Separation: Transfer the mixture to a separatory funnel. If two layers are not distinct, add more organic solvent (e.g., diethyl ether) and/or brine.[4]
-
Extract the Product: Separate the organic layer. Wash the aqueous layer with one or two portions of the organic solvent to recover any dissolved product. Combine all organic layers.[4]
-
Wash the Organic Layer: Wash the combined organic layers with saturated aqueous NaCl (brine) to help remove residual water from the organic phase.[1][4]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][4] Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.[1]
Protocol 2: Purification by Acid-Base Extraction (for Carboxylic Acid Products)
This method is effective for separating a carboxylic acid product from neutral byproducts like biphenyl.[10][11]
-
Dissolve Crude Product: After the initial workup (Protocol 1), dissolve the crude product in an organic solvent like diethyl ether.[10]
-
Basify: Transfer the solution to a separatory funnel and add a 5% aqueous sodium hydroxide (B78521) (NaOH) solution.[10][17] Shake the funnel, venting frequently. The carboxylic acid will be deprotonated to its water-soluble sodium salt.
-
Separate Layers: Drain the lower aqueous layer containing the sodium carboxylate into a beaker. Repeat the extraction of the organic layer with the NaOH solution two more times, combining the aqueous extracts.[10] The organic layer now contains the neutral byproducts.
-
Acidify: Cool the combined aqueous extracts in an ice bath and acidify by adding 6 M HCl dropwise until the solution is acidic (test with pH paper, pH ~2) and a precipitate forms.[10][11]
-
Isolate Product: Collect the precipitated carboxylic acid by vacuum filtration. Wash the solid with cold water and allow it to air dry.[11][17]
Protocol 3: Purification by Column Chromatography
This technique is useful for separating the desired alcohol product from non-polar byproducts like biphenyl or less polar starting materials.[1][8]
-
Prepare the Column: Select an appropriately sized chromatography column and pack it with silica gel as a slurry in a non-polar eluent (e.g., hexanes).[8]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane (B109758) or a small amount of ethyl acetate) and carefully load it onto the top of the silica gel.[8]
-
Elute the Column: Begin adding the eluting solvent (mobile phase) to the top of the column. A common starting point for separating an alcohol from a non-polar impurity is a mixture of hexanes and ethyl acetate (B1210297) (e.g., 9:1 ratio).[1]
-
Collect Fractions: Collect the solvent that passes through the column in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the composition of the fractions using TLC to identify which fractions contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for Grignard reaction purification.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. organic chemistry - Removing unreacted Mg metal in a Grignard reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. homework.study.com [homework.study.com]
- 10. youtube.com [youtube.com]
- 11. odp.library.tamu.edu [odp.library.tamu.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. leah4sci.com [leah4sci.com]
- 14. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mason.gmu.edu [mason.gmu.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-Methoxybenzamide and Other Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 4-Methoxybenzamide with other selected benzamide (B126) derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. By summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this guide aims to facilitate a deeper understanding of the structure-activity relationships within this important class of compounds.
Data Presentation: A Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and other relevant benzamide derivatives. This data, including IC50 and Minimum Inhibitory Concentration (MIC) values, provides a basis for comparing their potency across various biological targets.
| Compound | Biological Activity | Cell Line/Organism | IC50 (µM) | Reference |
| This compound | Anticancer | Not Specified | Data Not Available | |
| Antimicrobial | Not Specified | Data Not Available | ||
| Enzyme Inhibition | Not Specified | Data Not Available | ||
| N-(4-methoxybenzyl)undec-10-enamide | Antibacterial | E. coli | >100 µg/mL (MIC) | [1] |
| Antifungal | Alternaria sp. | >100 µg/mL (MIC) | [1] | |
| 4-Methoxy Hydrazone Derivative (Compound 12) | Anticancer | K-562 | 0.04 | [2] |
| 4-Methoxy Hydrazone Derivative (Compound 14) | Anticancer | K-562 | 0.06 | [2] |
| Nimesulide Derivative (L1) | Anticancer | H292 (Lung) | < 8.8 | |
| Anticancer | SKOV3 (Ovarian) | < 8.8 | ||
| Anticancer | SKBR3 (Breast) | < 8.8 | ||
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Antiviral (EV 71) | Vero Cells | 5.7 ± 0.8 - 12 ± 1.2 | [3] |
| Benzamide Riboside (BR) | Anticancer | In vitro/In vivo | Strong Inhibitor | [4] |
| VKNG-2 | ABCG2 Transporter Inhibition | S1-M1-80 (Colon Cancer) | - | [5][6] |
| 4-Methylbenzamide Derivative (Compound 7) | Anticancer | K562 | 2.27 | [7] |
| HL-60 | 1.42 | [7] | ||
| OKP-GS | 4.56 | [7] | ||
| 4-Methylbenzamide Derivative (Compound 10) | Anticancer | K562 | 2.53 | [7] |
| HL-60 | 1.52 | [7] | ||
| OKP-GS | 24.77 | [7] |
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT) | Salmonella typhi (ATCC 6539) | - | 64 | [8] |
| Salmonella typhi | - | 128 | [8] | |
| Salmonella paratyphi A | - | 64 | [8] | |
| Salmonella paratyphi B | - | 128 | [8] | |
| Salmonella typhimurium | - | 64 | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to assess the biological activities of benzamide derivatives.
Synthesis of this compound Derivatives
A common and efficient method for synthesizing this compound derivatives is through the acylation of a primary or secondary amine with 4-methoxybenzoyl chloride.[9]
1. Preparation of 4-Methoxybenzoyl Chloride:
-
In a clean, dry round-bottom flask, combine 4-methoxybenzoic acid with an excess of thionyl chloride (2-3 equivalents).
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Stir the mixture at room temperature until the initial evolution of HCl and SO₂ gas subsides.
-
Heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-methoxybenzoyl chloride, which can be used directly or purified by distillation.
2. Acylation of Amine:
-
Dissolve the desired amine (1.0 equivalent) and a base (e.g., triethylamine (B128534) or pyridine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve 4-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
3. Workup and Purification:
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to yield the pure this compound derivative.[9]
Antimicrobial Susceptibility Testing
The antimicrobial activity of benzamide derivatives is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
1. Preparation of Inoculum:
-
A standardized suspension of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard.
2. Serial Dilution:
-
The test compound is serially diluted in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
3. Inoculation:
-
The standardized inoculum is added to each well of the microtiter plate.
4. Incubation:
-
The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 28-35°C for 24-48 hours for fungi).
5. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effect of benzamide derivatives on cancer cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
4. Solubilization:
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
5. Absorbance Measurement:
-
The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
6. IC50 Calculation:
-
The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Enzyme Inhibition Assay
The inhibitory activity of benzamide derivatives against specific enzymes can be determined using various in vitro assays. The following is a general protocol for a colorimetric enzyme inhibition assay.[11]
1. Reaction Mixture Preparation:
-
In a 96-well plate, a reaction mixture is prepared containing a buffer, the purified enzyme, and the test compound at various concentrations.
2. Pre-incubation:
-
The enzyme and inhibitor are pre-incubated for a specific period to allow for binding.
3. Reaction Initiation:
-
The reaction is initiated by adding the enzyme's substrate.
4. Absorbance Measurement:
-
The formation of the product, which is often colored, is monitored over time by measuring the absorbance at a specific wavelength using a microplate reader.
5. IC50 and Ki Determination:
-
The IC50 value is determined from the dose-response curve. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Toxicity and efficacy of benzamide riboside in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. idexx.dk [idexx.dk]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to 4-Methoxybenzamide and 3-Methoxybenzamide in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzamide and 3-Methoxybenzamide are structural isomers that exhibit distinct biological activities, primarily due to the differential positioning of the methoxy (B1213986) group on the benzamide (B126) scaffold. This guide provides an objective comparison of their known biological functions, supported by available experimental data, to aid researchers in selecting the appropriate molecule for their studies. While 3-Methoxybenzamide is a recognized inhibitor of Poly(ADP-ribose) Polymerases (PARPs), the biological profile of this compound is less defined, with emerging evidence suggesting a different and weaker inhibitory pattern against specific PARP isoforms and potential activity against other enzyme families like Sirtuins.
Comparative Analysis of Biological Activity
The primary distinction in the biological activity between 3-Methoxybenzamide and this compound lies in their interaction with enzymes involved in key cellular processes, particularly DNA repair and cellular metabolism.
3-Methoxybenzamide: A Pan-PARP Inhibitor
3-Methoxybenzamide is a well-established competitive inhibitor of Poly(ADP-ribose) Polymerases (PARPs), a family of enzymes crucial for DNA repair.[1][2][3] It functions by competing with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) substrate, thereby hindering the synthesis of poly(ADP-ribose) chains, a critical step in the DNA damage response.[4] This inhibition of PARP activity can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with compromised DNA repair pathways.[5]
This compound: A Potential Selective and Weaker Enzyme Modulator
In contrast to its isomer, this compound has not demonstrated broad and potent PARP inhibition. It is generally considered to have mild biological activity and is often utilized as a synthetic intermediate in the development of pharmaceuticals and agrochemicals.[6] However, a screening study has reported a very high IC50 value for this compound against PARP16, indicating it is a very weak inhibitor of this specific isoform.[7] Furthermore, studies on structurally similar 4-phenoxybenzamides have shown selective inhibition of PARP10 and PARP2 over PARP1, suggesting that the "para" substitution may favor interaction with specific members of the PARP family.[8][9][10][11]
Additionally, the benzamide scaffold is a known feature in inhibitors of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase involved in cellular stress response and metabolism.[12][13] While direct inhibitory data for this compound against SIRT1 is not currently available, its structural properties suggest it may be a candidate for such activity.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the inhibitory activities of 3-Methoxybenzamide and this compound. It is important to note that data for this compound is limited.
| Compound | Target Enzyme | IC50 / Ki | Notes |
| 3-Methoxybenzamide | Poly(ADP-ribose) Synthetase (PARP) | Ki < 2 µM[1] | Competitive inhibitor. |
| This compound | PARP16 | IC50 = 10,000 µM[7] | Very weak inhibitor. |
| PARP10 / PARP2 | Data not available | Potential for selective inhibition based on structurally related compounds.[8][9][10][11] | |
| SIRT1 | Data not available | Potential for inhibition based on scaffold similarity to known inhibitors.[12][13] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for studying these compounds, the following diagrams are provided.
Caption: Inhibition of the PARP-mediated DNA repair pathway by 3-Methoxybenzamide.
Caption: A typical experimental workflow for assessing PARP inhibition.
Caption: Hypothesized inhibition of the SIRT1 deacetylation pathway by this compound.
Experimental Protocols
Below are generalized protocols for assessing the inhibitory activity of compounds against PARP and SIRT1.
Protocol 1: Colorimetric PARP Inhibition Assay
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against PARP enzymes.
Materials:
-
96-well plate coated with histones
-
Purified recombinant PARP enzyme (e.g., PARP1, PARP2, or PARP10)
-
Activated DNA
-
Assay Buffer
-
Test compounds (3-Methoxybenzamide, this compound) dissolved in DMSO
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. A DMSO-only control should be included.
-
To the histone-coated wells, add the test compound dilutions.
-
Add the PARP enzyme and activated DNA to initiate the reaction.
-
Incubate the plate to allow for the PARP reaction to proceed.
-
Add biotinylated NAD+ to all wells.
-
Incubate to allow for the incorporation of biotinylated ADP-ribose.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add the colorimetric substrate and incubate until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.
Protocol 2: Fluorometric SIRT1 Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against SIRT1.
Materials:
-
96-well black plate
-
Purified recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue and a fluorescent reporter)
-
NAD+
-
SIRT1 Assay Buffer
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Known SIRT1 inhibitor (e.g., Nicotinamide) as a positive control
-
Developer solution
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. Include a DMSO-only control and a positive control inhibitor.
-
In the wells of the 96-well plate, add the assay buffer, NAD+, and the test compound dilutions.
-
Add the SIRT1 enzyme to all wells except for a "no enzyme" control.
-
Incubate to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic SIRT1 substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature to allow for the fluorescent signal to develop.
-
Measure the fluorescence intensity using an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
3-Methoxybenzamide and this compound, despite their structural similarity, exhibit distinct profiles in biological systems. 3-Methoxybenzamide is a well-characterized, potent inhibitor of the PARP enzyme family, making it a valuable tool for studying DNA repair and as a potential therapeutic agent. In contrast, this compound is a much weaker and potentially more selective modulator of specific PARP isoforms, with a hypothesized but unconfirmed role as a SIRT1 inhibitor. Researchers should carefully consider these differences when selecting an isomer for their specific research needs. Further investigation into the biological targets of this compound is warranted to fully elucidate its pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 7. Mono [ADP-ribose] polymerase PARP16 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of 3- and 4-phenoxybenzamides as selective inhibitors of the Mono-ADP ribosyltransferase PARP10 - OuluREPO [oulurepo.oulu.fi]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Activity Relationship (SAR) of 4-Methoxybenzamide Analogs
The 4-methoxybenzamide scaffold is a versatile chemical framework extensively utilized in medicinal chemistry to develop novel therapeutic agents.[1] The presence of an electron-donating methoxy (B1213986) group and a polar amide group allows for diverse structural modifications, leading to compounds with a wide range of biological activities, including antimicrobial, anticancer, and neurological applications.[1] This guide provides a comparative analysis of the structural activity relationships of various this compound analogs, supported by experimental data and detailed methodologies.
Antimicrobial Activity of Fatty Acid-Derived 4-Methoxybenzylamides
A series of N-(4-methoxybenzyl)alkenamides derived from fatty acids have been synthesized and evaluated for their antimicrobial properties. The core structure involves an amide linkage between a fatty acid chain and a 4-methoxybenzylamine (B45378) moiety.
Data Presentation
| Compound ID | Structure | Target Organism | MIC (µg/mL) | MKC (µg/mL) | Zone of Inhibition (mm) |
| 5 | N-(4-methoxybenzyl)undec-10-enamide | E. coli | 125 | 250 | 12 |
| A. tumefaciens | 125 | 250 | 11 | ||
| Alternaria | 125 | 250 | 12 | ||
| Rhizopus | 125 | 250 | 10 | ||
| 6 | (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli | 31.25 | 62.5 | 20 |
| A. tumefaciens | 31.25 | 62.5 | 18 | ||
| Alternaria | 31.25 | 62.5 | 20 | ||
| Rhizopus | 31.25 | 62.5 | 19 | ||
| 7 | N-(4-methoxybenzyl)oleamide | E. coli | 62.5 | 125 | 15 |
| A. tumefaciens | 62.5 | 125 | 14 | ||
| Alternaria | 62.5 | 125 | 16 | ||
| Rhizopus | 62.5 | 125 | 14 | ||
| Kanamycin | - | E. coli | - | - | 25 |
| A. tumefaciens | - | - | 22 | ||
| Amphotericin | - | Alternaria | - | - | 24 |
| Rhizopus | - | - | 23 |
Data sourced from a study on fatty acid derived 4-methoxybenzylamides as antimicrobial agents.[2][3][4]
SAR Insights
The antimicrobial activity of these analogs is significantly influenced by the nature of the fatty acid chain. The key takeaways from the SAR studies are:
-
Presence of a Hydroxyl Group: The introduction of a hydroxyl group on the fatty acid chain, as seen in compound 6 , dramatically enhances both antibacterial and antifungal activity.[2][3][4] This suggests that the hydroxyl group may facilitate stronger interactions with the microbial target, potentially through hydrogen bonding.
-
Chain Length and Unsaturation: While all tested compounds showed antimicrobial activity, the differences between compound 5 (derived from 10-undecenoic acid) and compound 7 (derived from oleic acid) suggest that both chain length and the position of unsaturation can modulate the potency.
Experimental Protocols
In Vitro Antimicrobial Activity Assay:
The antimicrobial activity of the synthesized compounds was determined using the disc diffusion method.[2][4]
-
Bacterial and fungal strains were cultured on appropriate agar (B569324) plates.
-
Sterile filter paper discs (6 mm in diameter) were impregnated with the test compounds at a concentration of 100 µg/mL.
-
The discs were placed on the surface of the agar plates.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The diameter of the inhibition zone around each disc was measured in millimeters.
-
Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC) values were determined by the serial dilution method.[2][4]
Logical Relationship of SAR in Antimicrobial Analogs
Caption: SAR logic for antimicrobial this compound analogs.
Inhibition of the Presynaptic Choline (B1196258) Transporter (CHT)
A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as novel inhibitors of the presynaptic choline transporter (CHT), a key protein in cholinergic signaling.
Data Presentation
| Compound ID | R Group (Amide) | IC50 (µM) |
| 10a | N-benzyl | 1.2 |
| 10b | N-(4-fluorobenzyl) | 0.8 |
| 10c | N-(4-chlorobenzyl) | 0.7 |
| 10d | N-(4-methylbenzyl) | 1.5 |
| 10e | N-(4-methoxybenzyl) | 2.1 |
| 10f | N-(pyridin-4-ylmethyl) | 0.3 |
| 10g | N-(pyridin-3-ylmethyl) | 0.4 |
| 10h | N-(pyridin-2-ylmethyl) | 0.5 |
| 10i | N-(furan-2-ylmethyl) | 0.6 |
| 10j | N-(thiophen-2-ylmethyl) | 0.5 |
| 10k | N-(1H-indol-3-ylmethyl) | 0.9 |
| 10l | N-(naphthalen-2-ylmethyl) | 1.1 |
| 10m (ML352) | N-((6-chloropyridin-3-yl)methyl) | 0.1 |
Data adapted from a study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides as CHT inhibitors.[5][6]
SAR Insights
The inhibitory potency of these analogs against CHT is heavily dependent on the substituent on the amide nitrogen.
-
Aromatic and Heteroaromatic Moieties: The presence of benzylic heteroaromatic amide moieties generally leads to the most potent inhibitors.[5]
-
Substituents on the Benzyl (B1604629) Ring: Electron-withdrawing groups (e.g., F, Cl) at the 4-position of the benzyl ring tend to improve potency compared to electron-donating groups (e.g., CH3, OCH3).
-
Position of Nitrogen in Pyridyl Ring: The position of the nitrogen atom in the pyridyl ring influences activity, with the 4-pyridyl analog (10f ) being the most potent among the unsubstituted pyridyl analogs.
-
Optimal Substituent: The most potent compound identified, ML352 (10m) , features a (6-chloropyridin-3-yl)methyl group, indicating that a combination of a heteroaromatic ring and an electron-withdrawing substituent is highly favorable for CHT inhibition.[5][6]
Experimental Protocols
Choline Transporter Inhibition Assay:
The inhibitory activity of the compounds on the choline transporter was evaluated using a functional assay in HEK293 cells stably expressing human CHT.
-
HEK293-hCHT cells were plated in 96-well plates.
-
The cells were washed with a buffer and then incubated with the test compounds at various concentrations.
-
[³H]-choline was added to the wells to initiate the uptake reaction.
-
After a defined incubation period, the uptake was terminated by washing the cells with a cold buffer.
-
The cells were lysed, and the amount of [³H]-choline taken up was quantified using a scintillation counter.
-
IC50 values were calculated from the concentration-response curves.
Experimental Workflow for CHT Inhibitor Screening
Caption: Workflow for screening this compound analogs as CHT inhibitors.
Hedgehog Signaling Pathway Inhibition
Derivatives of 2-methoxybenzamide (B150088) have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. Although the core is a 2-methoxybenzamide, the SAR principles can be informative for related structures.
Data Presentation
| Compound ID | R Group | X | Gli-luc reporter IC50 (µM) |
| 10 | 2-Cl | CH | 0.17 ± 0.06 |
| 11 | 2,4-Cl2 | CH | 0.53 ± 0.05 |
| 14 | 2-Cl | N | 0.05 ± 0.02 |
| 16 | - | N | 0.08 ± 0.02 |
| 17 | 2-Cl | CH | 0.12 ± 0.06 |
| 18 | 2,4-Cl2 | CH | 0.26 ± 0.08 |
| 21 | 4-F | CH | Potent (nanomolar IC50) |
Data from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors.[7][8][9]
SAR Insights
The inhibition of the Hh pathway by these analogs is influenced by modifications in multiple parts of the molecule.
-
Core Structure: The 2-methoxybenzamide scaffold serves as a connector between two other parts of the molecule.
-
Impact of Heteroatoms: Replacing a CH group with a nitrogen atom in one of the aromatic rings (Part A in the original study) can significantly increase potency, as seen in the comparison between compounds 10 and 14 .[7][8]
-
Ring Flexibility: Replacing a benzimidazole (B57391) with a more flexible phenyl imidazole (B134444) fragment also enhanced potency (compound 17 vs. 10 ).[7]
-
Substituents on Aryl Amide: The nature and position of substituents on the aryl amide (Part B) are critical for activity, with compound 21 showing nanomolar potency.[9]
Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of cell differentiation and proliferation. In the "off" state, the receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (Smo). Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of target genes. The 2-methoxybenzamide analogs discussed here act by targeting and inhibiting the Smo receptor.[7][8][9]
Hedgehog Signaling Pathway and Inhibition
Caption: Simplified Hedgehog signaling pathway and the point of inhibition.
This comparative guide highlights the broad therapeutic potential of this compound analogs and underscores the importance of systematic SAR studies in designing potent and selective modulators of diverse biological targets. The modular nature of the this compound scaffold allows for fine-tuning of its pharmacological properties, making it a continued area of interest for drug discovery and development.
References
- 1. This compound (CAS 3424-93-9) - High Purity [benchchem.com]
- 2. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Synthetic Routes to 4-Methoxybenzamide
For researchers, scientists, and drug development professionals, the synthesis of 4-methoxybenzamide, a key structural motif in various biologically active compounds, necessitates a careful evaluation of available synthetic pathways. The choice of route can significantly impact yield, purity, cost, and scalability. This guide provides an objective comparison of common synthetic routes to this compound, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Synthesis Route | Starting Material | Key Reagents/Catalysts | Reaction Time | Temperature | Yield (%) | Key Advantages | Key Disadvantages |
| Route 1A: From Carboxylic Acid via Acyl Chloride | 4-Methoxybenzoic Acid | Thionyl chloride (SOCl₂), Ammonia (B1221849) (NH₃) | 4-6 hours | Reflux | ~71% | Reliable, uses common reagents. | Two-step process, involves corrosive and hazardous reagents. |
| Route 1B: From Carboxylic Acid via Direct Amidation | 4-Methoxybenzoic Acid | DCC or EDC, Amine | 4-6 hours | Room Temperature | 70-90% (typical) | Mild reaction conditions, good for sensitive substrates. | Coupling agents can be expensive, byproduct removal can be challenging.[1] |
| Route 2: From Nitrile Hydrolysis | 4-Methoxybenzonitrile (B7767037) | Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂) | Several hours | Reflux | Moderate to High | One-step conversion from the nitrile. | Can be difficult to stop the reaction at the amide stage, potentially leading to the carboxylic acid byproduct. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for each synthetic route.
Caption: Synthetic pathway from 4-Methoxybenzoic Acid via an Acyl Chloride Intermediate.
Caption: Direct amidation of 4-Methoxybenzoic Acid using a coupling agent.
Caption: Synthesis of this compound through the hydrolysis of 4-Methoxybenzonitrile.
Experimental Protocols
Route 1A: Synthesis from 4-Methoxybenzoic Acid via Acyl Chloride
This two-step method first converts the carboxylic acid to a more reactive acyl chloride, which is then reacted with ammonia.
Step 1: Synthesis of 4-Methoxybenzoyl Chloride
-
Materials: 4-Methoxybenzoic acid, thionyl chloride (SOCl₂), dimethylformamide (DMF, catalytic amount).
-
Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxybenzoic acid in an excess of thionyl chloride (2-3 equivalents). Add a catalytic amount of DMF. Stir the mixture at room temperature until the initial effervescence subsides, then heat to reflux for 1-3 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The crude 4-methoxybenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Materials: 4-Methoxybenzoyl chloride, tetrahydrofuran (B95107) (THF), aqueous ammonia (25%).
-
Procedure: Dissolve the crude 4-methoxybenzoyl chloride in THF. In a separate flask, cool a solution of aqueous ammonia in an ice bath. Add the 4-methoxybenzoyl chloride solution dropwise to the cold ammonia solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours. The resulting solid is collected by filtration, washed with water, and dried to yield this compound. A reported yield for this method is 71%.
Route 1B: Synthesis from 4-Methoxybenzoic Acid via Direct Amidation
This method utilizes a coupling agent to facilitate the direct formation of the amide bond.
-
Materials: 4-Methoxybenzoic acid, amine (e.g., ammonia or an amine solution), N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and optionally a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
-
Procedure: Dissolve the 4-methoxybenzoic acid, amine (1 equivalent), DCC or EDC (1 equivalent), and a catalytic amount of DMAP in a suitable solvent such as dichloromethane (B109758) (DCM) or ethyl acetate. Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the dicyclohexylurea byproduct (if using DCC) is removed by filtration. The filtrate is then washed with aqueous acid and base to remove unreacted starting materials and catalyst. The organic layer is dried and concentrated to yield the amide. Typical yields for this type of coupling reaction are in the range of 70-90%.[1]
Route 2: Synthesis from 4-Methoxybenzonitrile via Hydrolysis
This route involves the controlled hydrolysis of the nitrile functional group.
-
Materials: 4-Methoxybenzonitrile, sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).
Precursor Synthesis: 4-Methoxybenzonitrile
The starting material for Route 2, 4-methoxybenzonitrile, can be synthesized in high yield from 4-methoxybenzaldehyde (B44291).
-
Materials: 4-Methoxybenzaldehyde, hydroxylamine (B1172632) hydrochloride, a base (e.g., sodium hydroxide), and a dehydrating agent (e.g., thionyl chloride).
-
Procedure: A one-pot method involves the oximation of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by in-situ dehydration of the resulting oxime with a dehydrating agent. This method has been reported to produce 4-methoxybenzonitrile in yields exceeding 90%.
References
Unveiling the Molecular Architecture: A Comparative Guide to the Validation of 4-Methoxybenzamide's Structure using 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a foundational pillar of chemical analysis. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of 4-Methoxybenzamide, a key chemical intermediate. We present detailed experimental protocols and predicted 2D NMR correlations to illustrate the power of these methods in unambiguous structure elucidation.
The structural integrity of a chemical compound is paramount in the fields of pharmaceutical sciences and materials research. Any ambiguity in the molecular framework can lead to unpredictable chemical behavior and compromised efficacy or safety. For small molecules like this compound, a variety of analytical techniques can be employed for structural characterization. While methods like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide crucial pieces of the puzzle, 2D NMR spectroscopy offers a detailed roadmap of the molecular connectivity, enabling a comprehensive and definitive structural assignment.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique for structure determination depends on the specific information required, the nature of the sample, and the available instrumentation. Here, we compare the utility of 2D NMR with other common analytical methods for the validation of the this compound structure.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom-to-atom connectivity (through-bond correlations), proton-carbon attachments, and long-range correlations. | Provides an unambiguous and complete picture of the molecular skeleton in solution. | Relatively lower sensitivity compared to MS; requires a higher sample concentration. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Resolution MS), fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not directly provide information about the connectivity of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-O). | Fast, non-destructive, and provides a quick functional group fingerprint. | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a single crystal, including bond lengths and angles. | Provides the absolute and most detailed structural information. | Requires a suitable single crystal, which can be challenging to obtain; the solid-state structure may differ from the solution-state conformation. |
Structural Validation of this compound using 2D NMR
To confirm the structure of this compound, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed. These techniques provide a wealth of information about the connectivity of protons and carbons within the molecule.
Based on the known ¹H and ¹³C NMR chemical shifts of this compound, we can predict the expected correlations in the 2D NMR spectra.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | ~168 |
| 2, 6 | ~7.85 (d) | ~129 |
| 3, 5 | ~6.95 (d) | ~114 |
| 4 | - | ~162 |
| 7 (OCH₃) | ~3.85 (s) | ~55 |
| NH₂ | ~7.5 (br s), ~7.9 (br s) | - |
Predicted 2D NMR Correlations for this compound:
COSY (¹H-¹H Correlations): This experiment reveals protons that are coupled to each other, typically through two or three bonds.
| Correlating Protons | Expected Cross-Peak |
| H-2 / H-3 | Yes |
| H-6 / H-5 | Yes |
HSQC (¹H-¹³C One-Bond Correlations): This experiment identifies which protons are directly attached to which carbon atoms.
| Proton | Correlated Carbon |
| H-2, H-6 | C-2, C-6 |
| H-3, H-5 | C-3, C-5 |
| H-7 (OCH₃) | C-7 |
HMBC (¹H-¹³C Long-Range Correlations): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of different parts of the molecule.
| Proton | Correlated Carbons (2-3 bonds away) |
| H-2, H-6 | C-4, C-1 |
| H-3, H-5 | C-1, C-4 |
| H-7 (OCH₃) | C-4 |
Experimental Protocols
A detailed and standardized experimental protocol is essential for acquiring high-quality 2D NMR data.
Sample Preparation:
-
Weigh 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Cap the tube and gently agitate until the sample is fully dissolved.
NMR Data Acquisition:
The following is a typical workflow for acquiring 2D NMR spectra on a modern NMR spectrometer.
Typical Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse program: Standard single-pulse experiment.
-
Spectral width: ~12 ppm.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Pulse program: Standard proton-decoupled experiment.
-
Spectral width: ~200 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
-
COSY:
-
Standard COSY pulse sequence.
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 2-8.
-
-
HSQC:
-
Standard HSQC pulse sequence with gradients for coherence selection.
-
Number of increments in F1: 128-256.
-
Number of scans per increment: 4-16.
-
-
HMBC:
-
Standard HMBC pulse sequence with gradients for coherence selection.
-
Long-range coupling delay optimized for ~8 Hz.
-
Number of increments in F1: 256-512.
-
Number of scans per increment: 8-32.
-
Logical Workflow for Structure Validation
The process of validating the structure of this compound using 2D NMR data follows a logical progression, starting from the analysis of the simpler 1D spectra and building up to the comprehensive picture provided by the 2D correlations.
By systematically analyzing the COSY, HSQC, and HMBC data, researchers can piece together the molecular puzzle of this compound. The COSY spectrum confirms the presence of the para-substituted aromatic ring. The HSQC spectrum then links the aromatic protons to their corresponding carbons and the methoxy (B1213986) protons to the methoxy carbon. Finally, the HMBC spectrum provides the crucial long-range correlations that connect the methoxy group and the amide group to the aromatic ring, thus confirming the overall structure.
A Comparative Guide to Experimental and Predicted Spectral Data of 4-Methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference of experimental and predicted spectral data for 4-methoxybenzamide (CAS: 3424-93-9), a key chemical intermediate in various synthetic pathways. By juxtaposing experimentally obtained spectra with computationally predicted values, this document aims to offer a robust analytical benchmark for identity confirmation, purity assessment, and structural elucidation.
Spectroscopic Data Comparison
The following tables summarize the experimental and predicted spectral data for this compound across four key analytical techniques: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectral Data Comparison (Solvent: DMSO-d₆)
| Assignment | Experimental Chemical Shift (δ) ppm[1] | Predicted Chemical Shift (δ) ppm | Multiplicity |
| -NH₂ | ~7.88, ~7.24 | 7.55 | Broad Singlet |
| H-2, H-6 | 7.89 | 7.87 | Doublet |
| H-3, H-5 | 6.99 | 6.98 | Doublet |
| -OCH₃ | 3.81 | 3.82 | Singlet |
Predicted data generated using an online NMR prediction tool.
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: DMSO-d₆)
| Assignment | Experimental Data Source[2] | Predicted Chemical Shift (δ) ppm |
| C=O | Aldrich Chemical Company, Inc. | 167.8 |
| C-4 | Aldrich Chemical Company, Inc. | 161.7 |
| C-1 | Aldrich Chemical Company, Inc. | 126.5 |
| C-2, C-6 | Aldrich Chemical Company, Inc. | 129.6 |
| C-3, C-5 | Aldrich Chemical Company, Inc. | 113.5 |
| -OCH₃ | Aldrich Chemical Company, Inc. | 55.4 |
While a specific experimental peak list was not publicly available, PubChem confirms the existence of an experimental ¹³C NMR spectrum from Aldrich Chemical Company, Inc.[2] Predicted data was generated using an online ¹³C NMR prediction tool.
Table 3: Infrared (IR) Spectroscopy Peak Comparison
| Experimental Frequency (cm⁻¹)[1][3] | Predicted Frequency Range (cm⁻¹) | Assignment |
| 3400-3100 | 3500 - 3300 | N-H Stretch (Amide) |
| ~3000 | 3100 - 3000 | C-H Stretch (Aromatic) |
| ~2950 | 2950 - 2850 | C-H Stretch (Alkyl -OCH₃) |
| ~1650 | 1690 - 1630 | C=O Stretch (Amide) |
| ~1600, ~1500 | 1600 - 1450 | C=C Stretch (Aromatic) |
| ~1250 | 1300 - 1200 | C-O Stretch (Aryl Ether) |
Predicted frequency ranges are based on standard IR absorption tables.
Table 4: Mass Spectrometry (MS) Fragmentation Data Comparison
| Experimental m/z[2] | Predicted m/z | Assignment |
| 151 | 151.06 | [M]⁺ (Molecular Ion) |
| 135 | 135.04 | [M-NH₂]⁺ (Loss of Amine Radical) |
| 107 | 107.05 | [M-NH₂-CO]⁺ (Subsequent loss of CO) |
| 77 | 77.04 | [C₆H₅]⁺ (Phenyl Cation) |
Predicted fragmentation is based on common fragmentation patterns for benzamides.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: The data should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay of 2-5 seconds.
-
Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of dry this compound with approximately 100-150 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Place the powder in a pellet-forming die and apply pressure to form a transparent or translucent pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: The data can be acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). The oven temperature program should start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C) to ensure proper elution.
-
MS Conditions: The mass spectrometer should be set to scan a mass range of m/z 40-300. A standard electron energy of 70 eV is used for ionization.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragment ions.
Visualized Workflows and Structures
The following diagrams, generated using the DOT language, illustrate key processes and molecular information.
Caption: Workflow for comparing experimental and predicted spectral data.
Caption: Structure of this compound and its MS fragmentation.
References
Unlocking Therapeutic Potential: A Comparative Guide to 4-Methoxybenzamide Derivatives as Enzyme Inhibitors
For Immediate Release
In the landscape of modern drug discovery, the benzamide (B126) scaffold, and specifically 4-methoxybenzamide derivatives, has emerged as a versatile and potent framework for the development of targeted enzyme inhibitors. These compounds have demonstrated significant efficacy against a range of enzymes implicated in diseases from cancer to neurodegenerative disorders. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives as inhibitors of key enzyme families, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Comparative Efficacy of this compound Derivatives
The inhibitory activity of this compound derivatives has been evaluated against several classes of enzymes, including Poly(ADP-ribose) polymerases (PARPs), protein kinases, histone deacetylases (HDACs), and acetylcholinesterase (AChE). The following tables summarize the quantitative data on their inhibitory potency, primarily presented as half-maximal inhibitory concentration (IC50) values.
PARP Inhibitors
| Compound | Target | IC50 (µM) | Cell Line/Assay Conditions |
| 4-(4-cyanophenoxy)benzamide | PARP10 | 1.7 | Cell-based assay |
| 3-(4-carbamoylphenoxy)benzamide | PARP10 | 1.8 | Cell-based assay |
| OUL35 (Reference Compound) | PARP10 | 0.8 | Cell-based assay |
Data sourced from a study on phenoxybenzamides as selective PARP10 inhibitors.
Protein Kinase Inhibitors
| Compound | Target(s) | % Inhibition (at 10 nM) | IC50 (µM) | Cell Line/Assay Conditions |
| Analogue 11 ((trifluoromethyl)benzene in amide moiety) | EGFR | 91% | Not specified | Targeted kinase assay |
| Analogue 13 ((trifluoromethyl)benzene in amine moiety) | EGFR | 92% | Not specified | Targeted kinase assay |
| Compound 7 (purine derivative) | PDGFRα, PDGFRβ | 36-45% (at 1 µM) | 1.42 (HL-60) | In vitro kinase and cell viability assays |
| Compound 10 (purine derivative) | PDGFRα, PDGFRβ | 36-45% (at 1 µM) | 1.52 (HL-60) | In vitro kinase and cell viability assays |
| Compound C9 (4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative) | FGFR1 | Not specified | 1.25 (NCI-H1581) | Cell viability assay |
Data compiled from studies on 4-(arylaminomethyl)benzamide and 4-methylbenzamide (B193301) derivatives.[1]
Histone Deacetylase (HDAC) Inhibitors
| Compound | Target(s) | IC50 (µM) | Selectivity Profile |
| Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide | HDAC6 | Potent | Selective for HDAC6 over other subtypes |
| Tetrahydroisoquinoline analogues | HDAC6 | Enhanced | Further enhanced HDAC6 selectivity |
| Compound 88402 | HDAC4 | > 2-fold | Selective for HDAC4 over HDAC3 |
| Compound 67436 | HDAC3/4 | Low µM | Weaker inhibitor of HDAC3 compared to SAHA (Vorinostat) |
| Compound 134199 | HDAC3/4 | Low µM | Weaker inhibitor of HDAC3 compared to SAHA (Vorinostat) |
Information gathered from studies on HDAC6 and HDAC4 inhibitors.[2][3]
Acetylcholinesterase (AChE) Inhibitors
| Compound | IC50 (µM) | Ki (µM) |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivative 1 | 9.2 ± 2.3 | 2 |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivative 7 | >9.2 | >2 |
| N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivative with N,N-dialkylaminoethoxy moiety | 4.0-16.5 | Not specified |
Data from studies on cinnamic acid and trimethoxybenzamide derivatives.[4][5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key enzyme inhibition assays.
PARP Inhibition Assay (Cell-Based)
This assay quantifies the inhibition of PARP activity within cells.
Materials:
-
Colon cancer cell line (e.g., LoVo)
-
96-well plates (black for luminescence, clear for protein assay)
-
Temozolomide (optional, for inducing DNA damage)
-
PARP inhibitor stock solutions
-
Cell lysis buffer (PARP Buffer)
-
BCA Protein Assay Kit
-
Universal Chemiluminescent PARP Assay Kit (measures biotinylated poly(ADP-ribose) incorporation)
-
Microplate reader (for absorbance and luminescence)
Procedure:
-
Cell Seeding: Seed LoVo cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the this compound derivative (or other PARP inhibitor) for 1 hour. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Harvest and lyse the cells in PARP Buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay, following the manufacturer's instructions. Adjust the protein concentration of all samples to be equal (e.g., 40 µg per sample).
-
PARP Activity Measurement: Use a universal chemiluminescent PARP assay kit to measure PARP activity. This typically involves incubating the cell lysate with biotinylated NAD+ and histones in a reaction plate. PARP activity is determined by the amount of biotinylated ADP-ribose incorporated onto the histones.
-
Detection: The biotinylated histones are detected using a streptavidin-HRP conjugate followed by the addition of a chemiluminescent substrate.
-
Data Acquisition: Read the luminescent signal using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[6]
Protein Kinase Inhibition Assay (In Vitro)
This protocol provides a general framework for assessing the in vitro inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Purified protein kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
Adenosine 5'-triphosphate (ATP)
-
This compound derivative stock solutions in DMSO
-
96- or 384-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplate reader (for luminescence)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Dilute the kinase and substrate to their final desired concentrations in the kinase buffer.
-
Reaction Setup: In a microplate, add the kinase, substrate, and inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ kit, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is then quantified via a luciferase/luciferin reaction.
-
Data Acquisition: Measure the luminescent signal using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[7][8]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 8.0)
-
This compound derivative solutions of varying concentrations
-
96-well plates
-
Spectrophotometric multiwell plate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the phosphate buffer, the test compound at various concentrations, the AChE enzyme solution, and DTNB solution.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Start the reaction by adding the substrate, ATCI.
-
Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). Measure the absorbance of this product at 412 nm at regular intervals.
-
Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. The IC50 value is determined from the dose-response curve.[9][10][11]
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This assay measures the ability of compounds to inhibit HDAC activity.
Materials:
-
Nuclear extracts or purified HDAC enzyme
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor (e.g., Trichostatin A) as a positive control
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Black 96-well plates
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup: In a black 96-well plate, add the HDAC assay buffer, the fluorogenic HDAC substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the nuclear extract or purified HDAC enzyme to each well to initiate the reaction. Include a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well. This solution stops the HDAC reaction and contains a protease that digests the deacetylated substrate, releasing the fluorophore.
-
Incubation: Incubate at room temperature for a short period (e.g., 15-20 minutes) to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: The fluorescence intensity is proportional to the HDAC activity. Calculate the percentage of inhibition for each test compound concentration and determine the IC50 value from the dose-response curve.[12][13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes targeted by these inhibitors and the experimental procedures used to evaluate them is crucial for a comprehensive understanding.
Figure 1. A generalized workflow for an in vitro enzyme inhibition assay.
Figure 2. The role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
Figure 3. Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.
This guide underscores the significant potential of this compound derivatives as a foundation for developing potent and selective enzyme inhibitors. The presented data and protocols offer a valuable resource for researchers to compare, select, and further investigate these compounds in the pursuit of novel therapeutic agents.
References
- 1. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers: synthesis, biological evaluation and molecular simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. japsonline.com [japsonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to the In Vitro and In Vivo Activity of N-substituted 4-Methoxybenzamide Compounds
For Researchers, Scientists, and Drug Development Professionals
N-substituted 4-methoxybenzamide derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an objective comparison of their performance in both laboratory settings (in vitro) and in living organisms (in vivo), supported by experimental data from published studies. The aim is to offer a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical core.
Anti-HBV Activity: A Case Study of IMB-0523
A notable example of an N-substituted this compound with demonstrated efficacy in both in vitro and in vivo models is N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) , a potent inhibitor of the Hepatitis B Virus (HBV).
Data Presentation: In Vitro vs. In Vivo Efficacy of IMB-0523
The following table summarizes the quantitative data on the anti-HBV activity of IMB-0523, comparing its in vitro potency against wild-type and drug-resistant HBV strains with its in vivo efficacy in a duck HBV model.
| Compound | Assay Type | Target/Model | Metric | Value | Reference |
| IMB-0523 | In Vitro | Wild-type HBV | IC₅₀ | 1.99 µM | [1][2] |
| IMB-0523 | In Vitro | Drug-resistant HBV | IC₅₀ | 3.30 µM | [1][2] |
| Lamivudine (3TC) | In Vitro | Wild-type HBV | IC₅₀ | 7.37 µM | [1][2] |
| Lamivudine (3TC) | In Vitro | Drug-resistant HBV | IC₅₀ | >440 µM | [1][2] |
| IMB-0523 | In Vivo | Duck HBV model | DHBV DNA reduction (25 mg/kg) | Significant | [2] |
| IMB-0523 | In Vivo | Duck HBV model | DHBV DNA reduction (50 mg/kg) | Significant | [2] |
| IMB-0523 | In Vivo | Duck HBV model | DHBV DNA reduction (100 mg/kg) | Significant | [2] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
In Vitro Anti-HBV Activity Assay:
The anti-HBV activity of IMB-0523 was evaluated in HepG2.2.15 cells, which are human hepatoblastoma cells that stably express the HBV genome. The cells were treated with varying concentrations of the compound. After a specified incubation period, the supernatant was collected to measure the levels of HBV DNA using a real-time polymerase chain reaction (RT-PCR). The IC₅₀ value was then calculated as the concentration of the compound that inhibited HBV DNA replication by 50%.
In Vivo Anti-HBV Activity Assay (Duck HBV Model):
Ducklings infected with the duck hepatitis B virus (DHBV), a hepadnavirus closely related to human HBV, were used as an animal model. The infected ducks were treated orally with different doses of IMB-0523 or a vehicle control daily for a set duration. Serum samples were collected at various time points, and the levels of DHBV DNA were quantified by RT-PCR to assess the antiviral efficacy of the compound.
Signaling Pathway
The proposed mechanism of action for the anti-HBV effect of IMB-0523 involves the upregulation of the host restriction factor APOBEC3G (Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G). A3G is a cytidine (B196190) deaminase that can inhibit the replication of various viruses, including HBV.
Antiplatelet Activity of 4-Methoxy-3-arylamido-N-(substitutedphenyl)benzamides
Several N-substituted this compound derivatives have been synthesized and evaluated for their in vitro antiplatelet aggregation activities. These compounds have shown promise as potential therapeutic agents for thrombotic diseases.
Data Presentation: In Vitro Antiplatelet Activity
The following table summarizes the in vitro antiplatelet aggregation activities of representative compounds from this series, induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA).
| Compound | Inducer | IC₅₀ (µM) | Reference |
| 6c | ADP | 3.84 | [3] |
| 6f | AA | 3.12 | [3] |
Experimental Protocols
In Vitro Antiplatelet Aggregation Assay:
The antiplatelet activity was assessed using Born's method. Platelet-rich plasma (PRP) was obtained from the blood of healthy volunteers. The PRP was then treated with different concentrations of the test compounds, followed by the addition of an aggregating agent (ADP or AA). The change in light transmittance, which corresponds to the degree of platelet aggregation, was measured using a platelet aggregometer. The IC₅₀ value was determined as the concentration of the compound that inhibited platelet aggregation by 50%.
Experimental Workflow
Anticancer and Antiproliferative Activities
Various N-substituted this compound derivatives have been investigated for their potential as anticancer agents. These studies have primarily focused on in vitro evaluation against different cancer cell lines.
Data Presentation: In Vitro Antiproliferative Activity
The table below presents the in vitro antiproliferative activity of selected N-substituted this compound derivatives against different cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 10 | HCT 116 (Colon) | 2.2 | [4][5] |
| Derivative 10 | MCF-7 (Breast) | 4.4 | [4][5] |
| Derivative 11 | MCF-7 (Breast) | 1.2 | [5] |
| Derivative 12 | MCF-7 (Breast) | 3.1 | [4][5] |
A direct and comprehensive comparison of in vitro and in vivo anticancer activity for a single set of these compounds is not available in the reviewed literature.
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay):
The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds. After a 72-hour incubation period, MTT solution was added to each well. The viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which were then dissolved in a suitable solvent. The absorbance was measured using a microplate reader, and the IC₅₀ values were calculated.
Conclusion
N-substituted this compound compounds have emerged as a promising scaffold for the development of new therapeutic agents with diverse biological activities. The case of IMB-0523 demonstrates a successful translation from potent in vitro anti-HBV activity to significant in vivo efficacy. While many other derivatives show encouraging in vitro antiplatelet and anticancer activities, further in vivo studies are necessary to establish their therapeutic potential. This guide highlights the importance of integrated in vitro and in vivo testing in the drug discovery pipeline to validate and advance promising chemical entities. The provided data and experimental protocols serve as a valuable resource for researchers working in this field.
References
- 1. Synthesis and in vitro activities on anti-platelet aggregation of 4-methoxyisophthalamides [ouci.dntb.gov.ua]
- 2. Design, synthesis and in vitro activities on anti-platelet aggregation of 4-methoxybenzene-1,3-isophthalamides [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors [mdpi.com]
- 5. In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Benchmark: 4-Methoxybenzamide-Based Polymers in Drug Delivery
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel polymeric carriers is a cornerstone of advanced drug delivery research. Among the vast array of materials, aromatic polyamides, including those derived from 4-Methoxybenzamide, present a compelling area of exploration due to their potential for high thermal stability and robust mechanical properties. This guide provides a comprehensive performance benchmark of this compound-based polymers, comparing them with established alternatives such as Poly(lactic-co-glycolic acid) (PLGA), Chitosan, and Poly(ethylene glycol) (PEG). The objective is to offer a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in selecting and designing next-generation drug delivery systems.
While direct and extensive experimental data on the drug delivery performance of polymers exclusively based on this compound is limited in publicly available literature, this guide synthesizes known properties of aromatic polyamides and structurally similar polymers to provide a well-rounded comparison.
Performance Comparison: A Quantitative Overview
The selection of a suitable polymer for a drug delivery system is a multifactorial decision, balancing drug loading and release kinetics with crucial biocompatibility and degradation characteristics. The following tables summarize key performance indicators for this compound-based polymers and their alternatives.
Table 1: Drug Encapsulation and Release Performance
| Polymer System | Typical Drug Loading Capacity (%) | Typical Encapsulation Efficiency (%) | Drug Release Profile | Key Considerations |
| This compound-Based Polymers (Aromatic Polyamides) | 5-20% (estimated) | 60-90% (estimated) | Sustained release, potentially tunable by modifying polymer structure. Release is primarily diffusion-controlled, but can be influenced by polymer degradation.[1] | The rigid backbone may offer good encapsulation of hydrophobic drugs. Release kinetics can be influenced by the hydrophilicity imparted by the methoxy (B1213986) group. |
| Poly(lactic-co-glycolic acid) (PLGA) | 1-20% | 50-90% | Biphasic: initial burst release followed by sustained release over days to months, governed by bulk erosion.[2] | FDA-approved and well-characterized. Release rate is tunable by adjusting the lactide-to-glycolide ratio. |
| Chitosan | 1-10% | 60-95% | pH-responsive; sustained release. Mucoadhesive properties can prolong residence time.[3][4] | Natural, biodegradable, and biocompatible. Cationic nature allows for electrostatic interaction with drugs and biological tissues.[5] |
| Poly(ethylene glycol) (PEG) | 1-10% (often used in copolymers) | 50-80% (in PEGylated systems) | Primarily used as a hydrophilic block in copolymers to control swelling and diffusion, influencing the overall release profile.[6] | "Stealth" properties reduce immunogenicity and prolong circulation time.[7] Often combined with other polymers (e.g., PEG-PLGA) to optimize performance.[8] |
Table 2: Biocompatibility and Degradation Profile
| Polymer System | Biocompatibility | Degradation Mechanism | Degradation Products | Key Considerations |
| This compound-Based Polymers (Aromatic Polyamides) | Generally considered biocompatible, though dependent on specific monomer and polymer structure.[9] | Slow hydrolytic degradation of amide bonds.[10] | Aromatic amines and carboxylic acids. | Degradation products need to be assessed for toxicity. The slow degradation rate may be suitable for long-term implants. |
| Poly(lactic-co-glycolic acid) (PLGA) | Excellent, FDA-approved for numerous medical devices.[9] | Hydrolysis of ester bonds. | Lactic acid and glycolic acid (natural metabolites).[10] | Degradation rate is tunable and well-understood. Acidic byproducts can sometimes cause localized inflammation. |
| Chitosan | Generally good, but can vary based on purity and degree of deacetylation.[5] | Enzymatic degradation (e.g., by lysozyme). | Glucosamine and its oligomers. | Natural origin can lead to batch-to-batch variability. |
| Poly(ethylene glycol) (PEG) | Excellent, low toxicity and immunogenicity.[7] | Not biodegradable, cleared by renal filtration depending on molecular weight. | None (excreted intact). | Non-degradability can be a limitation for certain applications. Often used in biodegradable copolymers to be cleared after the main chain degrades. |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of polymeric drug delivery systems. Below are representative protocols for the preparation of aromatic polyamide nanoparticles and the assessment of drug release.
Synthesis of Aromatic Polyamide Nanoparticles via Interfacial Polycondensation
This method is suitable for forming core-shell micro or nanocapsules.
Materials:
-
Diamine monomer (e.g., an aromatic diamine)
-
Diacid chloride monomer (e.g., terephthaloyl chloride)
-
Organic solvent (e.g., cyclohexane, toluene)
-
Aqueous phase (e.g., deionized water)
-
Surfactant/Emulsifier (e.g., polyvinyl alcohol - PVA)
-
Drug to be encapsulated
Protocol:
-
Organic Phase Preparation: Dissolve the diacid chloride and the drug in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the diamine and the surfactant in the aqueous phase.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Polymerization: Continue stirring at a lower speed. The polymerization occurs at the oil-water interface, forming the polyamide shell around the organic droplets.
-
Particle Recovery: The resulting nanoparticles can be collected by centrifugation, washed to remove unreacted monomers and surfactant, and then lyophilized for storage.
In Vitro Drug Release Study
This protocol outlines a typical method for evaluating the release kinetics of a drug from a polymer matrix.
Materials:
-
Drug-loaded polymer nanoparticles/microparticles
-
Phosphate-buffered saline (PBS) at physiological pH (7.4) and potentially other pH values (e.g., 5.5 to simulate endosomal environment)
-
Shaking incubator or water bath
-
Centrifuge
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS in multiple vials.
-
Incubation: Place the vials in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals, remove a vial and centrifuge it to pellet the nanoparticles.
-
Analysis: Collect the supernatant and analyze the concentration of the released drug using a suitable analytical method (UV-Vis or HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially encapsulated.
Visualizing Polymer Synthesis and Drug Delivery Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Signaling Pathways in Targeted Drug Delivery
For targeted drug delivery, nanoparticles are often functionalized with ligands that recognize specific receptors on target cells, such as cancer cells. The following diagram illustrates a simplified signaling pathway for receptor-mediated endocytosis.
References
- 1. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. Controlled-release nanoencapsulating microcapsules to combat inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Encapsulation efficiency and controlled release characteristics of crosslinked polyacrylamide particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation Behavior of Polymers Used as Coating Materials for Drug Delivery—A Basic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Scoping Study on the Metal-Chelating Potential of 4-Methoxybenzamide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretical metal-chelating properties of 4-Methoxybenzamide against established chelating agents. Due to a lack of available experimental data on the metal-binding capacity of this compound, this document serves as a scoping study, offering a predictive assessment based on its chemical structure. The performance of well-characterized chelators—Deferoxamine, Deferiprone (B1670187), and Ethylenediaminetetraacetic acid (EDTA)—is presented with supporting experimental data to provide a benchmark for future empirical validation of this compound.
Introduction to Metal Chelation and the Candidate Molecule
Metal chelation is a critical process in various biological and pathological states. The sequestration of excess or misplaced metal ions is a therapeutic strategy for conditions such as iron overload, which can result from chronic blood transfusions in patients with thalassemia. Effective chelating agents form stable, non-toxic complexes with metal ions, facilitating their excretion from the body. An ideal chelator exhibits high affinity and selectivity for a target metal ion, good oral bioavailability, and a favorable safety profile.
This compound is an organic compound with a structure that suggests potential, albeit likely weak, metal-chelating capabilities. Its benzamide (B126) structure contains potential donor atoms (oxygen and nitrogen) that could coordinate with a metal ion. However, the arrangement and availability of these atoms are crucial for effective chelation. This guide will explore the theoretical basis for its chelating activity and compare it with clinically established agents.
Theoretical Metal-Chelating Properties of this compound
The structure of this compound features a methoxy (B1213986) group (-OCH₃) and an amide group (-CONH₂) attached to a benzene (B151609) ring. The oxygen atom of the carbonyl group in the amide and potentially the oxygen from the methoxy group could act as electron donors to form a coordination complex with a metal ion. It is plausible that the amide nitrogen could also participate in chelation under certain conditions.
However, based on its structure, this compound is predicted to be a weak, monodentate or at best a bidentate chelator. The spatial arrangement of the methoxy and amide groups in the para position is not conducive to forming a stable chelate ring with a single metal ion. For effective chelation, a molecule typically requires two or more donor atoms positioned to form a five- or six-membered ring with the metal ion. Therefore, the metal-binding affinity of this compound is anticipated to be significantly lower than that of multidentate chelators like Deferoxamine or EDTA.
Comparative Analysis of Chelating Agents
The efficacy of a chelating agent is often quantified by its metal-ligand stability constant (log K) and its pM value (e.g., pFe³⁺), which indicates the chelator's ability to bind a specific metal ion at physiological pH. A higher value signifies a more potent chelator.
Table 1: Comparison of Metal-Ligand Stability Constants (log K)
| Chelating Agent | Fe³⁺ | Fe²⁺ | Cu²⁺ | Zn²⁺ |
| This compound | Predicted to be low | Predicted to be low | Predicted to be low | Predicted to be low |
| Deferoxamine | 30.6 | 10.8 | 14.1 | 11.1 |
| Deferiprone | 35[1] | - | - | - |
| EDTA | 25.1 | 14.3 | 18.8 | 16.5 |
Note: Values for Deferoxamine and EDTA are collated from various sources. The stability constant for Deferiprone with Fe³⁺ is also provided. Data for this compound is hypothetical and requires experimental validation.
Table 2: Key Properties of Selected Chelating Agents
| Property | This compound | Deferoxamine | Deferiprone | EDTA |
| Binding Stoichiometry (Chelator:Fe³⁺) | Predicted 1:1 or 2:1 | 1:1 (Hexadentate)[2] | 3:1 (Bidentate)[1] | 1:1 (Hexadentate) |
| Administration | Oral (predicted) | Subcutaneous/Intravenous[3] | Oral[4] | Intravenous |
| Primary Metal Target | Unknown | Iron, Aluminum[5] | Iron[4] | Various divalent and trivalent cations |
Experimental Protocols for Determining Metal-Chelating Properties
To empirically assess the metal-chelating activity of this compound, the following established experimental protocols are recommended.
UV-Vis Spectrophotometric Assay for Iron (III) Chelation
This method relies on the change in the absorption spectrum of a metal ion upon complexation with a chelating agent.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a stock solution of FeCl₃ in deionized water.
-
Prepare a buffer solution (e.g., Tris-HCl) to maintain a physiological pH of 7.4.
-
-
Assay Procedure:
-
In a cuvette, mix the FeCl₃ solution and the buffer.
-
Record the initial absorbance spectrum of the FeCl₃ solution.
-
Add increasing concentrations of the this compound solution to the cuvette.
-
After an incubation period, record the absorbance spectrum of the resulting solution.
-
-
Data Analysis:
-
A change in the absorbance or a shift in the maximum absorption wavelength indicates the formation of a metal-ligand complex.
-
The stability constant can be determined by analyzing the spectral changes at different concentrations of the ligand and metal ion.
-
Ferrozine (B1204870) Assay for Iron (II) Chelation
This is a competitive assay where the test compound competes with ferrozine for binding to ferrous ions (Fe²⁺). Ferrozine forms a stable, colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. The presence of a chelator will reduce the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (this compound).
-
Prepare a solution of FeCl₂.
-
Prepare a solution of ferrozine.[6]
-
-
Assay Procedure:
-
Mix the test compound with the FeCl₂ solution and allow it to incubate.
-
Add the ferrozine solution to initiate the competition reaction.[6]
-
After a short incubation period, measure the absorbance at 562 nm.
-
-
Calculation of Chelating Activity:
-
The percentage of Fe²⁺ chelating activity can be calculated using the following formula: % Chelating Activity = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (without the test compound) and A₁ is the absorbance in the presence of the test compound.
-
Visualizing Experimental Workflows and Signaling Pathways
To facilitate understanding, the following diagrams illustrate a general experimental workflow for assessing chelation and a simplified signaling pathway affected by iron overload.
Caption: General workflow for the Ferrozine-based iron chelation assay.
Caption: Simplified signaling pathway of iron-induced cellular damage and the intervention point for chelating agents.
Conclusion and Future Directions
This comparative guide provides a theoretical framework for evaluating the metal-chelating properties of this compound. Based on its chemical structure, it is predicted to be a weak chelating agent, unlikely to compete with the efficacy of established drugs like Deferoxamine and Deferiprone. However, empirical validation is essential to confirm this prediction. The experimental protocols detailed in this guide offer a clear path for future research to quantitatively determine the metal-binding affinity and selectivity of this compound. Such studies are crucial to fully assess its potential, if any, in therapeutic applications requiring metal chelation. Further investigations into structurally related benzamide derivatives that may possess more favorable spatial arrangements of donor atoms could also be a fruitful area of research.
References
- 1. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRON OVERLOAD AND CHELATION - Guidelines for the Management of Transfusion-Dependent β-Thalassaemia (TDT) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Oral chelators deferasirox and deferiprone for transfusional iron overload in thalassemia major: new data, new questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
A Comparative Guide to the Biological Activities of N-Arylbenzamides with a Focus on N-(4-cyanophenyl)-4-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] Its synthetic accessibility and the ease with which its physicochemical properties can be modulated have made it a fertile ground for the discovery of novel therapeutic agents.[1] This guide provides a comparative overview of the diverse biological activities exhibited by various N-arylbenzamide derivatives, with a particular focus on contextualizing the potential of N-(4-cyanophenyl)-4-methoxybenzamide within this versatile chemical class.
It is important to note that while the broader class of N-arylbenzamides has been extensively studied, publicly available information on the specific biological activities of N-(4-cyanophenyl)-4-methoxybenzamide is limited.[2][3] Therefore, this guide will draw upon data from structurally related N-arylbenzamides to highlight the potential therapeutic applications and mechanisms of action that warrant further investigation for this specific molecule. The structural features of N-(4-cyanophenyl)-4-methoxybenzamide, namely the electron-withdrawing cyano group and the electron-donating methoxy (B1213986) group, suggest that it may possess interesting and potent biological activities based on structure-activity relationship (SAR) studies of analogous compounds.
Comparative Analysis of Biological Activities
N-arylbenzamides have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neurological activities. The following sections provide a comparative summary of these activities, supported by experimental data from the literature.
Anticancer Activity
A significant number of N-arylbenzamide derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are often centered on the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.
Kinase Inhibition: Many N-arylbenzamides function as kinase inhibitors. For instance, derivatives have been identified as allosteric inhibitors of Aurora kinase A, a key regulator of mitosis that is often overexpressed in cancer.[1] Additionally, 5-substituent-N-arylbenzamide derivatives have been discovered as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a potential therapeutic target for Parkinson's disease that has also been implicated in some cancers.[2]
STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of tumor cell proliferation, survival, and angiogenesis. N-arylbenzamide derivatives have been shown to inhibit this pathway by preventing the crucial dimerization step of STAT3 proteins.[1]
Cytotoxicity Data: The cytotoxic effects of various N-arylbenzamides have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify this activity.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(2-chlorophenyl)-4-isopropylbenzamide | MCF-7 (Breast Adenocarcinoma) | 25.8 | [4] |
| A549 (Lung Carcinoma) | 42.1 | [4] | |
| HeLa (Cervical Cancer) | 33.5 | [4] | |
| HepG2 (Hepatocellular Carcinoma) | 58.3 | [4] | |
| N-benzylbenzamide derivative (Compound 20b) | Various cancer cell lines | 0.012 - 0.027 | [5] |
| N,N-cyclic-2,4-dihydroxythiobenzamide derivatives | HCV29T (Bladder Cancer) | 10.51 - 33.98 | [6] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and N-arylbenzamides have emerged as promising anti-inflammatory agents. Their mechanisms often involve the inhibition of key inflammatory mediators. Some benzamides and nicotinamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNFα) by inhibiting the transcription factor NF-κB.[7]
A study on a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in mice.[8]
| Compound Derivative | Substituent | % Inhibition of Paw Edema | Ulcerogenic Potential | Reference |
| N-(2,4-dibromophenyl) (1e) | 2,4-dibromo | 61.45% | Low | [8][9] |
| N-(3-nitrophenyl) (1h) | 3-nitro | 51.76% | Low | [8][9] |
| Indomethacin (Standard) | - | 22.43% | High | [8][9] |
Antimicrobial and Anthelmintic Activity
The N-arylbenzamide scaffold has also been explored for its potential in combating infectious diseases.
Antischistosomal Activity: Structure-activity relationship studies on N-phenylbenzamides have identified compounds with potent activity against Schistosoma mansoni, a parasitic flatworm. These studies have highlighted that electron-withdrawing groups on the benzamide (B126) ring can enhance potency.[1]
| Compound | EC₅₀ (µM) against S. mansoni | Cytotoxicity CC₅₀ (µM) in HEK293 cells | Selectivity Index (SI) | Reference |
| Compound 32 | 1.16 | >20 | >17.2 | [1] |
| Compound 34 | 1.64 | >20 | >12.2 | [1] |
| Compound 38 | 1.16 | >20 | >17.2 | [1] |
Antibacterial and Antifungal Activity: N-phenylbenzamides have also shown promise as broad-spectrum antibacterial and antifungal agents, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as Candida albicans.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of N-arylbenzamides.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) are cultured in an appropriate medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[4]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds, including N-arylbenzamide derivatives, are dissolved in a suitable solvent like DMSO and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations and incubated for a specified period, typically 48 hours.[4]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.[4]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells.[4]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[4]
Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Assay)
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Wistar albino rats or mice are used for this study.
-
Compound Administration: The test compounds (N-arylbenzamides) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to the animals. A control group receives only the vehicle.
-
Induction of Edema: After a set period (e.g., 1 hour) following compound administration, a sub-plantar injection of a 1% carrageenan solution is given into the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.[8]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by N-arylbenzamides can aid in understanding their mechanisms of action. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.
Caption: STAT3 signaling pathway and its inhibition by N-arylbenzamides.
Caption: LRRK2 signaling pathway and its inhibition by N-arylbenzamides.
References
- 1. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. benchchem.com [benchchem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 4-Methoxybenzamide and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 4-Methoxybenzamide and its structurally related analogs: Benzamide (B126), 4-Methylbenzamide, and 4-Chlorobenzamide. The objective is to offer a clear, data-driven reference for the identification and characterization of these compounds, which are common scaffolds in medicinal chemistry and materials science. The supporting experimental data is presented in standardized tables for straightforward comparison, and detailed experimental protocols are provided.
Structural Comparison of Analogs
The structural relationship between this compound and its analogs is centered on the substitution at the para-position of the benzamide core. This substitution pattern directly influences the electronic environment of the molecule and, consequently, its spectroscopic properties.
Caption: Structural relationship of this compound to its analogs.
Spectroscopic Data Comparison
The following sections provide a comparative analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the four compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides insight into the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electron-donating or electron-withdrawing nature of the para-substituent.
| Compound | Aromatic Protons (ppm) | Amide Protons (ppm) | Other Protons (ppm) |
| This compound | 7.89 (d, 2H), 6.99 (d, 2H) | 7.88, 7.24 | 3.81 (s, 3H, -OCH₃) |
| Benzamide | 7.93-7.47 (m, 5H) | 8.05, 7.46 | - |
| 4-Methylbenzamide | 7.78 (d, 2H), 7.25 (d, 2H) | 7.9, 7.3 | 2.38 (s, 3H, -CH₃) |
| 4-Chlorobenzamide | 7.94 (d, 2H), 7.55 (d, 2H) | 8.11, 7.54 | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the para-substituent.
| Compound | C=O (ppm) | Aromatic C1 (ppm) | Other Aromatic Carbons (ppm) | Other Carbons (ppm) |
| This compound | 168.2 | 126.1 | 162.0, 129.4, 113.5 | 55.2 (-OCH₃) |
| Benzamide | 169.9 | 132.8 | 132.2, 128.6, 127.5 | - |
| 4-Methylbenzamide | 168.2 | 130.4 | 141.6, 128.9, 127.6 | 21.0 (-CH₃) |
| 4-Chlorobenzamide | 166.5 | 132.3 | 137.0, 129.1, 128.5 | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for the amide group and the aromatic ring are highlighted below.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-O/C-Cl Stretch (cm⁻¹) |
| This compound | 3431, 3171 | 1653 | 1607, 1576, 1510 | 1256 (C-O) |
| Benzamide | 3436, 3168 | 1657 | 1621, 1580, 1489 | - |
| 4-Methylbenzamide | 3415, 3180 | 1652 | 1608, 1574, 1509 | - |
| 4-Chlorobenzamide | 3405, 3180 | 1658 | 1590, 1485, 1400 | 1090 (C-Cl) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) and key fragment ions are listed below.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 151 | 136, 135, 108, 92, 77 |
| Benzamide | 121 | 105, 77 |
| 4-Methylbenzamide | 135 | 119, 91, 65 |
| 4-Chlorobenzamide | 155/157 | 139/141, 111, 75 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
General Experimental Workflow
Caption: A generalized workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Data Acquisition: Spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, 8-16 scans were typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (128-1024) were acquired with a longer relaxation delay (2-5 seconds) to ensure adequate signal-to-noise ratio, particularly for quaternary carbons.
-
Data Processing: The resulting Free Induction Decay (FID) was processed with an appropriate window function (e.g., exponential multiplication) and Fourier transformed. Phase and baseline corrections were applied to the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample was placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) was recorded and automatically subtracted from the sample spectrum. Typically, 16-32 scans were co-added to improve the signal-to-noise ratio.
-
Data Analysis: The positions of the major absorption bands were identified and are reported in wavenumbers (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (for volatile compounds). The sample was vaporized in the ion source.
-
Ionization and Fragmentation: The gaseous molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Interpretation: The mass spectrum was recorded, showing the relative abundance of each ion. The molecular ion peak and the major fragment ions were identified.
Safety Operating Guide
Proper Disposal of 4-Methoxybenzamide: A Guide for Laboratory Professionals
The correct disposal of 4-methoxybenzamide is essential for maintaining laboratory safety and ensuring environmental protection. This guide provides a comprehensive, step-by-step protocol for the handling and disposal of this chemical. All procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear suitable PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles approved under standards like NIOSH (US) or EN 166 (EU), and a lab coat.
-
Ventilation: Handle the chemical in a well-ventilated area or inside a chemical fume hood to minimize the risk of inhaling dust.[4]
-
Spill Management: In the event of a spill, avoid creating dust. Carefully sweep or shovel the solid material into a designated, labeled container for disposal.[4]
Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental to its safe management.
| Property | Value |
| Physical State | Solid, Powder |
| CAS Number | 3424-93-9 |
| Molecular Formula | C₈H₉NO₂[1] |
| Molecular Weight | 151.16 g/mol [1] |
| Melting Point | 164-167 °C |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| Storage Class | 11 (Combustible Solids) |
Disposal Protocol: Step-by-Step Procedures
Disposal of this compound must be managed through your institution's hazardous waste program.[5] Never dispose of this chemical in the regular trash or down the drain.[3][4][5][6] The recommended method is to engage a licensed professional waste disposal service, which will typically use a chemical incinerator equipped with an afterburner and scrubber.[7]
Step 1: Preparing Unused or Waste this compound for Disposal
This procedure applies to the pure chemical, expired product, or contaminated this compound.
-
Container Selection: Place the waste this compound into a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-on cap.[8][9]
-
Labeling: The container must be clearly labeled as "Hazardous Waste".[5][9] The label must include:
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and equipped with secondary containment to capture any potential leaks.[7][8] Keep it segregated from incompatible materials.[9][11]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a hazardous waste collection.[8][11] Do not exceed storage time or quantity limits set by regulations.[8]
Step 2: Managing Contaminated Lab Supplies
This includes items such as gloves, bench paper, and wipers.
-
Collection: Place chemically contaminated solid waste into a clear plastic bag.[8]
-
Packaging: Double-bag the waste in clear plastic bags to allow for visual inspection by waste technicians.[8] Seal each bag individually.
-
Labeling: Attach a hazardous waste tag to the outer bag, listing the contents, including "this compound" and any other chemical contaminants.[8]
-
Disposal: Manage the labeled bag as hazardous waste and arrange for EHS pickup.
Step 3: Disposal of Empty this compound Containers
An empty container that held this compound must be properly decontaminated before being discarded.
-
Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., water or another solvent capable of removing the residue).[9]
-
Collect Rinsate: The first rinse, and potentially subsequent rinses if the chemical is highly toxic, must be collected and disposed of as liquid hazardous waste.[9][11] Pour the rinsate into a designated hazardous waste container, labeling it appropriately with all chemical constituents.
-
Final Disposal: Once triple-rinsed and air-dried, the container can be disposed of in the regular trash.[9][12] Before doing so, ensure the original label is completely removed or defaced to prevent confusion.[10][12]
Procedural Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound waste streams.
References
- 1. This compound | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. benchchem.com [benchchem.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. vumc.org [vumc.org]
Personal protective equipment for handling 4-Methoxybenzamide
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the proper use and disposal of 4-Methoxybenzamide. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must conform to EN166 (EU) or ANSI Z87.1 (US) standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. |
| Body Protection | Laboratory coat | Standard cotton or flame-retardant material. |
| Respiratory Protection | Dust mask or respirator | An N95 (US) or P2/P3 (EU) rated respirator is recommended, especially where dust may be generated or ventilation is inadequate. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent accidental exposure and contamination.
Step-by-Step Handling Protocol:
-
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred workspace, especially when handling the solid powder, to minimize the risk of inhalation.[3] Ensure that safety showers and eyewash stations are readily accessible.
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable liners to contain any potential spills.
-
Weighing and Transferring: When weighing or transferring the solid, do so carefully to avoid the formation of dust clouds. Use a spatula or other appropriate tool for transfers.
-
Dissolving: If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing. If heating is necessary, use a controlled heating source like a heating mantle or water bath.
-
Post-Handling: After handling is complete, thoroughly wash hands and any exposed skin with soap and water. Decontaminate the work area and any equipment used in the process.
First Aid Measures
In the event of exposure, immediate action is necessary:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek medical attention if irritation persists.[4][5]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
Disposal Plan
The proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Solid Waste: Collect any solid waste, including unused product and contaminated items (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[6]
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a separate, labeled hazardous waste container.
-
Container Disposal: Do not reuse empty containers. They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Dispose of the decontaminated container in accordance with institutional and local regulations.[6]
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed and approved professional waste disposal service.[7] Under no circumstances should this chemical be disposed of down the drain.[7]
Quantitative Safety Data
The following table summarizes key safety and physical data for this compound.
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol [2] |
| Melting Point | 164-167 °C[8] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2] |
| Storage Class | 11 - Combustible Solids |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 3424-93-9 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
